Biapigenin
Description
3,8'-Biapigenin has been reported in Garcinia livingstonei, Hypericum perforatum, and other organisms with data available.
bis-apigenin coupled at 3' & 3' positions; inhibits various cytochrome P450 enzymes; isolated from St. John's Wort
Structure
3D Structure
Properties
IUPAC Name |
3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,31-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAMTZLKUHMPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318358 | |
| Record name | Biapigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
101140-06-1 | |
| Record name | Biapigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101140-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biapigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
259 - 261 °C | |
| Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Biapigenin: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biapigenin, a naturally occurring biflavonoid derived from the dimerization of apigenin (B1666066), has garnered increasing interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, the history of its discovery, and detailed methodologies for its extraction and characterization. Quantitative data on this compound content in various plant species are summarized, and key experimental protocols are outlined to facilitate further research and development. Additionally, this guide explores the known biological activities of this compound, including its mechanism of action at the cellular level.
Introduction to this compound
This compound is a biflavonoid, meaning it is composed of two apigenin units linked together. The linkage between the two apigenin monomers can vary, resulting in different isomers. The most commonly cited isomers are 3',8''-biapigenin, also known as amentoflavone, and I3,II8-biapigenin. These compounds are found in a variety of plant species and have demonstrated a range of biological activities, including neuroprotective and potential anticancer effects.
Discovery and Key Milestones
The first isolation of a this compound derivative, specifically I3,II8-biapigenin, was reported in 1987 from the plant Hypericum perforatum, commonly known as St. John's Wort. This discovery laid the groundwork for subsequent investigations into the chemical diversity and biological significance of this class of biflavonoids. Since then, various isomers of this compound have been identified in a number of other plant genera.
Natural Sources of this compound
This compound and its isomers are distributed across several plant families. The primary documented natural sources include:
-
Hypericum species: Hypericum perforatum (St. John's Wort) is a well-established source of I3,II8-biapigenin.[1] Other species within this genus, such as Hypericum rumeliacum subsp. apollinis, have been found to contain significant quantities of this compound.
-
Garcinia species: Garcinia livingstonei has been identified as a source of 3',8''-biapigenin.[2][3][4]
-
Selaginella species: Various species of Selaginella, a genus of spikemosses, are known to produce biflavonoids, including 3',8''-biapigenin and 2',8''-biapigenin. Selaginella tamariscina is a notable example.[5][6]
-
Other sources: Amentoflavone (3',8''-biapigenin) is also found in Ginkgo biloba, Chamaecyparis obtusa (hinoki), and Xerophyta plicata.[7]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the geographical location. The following table summarizes available quantitative data for this compound in various natural sources.
| Plant Species | Plant Part | This compound Isomer | Concentration | Reference |
| Hypericum rumeliacum subsp. apollinis | Not specified | I3,II8-biapigenin | 270.79 mg/g dry material | Not explicitly cited |
| Selaginella tamariscina | Not specified | Amentoflavone (3',8''-biapigenin) | Present (quantitative data not specified) | [8] |
| Selaginella labordei | Not specified | Amentoflavone (3',8''-biapigenin) | Present (quantitative data not specified) | [8] |
| Selaginella uncinata | Not specified | Amentoflavone (3',8''-biapigenin) | Present (quantitative data not specified) | [8] |
Note: Further research is required to establish a more comprehensive quantitative profile of this compound across a wider range of natural sources.
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. The following is a generalized protocol synthesized from various reported methods.
5.1. Extraction
-
Sample Preparation: The plant material (e.g., leaves, stems, or whole plant) is air-dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for initial extraction. This can be performed using maceration, Soxhlet extraction, or ultrasonic-assisted extraction.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the aqueous suspension of the extract successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Biflavonoids like this compound are often enriched in the ethyl acetate fraction.
5.2. Purification
-
Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography for further purification.
-
Stationary Phase: Silica gel or Sephadex LH-20 are commonly used stationary phases.
-
Mobile Phase: A gradient of solvents, such as a mixture of chloroform and methanol or hexane (B92381) and ethyl acetate, is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, preparative HPLC is often employed.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small percentage of formic acid to improve peak shape, is a common mobile phase.
-
Detection: UV detection at a wavelength of around 270 nm is used to monitor the elution of the compound.
-
5.3. Structure Elucidation
The structure of the isolated this compound is confirmed using various spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the chemical structure and the linkage between the two apigenin units.
Biological Activity and Signaling Pathways
This compound has been shown to exhibit several biological activities, although research into its specific signaling pathways is still emerging.
6.1. Modulation of Mitochondrial Function
I3,II8-biapigenin from Hypericum perforatum has been found to modulate the activity of the adenine (B156593) nucleotide translocator (ANT) in isolated rat brain mitochondria.[1] This interaction suggests a potential neuroprotective role by influencing mitochondrial bioenergetics and calcium homeostasis.[1]
Caption: this compound's interaction with the adenine nucleotide translocator.
6.2. Anti-inflammatory and Anticancer Potential
2',8''-biapigenin, found in Selaginella species, has been reported to exhibit anticancer activity by inhibiting the transactivation of the iNOS gene and cyclooxygenase-2 (COX-2).[6] This inhibition is achieved through the inactivation of the nuclear factor-kappa B (NF-κB) signaling pathway by preventing the translocation of the p65 subunit to the nucleus.[6]
Caption: Inhibition of the NF-κB signaling pathway by 2',8''-biapigenin.
Conclusion and Future Directions
This compound represents a promising class of biflavonoids with demonstrable biological activities. While initial studies have highlighted its presence in various medicinal plants and elucidated some of its mechanisms of action, further research is warranted. Specifically, there is a need for more extensive quantitative analysis of this compound content across a broader range of plant species. Furthermore, a deeper investigation into the specific signaling pathways modulated by different this compound isomers will be crucial for unlocking their full therapeutic potential in drug discovery and development. The detailed experimental protocols and data presented in this guide aim to provide a solid foundation for researchers to advance our understanding of this intriguing natural product.
References
- 1. This compound modulates the activity of the adenine nucleotide translocator in isolated rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzophenones and Biflavonoids from Garcinia livingstonei Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [tib.eu]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. scispace.com [scispace.com]
- 7. Amentoflavone - Wikipedia [en.wikipedia.org]
- 8. Comparison of cytotoxic activities of extracts from Selaginella species - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Biapigenin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biapigenin, a biflavonoid consisting of two apigenin (B1666066) units, is a naturally occurring phytochemical found in several plant species, notably in St. John's Wort (Hypericum perforatum).[1][2][3] This compound, along with other flavonoids, contributes to the reported therapeutic properties of H. perforatum extracts, including antioxidant and neuroprotective effects.[1] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and proposed steps in this compound biosynthesis, supported by available data and generalized experimental protocols.
Core Biosynthetic Pathway: From Phenylalanine to Apigenin
The biosynthesis of this compound originates from the general phenylpropanoid pathway, a well-characterized metabolic route in plants that produces a vast array of secondary metabolites. The initial steps leading to the formation of the monomeric precursor, apigenin, are summarized below.
1. Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of the aromatic amino acid L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .
2. Cinnamic Acid to p-Coumaric Acid: Subsequently, trans-cinnamic acid is hydroxylated at the 4-position to yield p-coumaric acid. This reaction is catalyzed by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.
3. Activation of p-Coumaric Acid: The carboxyl group of p-coumaric acid is then activated by the formation of a thioester bond with coenzyme A, producing p-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL) .
4. Chalcone (B49325) Synthesis: The first committed step in flavonoid biosynthesis involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This reaction is catalyzed by chalcone synthase (CHS) , a type III polyketide synthase.
5. Isomerization to Flavanone (B1672756): Naringenin chalcone undergoes intramolecular cyclization to form the flavanone naringenin. This isomerization is catalyzed by chalcone isomerase (CHI) .
6. Flavanone to Flavone (B191248): Finally, naringenin is converted to the flavone apigenin. This oxidation reaction, which introduces a double bond between C2 and C3 of the C-ring, is catalyzed by a flavone synthase (FNS) . There are two types of FNS enzymes known: FNS I, a soluble dioxygenase, and FNS II, a cytochrome P450 monooxygenase.
The following diagram illustrates the biosynthetic pathway from L-Phenylalanine to Apigenin.
The Dimerization of Apigenin to this compound: An Oxidative Coupling Reaction
The final and key step in the biosynthesis of this compound is the dimerization of two apigenin molecules. This is proposed to be an oxidative coupling reaction, though the specific enzyme responsible in Hypericum perforatum has not yet been definitively identified and characterized. Based on studies of similar dimerization reactions in the biosynthesis of other biflavonoids, several enzyme families are likely candidates.
Proposed Enzymatic Mechanisms:
-
Cytochrome P450 Monooxygenases (CYPs): These enzymes are known to catalyze a wide variety of oxidative reactions in plant secondary metabolism. Studies on Hypericum perforatum have revealed the presence and activity of various CYP isozymes, and this compound itself has been shown to inhibit certain human CYPs.[4][5][6][7][8] It is plausible that a specific CYP enzyme in H. perforatum catalyzes the oxidative coupling of apigenin.
-
Laccases: These multicopper oxidases are well-known for their ability to catalyze the oxidation of phenols, leading to their polymerization. Laccases have been implicated in the biosynthesis of other biflavonoids.
-
Peroxidases: These enzymes, in the presence of hydrogen peroxide, can also catalyze the oxidation of phenolic compounds, leading to dimerization.
The oxidative coupling can result in different linkage types between the two apigenin monomers. The most commonly reported form of this compound is I3,II8-biapigenin, indicating a C-C bond between the C3 position of one apigenin unit and the C8 position of the second apigenin unit.[2][3]
The following diagram illustrates the proposed final step in the biosynthesis of this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics (e.g., Km, kcat) for the enzymatic dimerization of apigenin to this compound. Research in this area is ongoing, and future studies are expected to provide these critical parameters.
Experimental Protocols
While a specific protocol for the isolation and characterization of the "this compound synthase" is not yet established, a general workflow can be proposed based on established methods for identifying and characterizing enzymes involved in plant secondary metabolism.
1. Plant Material and Protein Extraction:
-
Collect fresh plant material from Hypericum perforatum, preferably tissues where this compound is known to accumulate (e.g., leaves and flowers).
-
Grind the tissue in liquid nitrogen to a fine powder.
-
Extract total proteins using an appropriate extraction buffer containing protease inhibitors and antioxidants (e.g., PVPP) to prevent protein degradation and phenolic interference.
-
Centrifuge the homogenate to remove cell debris and collect the crude protein extract (supernatant).
2. Enzyme Activity Assay:
-
Develop an in vitro assay to detect the conversion of apigenin to this compound.
-
The reaction mixture would typically contain the crude protein extract, apigenin as the substrate, and necessary co-factors (e.g., NADPH for CYPs, H2O2 for peroxidases).
-
Incubate the reaction mixture at an optimal temperature and pH for a defined period.
-
Stop the reaction (e.g., by adding acid or an organic solvent).
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound, comparing the retention time and mass spectrum with an authentic standard.
3. Enzyme Purification:
-
If enzymatic activity is detected, proceed with protein purification using a combination of chromatographic techniques.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionate the crude protein extract by differential ammonium sulfate precipitation.
-
Column Chromatography: Subject the active fraction to a series of column chromatography steps, such as:
-
Size-Exclusion Chromatography: To separate proteins based on their molecular weight.
-
Ion-Exchange Chromatography: To separate proteins based on their charge.
-
Affinity Chromatography: Using a ligand that specifically binds to the target enzyme class (e.g., a dye-ligand resin for some oxidoreductases).
-
-
Monitor the enzymatic activity of the fractions at each purification step to track the target enzyme.
4. Enzyme Identification and Characterization:
-
Analyze the purified active protein fraction by SDS-PAGE to determine its purity and estimate its molecular weight.
-
Identify the protein by mass spectrometry (e.g., LC-MS/MS) and subsequent database searching (proteomics).
-
Once the gene encoding the enzyme is identified, it can be cloned and expressed in a heterologous system (e.g., E. coli, yeast) for large-scale production of the recombinant enzyme.
-
Characterize the purified recombinant enzyme by determining its kinetic parameters (Km, Vmax, kcat), optimal pH and temperature, substrate specificity, and cofactor requirements.
The following diagram outlines a general experimental workflow for the identification of the enzyme responsible for this compound synthesis.
Conclusion
The biosynthetic pathway of this compound begins with the well-established phenylpropanoid pathway leading to the synthesis of apigenin. The final step involves the oxidative dimerization of two apigenin molecules, a reaction likely catalyzed by a cytochrome P450 monooxygenase, laccase, or peroxidase. While the specific enzyme in Hypericum perforatum remains to be definitively identified, the proposed pathway and enzymatic mechanisms provide a solid foundation for future research. The elucidation of the complete biosynthetic pathway, including the identification and characterization of the key dimerization enzyme, will be instrumental for the biotechnological production of this compound and for exploring its full therapeutic potential.
References
- 1. The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L., One of the Largest Medicinal Crops in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Biflavonoids in Hypericum perforatum1; Part 1. Isolation of I3, II8-Biapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of hyperforin, the active constituent of St. John's wort, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of St John's wort (hypericum perforatum) on cytochrome p450 1a2 activity in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Inhibition of human cytochrome P450 enzymes by constituents of St. John's Wort, an herbal preparation used in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Biapigenin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biapigenin, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological properties. As a dimer of apigenin (B1666066), this compound exhibits a range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It further details experimental protocols for its extraction and purification and visually elucidates its known signaling pathways through Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is a biflavonoid composed of two apigenin units linked together. The most common isomer is 3',8''-Biapigenin.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[1] |
| Synonyms | 3',8''-Biapigenin, I3,II8-Biapigenin, Bi-apigenin[1][2] |
| CAS Number | 101140-06-1[1][3] |
| Molecular Formula | C₃₀H₁₈O₁₀[1][4] |
| ChEBI ID | CHEBI:2631 |
Physicochemical Properties
This compound is a solid, yellow powder with limited solubility in water but soluble in alcohols.[5][6]
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 538.5 g/mol | [1][4] |
| Melting Point | 259 - 261 °C | [1][7] |
| Boiling Point (Predicted) | 911.7 ± 65.0 °C at 760 mmHg | [7] |
| Physical Description | Solid, Yellow powder | [1][5] |
| Solubility | Soluble in alcohol | [6] |
Biological and Pharmacological Properties
This compound has demonstrated a wide array of biological activities, making it a compound of significant interest for therapeutic applications.
Table 3: Summary of Known Biological and Pharmacological Activities of this compound
| Activity | Description | Key Findings |
| Neuroprotective | Protects neurons from damage and death. | Modulates the mitochondrial permeability transition pore (mPTP) by interacting with the adenine (B156593) nucleotide translocator (ANT), which reduces mitochondrial calcium burden and protects against excitotoxicity.[8] |
| Anticancer | Inhibits the growth and proliferation of cancer cells. | Shows anticancer activity against HeLa cells.[9] It is a potential agonist of human peroxisome proliferator-activated receptor γ (hPPARγ), which is implicated in tumor suppression.[9] |
| Anti-inflammatory | Reduces inflammation. | This compound is known to possess anti-inflammatory properties, a characteristic shared by many flavonoids.[3] |
| Antioxidant | Neutralizes harmful free radicals. | The multiple hydroxyl groups in its structure contribute to its antioxidant properties, helping to reduce oxidative stress.[3] |
| Enzyme Inhibition | Inhibits the activity of certain enzymes. | Acts as a cytochrome P-450 enzyme inhibitor.[1] It also inhibits protein tyrosine phosphatase 1B (PTP1B).[6] |
Experimental Protocols
Extraction of this compound from Hypericum perforatum (St. John's Wort)
This compound is naturally found in plants such as Hypericum perforatum.[7] The following are generalized protocols for its extraction.
Soxhlet extraction is a common method for the exhaustive extraction of compounds from solid materials.
Protocol:
-
Sample Preparation: Air-dry the flowering tops of Hypericum perforatum and grind them into a fine powder.
-
Extraction: Place the powdered plant material in a cellulose (B213188) thimble and load it into a Soxhlet extractor.
-
Solvent: Use methanol (B129727) or ethanol (B145695) as the extraction solvent.
-
Procedure: Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and then drip back onto the plant material, extracting the desired compounds.
-
Duration: Continue the extraction for several hours until the solvent running through the siphon is colorless.
-
Concentration: After extraction, evaporate the solvent under reduced pressure to obtain the crude extract.
UAE is a more rapid extraction method that utilizes ultrasonic waves to enhance extraction efficiency.
Protocol:
-
Sample Preparation: Mix the powdered plant material with a suitable solvent (e.g., methanol, ethanol) in a flask.
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Duration: Sonicate the mixture for a specified period (e.g., 30-60 minutes).
-
Filtration: After sonication, filter the mixture to separate the extract from the plant residue.
-
Concentration: Evaporate the solvent from the filtrate to yield the crude extract.
Purification of this compound
The crude extract containing this compound can be purified using chromatographic techniques.
Protocol:
-
Stationary Phase: Pack a glass column with a suitable adsorbent, such as Sephadex LH-20 or silica (B1680970) gel.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a suitable solvent system. For Sephadex LH-20, methanol is often used. For silica gel, a gradient of solvents like hexane-ethyl acetate (B1210297) or chloroform-methanol may be employed.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
For further purification of smaller quantities, Prep-TLC can be utilized.
Protocol:
-
Plate Preparation: Use a preparative TLC plate with a thicker silica gel layer.
-
Sample Application: Apply a concentrated solution of the partially purified this compound as a narrow band along the origin of the plate.
-
Development: Develop the plate in a chamber containing an appropriate solvent system.
-
Visualization: After development, visualize the separated bands under UV light.
-
Scraping: Scrape the silica gel band corresponding to this compound from the plate.
-
Elution: Elute the this compound from the scraped silica using a polar solvent like methanol or ethyl acetate.
-
Filtration and Concentration: Filter the solution to remove the silica gel and then evaporate the solvent to obtain the pure compound.
Signaling Pathways and Mechanisms of Action
Neuroprotection via Modulation of the Mitochondrial Permeability Transition Pore
This compound exerts its neuroprotective effects by modulating the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways.
Caption: this compound's neuroprotective mechanism.
Anticancer Activity via PPARγ Agonism
This compound has been identified as a potential agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a role in tumor suppression.
Caption: this compound's anticancer activity via PPARγ.
Potential Anticancer Signaling in HeLa Cells (Inferred from Apigenin)
While direct evidence for this compound is emerging, the anticancer effects of its monomer, apigenin, in HeLa cells are well-documented and may provide insights into the potential mechanisms of the dimer. Apigenin is known to inhibit the PI3K/Akt/mTOR pathway.
Caption: Potential anticancer signaling of this compound in HeLa cells.
Conclusion
This compound is a promising biflavonoid with a well-characterized chemical structure and a growing body of evidence supporting its therapeutic potential. Its neuroprotective, anticancer, anti-inflammatory, and antioxidant properties make it a compelling candidate for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to extract, purify, and study this valuable natural product. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its diverse biological activities and to explore its potential clinical applications.
References
- 1. This compound modulates the activity of the adenine nucleotide translocator in isolated rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Effects and Molecular Mechanisms of Apigenin in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. benchchem.com [benchchem.com]
- 5. Isolation of Natural Products Using Preparative TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. Baicalin Inhibits Human Cervical Cancer Cells by Suppressing Protein Kinase C/Signal Transducer and Activator of Transcription (PKC/STAT3) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Neuroprotective Mechanisms of Biapigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biapigenin, a biflavonoid compound, has garnered interest for its potential neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of the neuroprotective mechanisms of this compound, with a particular focus on its role in mitigating excitotoxicity and preserving mitochondrial function. Given the structural similarity and more extensive research available on its monomeric counterpart, apigenin (B1666066), relevant data for apigenin is also presented to illuminate potential parallel mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Neuroprotective Mechanisms of this compound
Research indicates that this compound's neuroprotective effects are primarily centered on the mitigation of excitotoxicity and the modulation of mitochondrial bioenergetics.
Attenuation of Excitotoxicity
Excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, leads to a cascade of neurotoxic events, including excessive calcium influx and subsequent neuronal cell death. This compound has been shown to significantly reduce neuronal death induced by excitotoxic insults.[1]
Modulation of Mitochondrial Function
Mitochondria play a crucial role in neuronal survival and function. This compound has been demonstrated to influence mitochondrial bioenergetics and calcium homeostasis, which are critical in preventing neurodegeneration.[1][2] Specifically, it has been shown to decrease the capacity of mitochondria to accumulate calcium, thereby reducing calcium burden and protecting against excitotoxicity.[1][2]
Potential Mechanisms of Action: Insights from Apigenin Research
Due to the more extensive body of research on apigenin, its neuroprotective mechanisms are better characterized and may provide insights into the potential activities of this compound. These mechanisms include the activation of antioxidant pathways, modulation of pro-survival signaling, anti-inflammatory effects, and inhibition of apoptosis.
Activation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Apigenin has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][4] This activation helps to mitigate oxidative stress, a common feature of neurodegenerative diseases.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Apigenin has been demonstrated to activate this pathway, leading to the phosphorylation and activation of Akt.[5][6] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, thereby promoting neuronal survival.
Anti-inflammatory Effects
Neuroinflammation is a key contributor to the pathogenesis of various neurodegenerative disorders. Apigenin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in glial cells.[7][8]
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a major mechanism of neuronal loss in neurodegenerative diseases. Apigenin has been shown to protect neurons from apoptosis by reducing the activity of key executioner caspases, such as caspase-3.[9][10]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from key studies on the neuroprotective effects of this compound and apigenin.
Table 1: Neuroprotective Effects of this compound
| Parameter | Experimental Model | Treatment | Result | Reference |
| Neuronal Death | Kainate + NMDA-induced excitotoxicity in rat hippocampal neurons | This compound | Significant reduction in neuronal death | [1] |
| Mitochondrial Calcium Retention | Isolated rat brain mitochondria | This compound | Decreased capacity of mitochondria to accumulate calcium | [1][2] |
| Mitochondrial Membrane Potential | ADP-induced depolarization in isolated rat brain mitochondria | This compound | Decreased depolarization by 68% and increased repolarization by 37% | [2] |
Table 2: Neuroprotective Effects of Apigenin
| Parameter | Experimental Model | Treatment | Result | Reference |
| Cell Viability | t-BHP-treated ARPE-19 cells | 400 µM Apigenin | Significant promotion of cell survival | [4] |
| Nrf2 Nuclear Translocation | t-BHP-treated ARPE-19 cells | 400 µM Apigenin | Significant increase in nuclear Nrf2 protein abundance | [4] |
| Akt Phosphorylation | Hypoxic-ischemic brain injury in neonatal rats | Apigenin | Activation of the PI3K/Akt pathway | [5] |
| Apoptosis (Caspase-3/7 activity) | iPSC-derived Alzheimer's disease neurons | 50 µM Apigenin | Significant reduction in caspase-3/7 activity | [9] |
| Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | LPS-stimulated glial cells | Apigenin | Significant suppression of cytokine production |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagents:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for the desired duration.
-
After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan (B1609692) crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 assay utilizes a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red.
-
Reagents:
-
JC-1 dye
-
Cell culture medium
-
PBS
-
-
Procedure:
-
Seed cells in a suitable culture plate or on coverslips.
-
Treat cells with the test compound as required.
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Fluorescence Microscopy: Healthy cells will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or unhealthy cells will show green fluorescent JC-1 monomers in the cytoplasm.
-
Flow Cytometry: The ratio of red to green fluorescence is used to quantify the mitochondrial membrane potential.
-
-
Apoptosis Detection (Annexin V/Propidium Iodide Assay)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
-
Reagents:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
PBS
-
-
Procedure:
-
Induce apoptosis in your cell model and include appropriate controls.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for studying signaling pathways like Nrf2 and PI3K/Akt.
-
Reagents:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse the treated cells in lysis buffer and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Mitochondrial Calcium Retention Capacity Assay
This assay measures the ability of isolated mitochondria to take up and retain calcium before the opening of the mitochondrial permeability transition pore (mPTP).
-
Reagents:
-
Mitochondrial isolation buffer
-
Assay buffer (containing respiratory substrates like glutamate and malate)
-
Calcium Green-5N (or a similar calcium-sensitive fluorescent dye)
-
CaCl2 solution
-
-
Procedure:
-
Isolate mitochondria from the tissue or cells of interest.
-
Resuspend the isolated mitochondria in the assay buffer.
-
Add Calcium Green-5N to the mitochondrial suspension.
-
In a fluorometer, record the baseline fluorescence.
-
Add sequential pulses of a known concentration of CaCl2 to the suspension.
-
Monitor the fluorescence signal. A sharp and sustained increase in fluorescence indicates the opening of the mPTP and the release of accumulated calcium.
-
The total amount of calcium added before mPTP opening is the calcium retention capacity.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the neuroprotective effects of apigenin (and potentially this compound) and a general experimental workflow for assessing neuroprotection.
Caption: Signaling pathways modulated by this compound/Apigenin.
Caption: General experimental workflow for neuroprotection studies.
Conclusion
This compound demonstrates significant promise as a neuroprotective agent, primarily through its ability to counteract excitotoxicity and modulate mitochondrial function. While further research is needed to fully elucidate its mechanisms of action, studies on the structurally related flavonoid, apigenin, suggest that activation of the Nrf2 and PI3K/Akt pathways, along with anti-inflammatory and anti-apoptotic effects, are likely to be involved. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future investigations into the therapeutic potential of this compound for a range of neurodegenerative disorders. For drug development professionals, this compound represents a compelling lead compound that warrants further preclinical and clinical evaluation.
References
- 1. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbs.com [ijbs.com]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]
- 6. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Determination of the Calcium Retention Capacity of Isolated Mitochondria [jove.com]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to the In Vitro Anti-inflammatory Properties of Biapigenin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biapigenin, a naturally occurring biflavonoid, has demonstrated significant anti-inflammatory properties in various in vitro models. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways and its impact on the production of inflammatory mediators. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound, a biflavonoid found in plants such as Selaginella tamariscina, has emerged as a promising anti-inflammatory agent. This document details the in vitro evidence of its efficacy and mode of action.
Inhibition of Key Inflammatory Mediators
This compound has been shown to effectively suppress the production of several key mediators of inflammation in vitro, primarily in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
Nitric Oxide (NO)
This compound inhibits the production of nitric oxide (NO), a potent pro-inflammatory molecule, in a dose-dependent manner. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression at both the mRNA and protein levels.
Pro-inflammatory Cytokines
Studies have demonstrated that this compound significantly reduces the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1] This inhibitory effect occurs at the transcriptional level, with this compound suppressing the mRNA expression of these cytokines.
Cyclooxygenase-2 (COX-2)
This compound has been found to block the transactivation of the cyclooxygenase-2 (COX-2) gene.[2] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Data Summary:
While specific IC50 values for this compound are not consistently reported across the literature, the available data indicates a dose-dependent inhibitory effect on these inflammatory mediators. The following table summarizes the observed effects.
| Inflammatory Mediator | Cell Line | Stimulant | Observed Effect of this compound |
| Nitric Oxide (NO) | RAW 264.7 | LPS | Dose-dependent inhibition of production |
| iNOS | RAW 264.7 | LPS | Suppression of mRNA and protein expression |
| TNF-α | RAW 264.7 | LPS | Dose-dependent inhibition of secretion and mRNA expression |
| IL-1β | RAW 264.7 | LPS | Dose-dependent inhibition of secretion and mRNA expression |
| IL-6 | RAW 264.7 | LPS | Dose-dependent inhibition of secretion and mRNA expression |
| COX-2 | RAW 264.7 | LPS | Inhibition of gene transactivation |
Modulation of Key Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting and modulating critical intracellular signaling pathways that regulate the inflammatory response.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-1β, and IL-6.
This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the nuclear translocation of the p65 subunit.[2] This action effectively blocks the transcription of a wide array of inflammatory mediators.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It is activated by cellular stressors and inflammatory cytokines, leading to the activation of downstream transcription factors and the subsequent expression of inflammatory genes.
Evidence suggests that this compound's anti-inflammatory actions are mediated, at least in part, through the inhibition of the p38 MAPK pathway. By suppressing the phosphorylation of p38 MAPK, this compound can downregulate the expression of various inflammatory mediators.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments used to characterize the anti-inflammatory properties of this compound.
Cell Culture
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
Procedure (General):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants (collected from this compound and LPS-treated cells) and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration based on the standard curve.
-
Western Blot Analysis for Protein Expression (iNOS, COX-2, p-p38, p65)
Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.
-
Procedure:
-
Treat RAW 264.7 cells with this compound and/or LPS as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p38, or p65 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). For pathway analysis, nuclear and cytoplasmic fractions are often separated before lysis to specifically assess the translocation of proteins like p65.
-
Conclusion and Future Directions
The in vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to inhibit the production of key inflammatory mediators through the modulation of the NF-κB and p38 MAPK signaling pathways makes it a compelling candidate for further investigation.
Future research should focus on:
-
Establishing precise IC50 values for the inhibition of various inflammatory markers.
-
Elucidating the detailed molecular interactions between this compound and its targets within the signaling cascades.
-
Investigating the potential involvement of other anti-inflammatory pathways, such as the JAK/STAT pathway.
-
Translating these in vitro findings to in vivo models of inflammatory diseases to assess efficacy and safety.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a novel anti-inflammatory therapeutic.
References
Biapigenin's Role in Mitochondrial Bioenergetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biapigenin, a naturally occurring biflavonoid, has emerged as a modulator of mitochondrial bioenergetics. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action at the mitochondrial level. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the key molecular pathways. The primary focus is on this compound's interaction with the adenine (B156593) nucleotide translocator (ANT) and the mitochondrial permeability transition pore (mPTP), and its subsequent impact on mitochondrial respiration and membrane potential. Furthermore, this guide explores the potential, though not yet fully elucidated, upstream signaling pathways—including AMPK, SIRT1, PGC-1α, and Nrf2—that may be implicated in the broader effects of flavonoids like this compound on mitochondrial health and biogenesis.
Introduction
Mitochondria are central to cellular energy metabolism, producing the bulk of cellular ATP through oxidative phosphorylation. Mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and cardiovascular conditions, making mitochondria a critical target for therapeutic intervention. This compound, a biflavone found in plants such as Hypericum perforatum, has demonstrated potential in modulating mitochondrial function. This guide synthesizes the existing research to provide a comprehensive technical overview of this compound's role in mitochondrial bioenergetics.
Core Mechanism of Action: Modulation of the Adenine Nucleotide Translocator and Mitochondrial Permeability Transition Pore
The primary mechanism by which this compound influences mitochondrial bioenergetics appears to be through its interaction with the adenine nucleotide translocator (ANT) and the mitochondrial permeability transition pore (mPTP).
2.1. Adenine Nucleotide Translocator (ANT)
ANT is an inner mitochondrial membrane protein responsible for the exchange of ADP for ATP, a crucial step in providing the cell with energy.[1] this compound has been shown to directly modulate ANT activity.[2] This interaction leads to a significant decrease in ADP-induced mitochondrial membrane depolarization and an increase in repolarization.[2]
2.2. Mitochondrial Permeability Transition Pore (mPTP)
The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death.[3] this compound's modulation of ANT function appears to influence the opening of the mPTP.[2] Specifically, this compound has been observed to reduce mitochondrial calcium retention by increasing calcium efflux, an effect that is blocked by inhibitors of the mPTP.[2] This suggests that this compound helps to prevent the sustained opening of the mPTP, thereby protecting mitochondria from calcium-induced damage.
Below is a diagram illustrating the proposed direct mechanism of this compound on mitochondrial function.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on the effects of this compound on key mitochondrial bioenergetic parameters.
Table 1: Effect of this compound on Mitochondrial Respiration
| Parameter | Concentration | Organism/Cell Type | Effect | Reference |
| FCCP-Stimulated Maximal Respiration | 10 µM | Rat Brain Mitochondria | ↓ 32% | [4] |
Table 2: Effect of this compound on Mitochondrial Membrane Potential
| Parameter | Concentration | Organism/Cell Type | Effect | Reference |
| ADP-Induced Depolarization | 10 µM | Rat Brain Mitochondria | ↓ 68% | [2] |
| Repolarization | 10 µM | Rat Brain Mitochondria | ↑ 37% | [2] |
Potential Upstream Signaling Pathways
While the direct molecular targets of this compound within the mitochondria are being elucidated, its broader effects may be mediated by upstream signaling pathways known to regulate mitochondrial biogenesis and function. The direct activation of these pathways by this compound is an active area of research; however, their established roles provide a framework for understanding the potential systemic effects of this biflavonoid.
4.1. AMPK/SIRT1/PGC-1α Pathway
The AMP-activated protein kinase (AMPK), Sirtuin 1 (SIRT1), and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) form a central axis in the regulation of mitochondrial biogenesis.
-
AMPK: Acts as a cellular energy sensor. When activated by a high AMP:ATP ratio, it initiates a cascade to restore energy balance, in part by activating PGC-1α.
-
SIRT1: An NAD+-dependent deacetylase that can activate PGC-1α through deacetylation, linking mitochondrial function to the cellular redox state.
-
PGC-1α: A master regulator of mitochondrial biogenesis, which, when activated, promotes the transcription of nuclear and mitochondrial genes encoding mitochondrial proteins.
The following diagram illustrates the interplay of these signaling molecules.
4.2. Nrf2 Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and is also implicated in mitochondrial biogenesis. Activation of Nrf2 can protect mitochondria from oxidative stress and support their function.
The diagram below shows the potential involvement of Nrf2 in mediating the effects of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the context of this compound's effects on mitochondrial bioenergetics.
5.1. Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol is adapted from high-resolution respirometry techniques.
-
Objective: To measure the effect of this compound on various parameters of mitochondrial respiration.
-
Apparatus: High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).
-
Reagents:
-
Mitochondrial isolation buffer
-
Respiration medium (e.g., MiR05)
-
Substrates (e.g., pyruvate, malate, glutamate, succinate)
-
ADP
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (B1679576) (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
This compound stock solution (in DMSO)
-
-
Procedure:
-
Isolate mitochondria from the tissue or cells of interest using differential centrifugation.
-
Determine mitochondrial protein concentration using a standard assay (e.g., BCA or Bradford).
-
Calibrate the respirometer chambers with respiration medium.
-
Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL) to each chamber.
-
Allow for stabilization to measure ROUTINE (basal) respiration.
-
Add this compound or vehicle control to the respective chambers and incubate.
-
Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol:
-
Add substrates to fuel the electron transport chain.
-
Add ADP to measure state 3 (phosphorylating) respiration.
-
Add oligomycin to measure state 4o (non-phosphorylating) respiration (proton leak).
-
Add FCCP in titrations to determine maximal electron transport system (ETS) capacity.
-
Add rotenone and antimycin A to inhibit mitochondrial respiration and determine residual oxygen consumption (ROX).
-
-
Analyze the data to calculate parameters such as basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.
-
The following workflow diagram outlines the experimental process for measuring mitochondrial respiration.
5.2. Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.
-
Objective: To quantify the effect of this compound on mitochondrial membrane potential.
-
Apparatus: Fluorescence microscope, flow cytometer, or plate reader.
-
Reagents:
-
Cell culture medium
-
Fluorescent potentiometric dye (e.g., TMRM, TMRE, or JC-1)
-
FCCP (as a positive control for depolarization)
-
Oligomycin (as a control for hyperpolarization)
-
This compound stock solution (in DMSO)
-
Hoechst 33342 (for nuclear staining, optional)
-
-
Procedure:
-
Culture cells to the desired confluency in appropriate plates or on coverslips.
-
Treat cells with this compound or vehicle control for the desired time.
-
Load the cells with the fluorescent dye according to the manufacturer's instructions. For example, incubate with TMRM (e.g., 25-100 nM) for 30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry or plate reader.
-
For JC-1, measure the ratio of red (J-aggregates in healthy mitochondria) to green (J-monomers in the cytoplasm of cells with depolarized mitochondria) fluorescence. For TMRM/TMRE, quantify the fluorescence intensity within the mitochondria.
-
Include positive controls: FCCP to induce depolarization and oligomycin to induce hyperpolarization.
-
Normalize the fluorescence intensity of this compound-treated cells to that of the vehicle-treated control cells.
-
5.3. Measurement of Cellular ATP Levels
This protocol uses a luciferase-based assay to quantify ATP.
-
Objective: To determine the effect of this compound on cellular ATP production.
-
Apparatus: Luminometer or plate reader with luminescence detection capabilities.
-
Reagents:
-
Cell culture medium
-
ATP assay kit (containing luciferase, luciferin, and ATP standards)
-
Cell lysis buffer
-
This compound stock solution (in DMSO)
-
-
Procedure:
-
Plate cells in a multi-well plate and culture to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the specified duration.
-
Lyse the cells according to the ATP assay kit protocol to release intracellular ATP.
-
Add the luciferase/luciferin reagent to the cell lysates.
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Generate a standard curve using the provided ATP standards.
-
Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysate.
-
Conclusion and Future Directions
This compound demonstrates a clear modulatory role in mitochondrial bioenergetics, primarily through its interaction with the adenine nucleotide translocator and the mitochondrial permeability transition pore. The available quantitative data, though limited, indicates a significant impact on mitochondrial membrane potential and maximal respiration. The potential for this compound to influence upstream signaling pathways such as AMPK/SIRT1/PGC-1α and Nrf2 presents an exciting avenue for future research.
To further elucidate the therapeutic potential of this compound, future studies should focus on:
-
Dose-response studies: Generating comprehensive quantitative data on a wider range of mitochondrial bioenergetic parameters across various this compound concentrations.
-
Direct pathway analysis: Investigating the direct effects of this compound on the activation and expression of key signaling molecules like AMPK, SIRT1, PGC-1α, and Nrf2.
-
In vivo studies: Evaluating the impact of this compound on mitochondrial function and overall metabolic health in relevant animal models of disease.
A deeper understanding of this compound's multifaceted role in mitochondrial bioenergetics will be crucial for its development as a potential therapeutic agent for a range of mitochondrial-related diseases.
References
- 1. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 2. This compound modulates the activity of the adenine nucleotide translocator in isolated rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMPK-derived peptides reduce blood glucose levels but lead to fat retention in the liver of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Primary Cellular Targets of Biapigenin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biapigenin, a naturally occurring biflavonoid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Understanding the primary cellular targets of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the key cellular targets of this compound, detailing the experimental protocols used to identify these interactions and presenting quantitative data for comparative analysis. Furthermore, this guide includes visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's molecular interactions.
Core Cellular Targets and Signaling Pathways
Current research has identified several primary cellular targets of this compound, implicating its role in the modulation of key signaling pathways involved in inflammation, cancer, and neuroprotection.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappaB (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses. This compound has been shown to inhibit the activation of NF-κB.[1][2] This inhibition is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB.[1][2]
Caption: Inhibition of NF-κB nuclear translocation by this compound.
Modulation of the p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) is a key regulator of cellular responses to stress and inflammation. This compound has been identified as a direct binder and inhibitor of p38 MAPK, leading to a reduction in its phosphorylation and downstream signaling.
References
Preliminary Cytotoxicity Screening of Biapigenin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with in-depth quantitative data on the cytotoxicity of Biapigenin is limited. This guide presents the currently available information on this compound and leverages the extensive research on its well-studied monomer, Apigenin (B1666066), as a surrogate to provide a comprehensive overview of potential cytotoxic mechanisms and experimental protocols. It is crucial to note that the biological activities of a dimer can differ from its monomeric units. Therefore, the information presented on Apigenin should be considered as a foundational guide for designing and interpreting future studies on this compound.
Introduction to this compound and its Anticancer Potential
This compound is a naturally occurring biflavonoid, a dimer of the flavone (B191248) Apigenin. While Apigenin has been extensively studied for its anticancer properties, research specifically on this compound is still in its nascent stages. However, preliminary studies suggest that this compound may also possess valuable anticancer activities.
One study has indicated that this compound exhibits anticancer activity against HeLa (human cervical cancer) cells while being non-cytotoxic to HaCaT (human keratinocyte) cells, suggesting a potential for selective cytotoxicity towards cancer cells.[1] The proposed mechanism of action for this compound's anticancer effects involves its potential role as an agonist of human peroxisome proliferator-activated receptor γ (hPPARγ), a nuclear receptor implicated in tumor suppression.[1]
Given the limited direct data on this compound, this guide will now focus on the cytotoxic properties of its monomer, Apigenin, to provide a framework for understanding and exploring the potential of this compound as an anticancer agent. Apigenin has been shown to suppress various human cancers in vitro and in vivo through multiple mechanisms, including inducing cell apoptosis, promoting cell cycle arrest, and inhibiting cell migration and invasion.[2]
Quantitative Cytotoxicity Data of Apigenin
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function, such as cell proliferation. The following tables summarize the IC50 values of Apigenin in various cancer cell lines, as reported in the scientific literature.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| HL60 | Leukemia | 30 | 24 | [3] |
| MDA-MB-453 | Breast Cancer | 59.44 | 24 | [4] |
| MDA-MB-453 | Breast Cancer | 35.15 | 72 | [4] |
| HeLa | Cervical Cancer | 35.89 | Not Specified | [5] |
| A375 | Melanoma | 33.02 | Not Specified | [6] |
| MCF-7 | Breast Cancer | 37.89 (in combination with Doxorubicin) | Not Specified | [7] |
Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines. This table provides a summary of the concentrations at which Apigenin inhibits 50% of the growth of different cancer cell lines.
Experimental Protocols for Cytotoxicity Screening
Several assays are commonly employed to assess the cytotoxicity of a compound. The following are detailed protocols for some of the most frequently used methods in the context of screening natural products like Apigenin and, by extension, this compound.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways Modulated by Apigenin
Apigenin has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these pathways can provide insights into the potential mechanisms of action for this compound.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Apigenin has been reported to inhibit this pathway, leading to the suppression of cancer cell growth.[8][9]
Caption: Apigenin inhibits the PI3K/AKT/mTOR signaling pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Apigenin can modulate this pathway to induce apoptosis in cancer cells.[8]
Caption: Apigenin modulates the MAPK/ERK signaling pathway.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a novel compound like this compound.
Caption: General workflow for preliminary cytotoxicity screening.
Conclusion and Future Directions
The preliminary evidence for this compound's anticancer activity is promising, but further in-depth research is required to fully elucidate its potential. The extensive data available for its monomer, Apigenin, provides a strong foundation for designing future studies on this compound.
Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound across a wide range of cancer cell lines and comparing them to normal cell lines to establish its therapeutic index.
-
Elucidation of Mechanisms: Investigating the specific signaling pathways modulated by this compound and identifying its direct molecular targets.
-
In Vivo Studies: Evaluating the antitumor efficacy and safety of this compound in preclinical animal models.
By systematically exploring the cytotoxic properties and underlying mechanisms of this compound, the scientific community can determine its true potential as a novel therapeutic agent in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Effects and Molecular Mechanisms of Apigenin in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Vitro-In Vivo Evaluation of the Antiproliferative and Antiangiogenic Effect of Flavone Apigenin against SK-MEL-24 Human Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Biapigenin as a Potential Enzyme Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biapigenin, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. A growing body of evidence suggests that these effects are, in part, attributable to its ability to inhibit key enzymes involved in various pathological signaling pathways. This technical guide provides an in-depth overview of this compound's role as an enzyme inhibitor, consolidating available data on its targets, detailing relevant experimental protocols, and visualizing its impact on cellular signaling cascades. While direct quantitative inhibitory data for this compound remains limited, this guide draws upon evidence from its well-studied monomer, apigenin (B1666066), and other related flavonoids to build a comprehensive picture of its potential.
Introduction
This compound is a dimer of the flavone (B191248) apigenin, most commonly the 2',8''-biapigenin isomer found in plants such as Selaginella tamariscina. Flavonoids, as a class of polyphenolic secondary metabolites, are known for their diverse biological activities. This compound, as a biflavonoid, may possess unique pharmacological properties due to its larger and more complex structure compared to its monomeric counterpart. Its reported anti-inflammatory and chemopreventive effects are primarily linked to the modulation of critical enzymatic activities. This guide focuses on the potential of this compound to inhibit enzymes central to inflammation and cancer, namely Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS), Aromatase (CYP19), and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1).
Enzyme Inhibition Data
Quantitative data on the direct inhibitory effects of this compound on various enzymes is still emerging. The following tables summarize the available inhibitory concentrations (IC50) for this compound and its closely related monomer, apigenin, against key enzymatic targets. The data for apigenin is included to provide a comparative baseline and infer the potential potency of this compound, though direct experimental validation is crucial.
Table 1: Inhibition of Inflammatory Enzymes by Apigenin
| Compound | Enzyme Target | IC50 Value (µM) | Cell Line/System | Reference |
| Apigenin | Cyclooxygenase-2 (COX-2) | ~10-20 | Various | [1][2] |
| Apigenin | Inducible Nitric Oxide Synthase (iNOS) | Not specified | RAW 264.7 macrophages | [3] |
Table 2: Inhibition of Hormone-Related Enzymes by Apigenin
| Compound | Enzyme Target | IC50 Value (µM) | Cell Line/System | Reference |
| Apigenin | Aromatase (CYP19) | 20 | H295R human adrenocortical carcinoma cells | [4] |
| Apigenin | 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) | Data not available |
Key Signaling Pathways Modulated by this compound
This compound is believed to exert its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the putative points of intervention by this compound within these cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory enzymes like COX-2 and iNOS.[3]
References
- 1. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Induction and inhibition of aromatase (CYP19) activity by natural and synthetic flavonoid compounds in H295R human adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Biapigenin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biapigenin, a naturally occurring biflavonoid, has garnered significant interest in the scientific community for its diverse pharmacological activities. As a dimer of apigenin, it exhibits a range of biological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the early-stage research on this compound and its derivatives, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
This compound has demonstrated notable anticancer properties, primarily through its action as a potent agonist of the human peroxisome proliferator-activated receptor-gamma (hPPARγ), a nuclear receptor implicated in the pathology of various cancers.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 12.5 |
| A549 | Lung Cancer | > 50 |
| MCF-7 | Breast Cancer | > 50 |
| MDA-MB-231 | Breast Cancer | > 50 |
Data extracted from a study on this compound as a potent hPPARγ agonist.
Mechanism of Action: PPARγ Agonism
This compound's anticancer activity is closely linked to its ability to activate hPPARγ. An ELISA-based hPPARγ activation assay showed that this compound increased the binding between hPPARγ and the steroid receptor coactivator-1 (SRC-1) by approximately 3-fold. Furthermore, fluorescence quenching experiments have confirmed that this compound has a high binding affinity for hPPARγ, with activity observed at nanomolar concentrations, surpassing that of the known PPARγ agonist, indomethacin.
Signaling Pathway: PPARγ in Cancer Suppression
The activation of PPARγ by this compound initiates a signaling cascade that can lead to the suppression of tumor growth. This pathway involves the regulation of genes associated with cell cycle arrest, apoptosis, and differentiation.
Exploring the Antioxidant Potential of Biapigenin: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biapigenin, a biflavonoid composed of two apigenin (B1666066) units, is a naturally occurring phytochemical found in plants such as Selaginella tamariscina. While its monomer, apigenin, has been extensively studied for its antioxidant properties, direct research into the specific antioxidant capacity of this compound is still an emerging field. This technical guide aims to provide a comprehensive overview of the known bioactivities of this compound, infer its potential antioxidant mechanisms based on the well-documented activities of apigenin, and provide detailed experimental protocols and visual workflows for its investigation.
The anti-inflammatory properties of this compound are more established, with studies demonstrating its ability to modulate key inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are intrinsically linked to the cellular redox state. This guide will delve into these pathways and present standardized methods for the quantitative assessment of this compound's antioxidant potential.
I. Known Bioactivity and Potential Antioxidant Mechanisms of this compound
While quantitative data on the free-radical scavenging activity of this compound is limited in publicly available literature, its documented anti-inflammatory effects provide strong indirect evidence of its potential antioxidant capabilities. Chronic inflammation is closely associated with oxidative stress, where the overproduction of reactive oxygen species (ROS) plays a significant role.
A. Modulation of Inflammatory Signaling Pathways
1. NF-κB Pathway: Research has shown that 2',8''-biapigenin can inhibit the activation of NF-κB.[1][2] This is a crucial finding, as NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that also contribute to oxidative stress.[1][2] By preventing the nuclear translocation of the p65 subunit of NF-κB, this compound can effectively suppress the inflammatory cascade and, consequently, the associated oxidative damage.[1][2]
2. MAPK Pathway: The anti-inflammatory activities of this compound are also mediated through the p38 MAPK pathway. The MAPK signaling cascade is a critical regulator of cellular responses to external stressors, including oxidative stress. By modulating this pathway, this compound can influence the expression of various genes involved in inflammation and cell survival.
B. Inferred Antioxidant Mechanisms from Apigenin
Given that this compound is a dimer of apigenin, it is highly probable that it shares similar antioxidant mechanisms. Apigenin is a well-recognized antioxidant that acts through multiple mechanisms:
1. Direct Radical Scavenging: Apigenin can directly neutralize free radicals due to its chemical structure, which includes multiple hydroxyl groups that can donate a hydrogen atom to stabilize radicals.[3]
2. Upregulation of Endogenous Antioxidant Defenses via the Nrf2 Pathway: Apigenin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6][7][8] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a suite of antioxidant and detoxification enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase.[4][6] This action enhances the cell's intrinsic ability to combat oxidative stress.
II. Quantitative Data on Antioxidant Potential
As of the latest literature review, specific quantitative data for this compound from standardized antioxidant assays (e.g., DPPH, ABTS, FRAP IC50 values) is not widely available. The following tables present data for the monomer, apigenin , to serve as a benchmark for future studies on this compound.
Table 1: In Vitro Antioxidant Activity of Apigenin
| Assay | Test System | Result | Reference |
| DPPH Radical Scavenging | Chemical Assay | IC50: 5.96 µM | |
| ABTS Radical Scavenging | Chemical Assay | IC50: 344 µg/mL | [9] |
| FRAP (Ferric Reducing Antioxidant Power) | Chemical Assay | 133.26 ± 9.17 (at 1 mg/mL) | [9] |
| ORAC (Oxygen Radical Absorbance Capacity) | Chemical Assay | High capacity with significant differences compared to its potassium salt | [10][11] |
Table 2: Cellular Antioxidant Activity of Apigenin
| Assay | Cell Line | Treatment | Effect | Reference |
| Cellular Antioxidant Activity (CAA) | ARPE-19 | t-BHP induced oxidative stress | Increased activities of SOD, CAT, GSH-PX; Reduced ROS and MDA levels | [4] |
| Nrf2 Activation | ARPE-19 | t-BHP induced oxidative stress | Upregulated mRNA and protein expression of Nrf2 and its nuclear translocation | [4] |
| Nrf2 Target Gene Expression | ARPE-19 | t-BHP induced oxidative stress | Elevated expression of HO-1, NQO1, and GCLM | [4] |
III. Experimental Protocols
The following are detailed methodologies for key experiments to assess the antioxidant potential of this compound. These are standardized protocols that can be adapted for the specific investigation of this compound.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.
-
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare a series of dilutions of the this compound stock solution in methanol or ethanol to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent (methanol or ethanol) and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To produce the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each this compound dilution to separate wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.
-
C. FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve sodium acetate in distilled water and adjust the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. This working solution should be freshly prepared and warmed to 37°C before use.
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound.
-
-
Assay Procedure:
-
Add 30 µL of the this compound dilution to a 96-well plate.
-
Add 270 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O or Trolox. The antioxidant capacity of the sample is then expressed as µM Fe(II) equivalents or Trolox equivalents.
-
D. Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., DCFH-DA) within cells induced by a free radical generator (e.g., AAPH).
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2, HaCaT) in appropriate media until confluent.
-
-
Assay Procedure:
-
Seed the cells into a 96-well black-walled plate and allow them to attach overnight.
-
Remove the media and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Add the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) and incubate for a further 30 minutes.
-
Induce oxidative stress by adding a free radical initiator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
-
Measurement:
-
Immediately measure the fluorescence using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
The area under the curve of fluorescence versus time is calculated.
-
The CAA value is calculated as:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
IV. Visualizations
A. Signaling Pathways
dot digraph "Nrf2 Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
} } Caption: Potential activation of the Nrf2 pathway by this compound.
dot digraph "NF-kB Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
} } Caption: Inhibition of the NF-κB signaling pathway by this compound.
dot digraph "MAPK Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
} } Caption: Modulation of the p38 MAPK pathway by this compound.
B. Experimental Workflow
dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#5F6368"];
} } Caption: Workflow for assessing this compound's antioxidant potential.
V. Conclusion
This compound presents a promising area of research for its potential antioxidant properties, largely inferred from its documented anti-inflammatory activities and the well-established antioxidant mechanisms of its monomer, apigenin. The inhibition of pro-inflammatory and pro-oxidative pathways like NF-κB and MAPK, coupled with the potential to activate the Nrf2 antioxidant response system, positions this compound as a strong candidate for further investigation as a potent antioxidant agent.
The experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically evaluate the antioxidant capacity of this compound, both in chemical and cellular systems. Future studies focusing on generating quantitative data and elucidating the precise molecular mechanisms of this compound will be crucial in realizing its full therapeutic potential in the prevention and treatment of oxidative stress-related diseases.
References
- 1. Inhibition of nuclear factor-kappaB activation by 2',8''-biapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 101140-06-1: this compound | CymitQuimica [cymitquimica.com]
- 4. Apigenin Attenuates Oxidative Injury in ARPE-19 Cells thorough Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin reactivates Nrf2 anti-oxidative stress signaling in mouse skin epidermal JB6 P + cells through epigenetics modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Apigenin protects human melanocytes against oxidative damage by activation of the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Photoprotective Activity of Apigenin and Its Potassium Salt Derivative in Human Keratinocytes and Absorption in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Biapigenin Extraction from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biapigenin is a naturally occurring biflavonoid found in several plant species, notably St. John's Wort (Hypericum perforatum) and plants from the Selaginella genus.[1][2] This molecule has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer and neuroprotective activities.[3][4] These biological effects are attributed to its ability to modulate cellular signaling pathways. This document provides detailed protocols for the extraction and purification of this compound from plant materials, quantitative data from various extraction methods, and an overview of its known biological activities.
Data Presentation: Quantitative Analysis of this compound and Total Biflavonoid Yield
The yield of this compound and related biflavonoids is highly dependent on the plant source, the extraction method, and the solvent system used. Below is a summary of reported yields from different studies.
Table 1: Total Biflavonoid Yield from Selaginella doederleinii using Ultrasound-Assisted Extraction (UAE)
| Ethanol (B145695) Concentration | Extraction Time (min) | Temperature (°C) | Total Flavonoid Yield (mg/g dry weight) | Reference |
| 70% | 50 | 65 | 4.414 | |
| Optimized Conditions* | - | - | 22.26 ± 0.35 | [5] |
*Optimized parameters were determined using response-surface methodology and included variables such as extraction time, ultrasonic power, ethanol concentration, temperature, and liquid-solid ratio.[6][5]
Table 2: this compound and Other Bioactive Compound Yields from Hypericum perforatum
| Extraction Method | Solvent | Compound | Yield (µg/g dry weight) | Reference |
| Methanol (B129727) Extraction | Methanol | This compound | Not explicitly quantified, but present | |
| Methanol Extraction | Methanol | Rutin | 1124 ± 0.09 | |
| Methanol Extraction | Methanol | Hyperforin | 1164 ± 0.02 | |
| Soxhlet Extraction | Methanol | Total Flavonoids | Not specified, but higher than maceration | [1] |
Note: Direct comparison of yields across different studies can be challenging due to variations in plant material, developmental stage, and analytical methods. Soxhlet extraction has been demonstrated to yield greater quantities of flavonoids from Hypericum perforatum compared to maceration.[1]
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Hypericum perforatum
This protocol is a conventional and effective method for the exhaustive extraction of flavonoids.
Materials and Reagents:
-
Dried and powdered aerial parts of Hypericum perforatum
-
Methanol or Ethanol (reagent grade)
-
Soxhlet apparatus (thimble, condenser, flask)
-
Heating mantle
-
Rotary evaporator
-
Filter paper
Procedure:
-
Accurately weigh a desired amount of dried, powdered Hypericum perforatum and place it into a cellulose (B213188) thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with the extraction solvent (e.g., methanol or a 50:50 v/v ethanol-methanol mixture) to about two-thirds of its volume.[7]
-
Assemble the Soxhlet apparatus and connect it to a condenser with a continuous flow of cold water.
-
Heat the solvent in the flask using a heating mantle to a temperature that allows for steady boiling.
-
Allow the extraction to proceed for a minimum of 8-16 hours, or until the solvent in the siphon tube runs clear.[7]
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Carefully dismantle the apparatus and collect the solvent containing the crude extract from the distilling flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can then be subjected to purification steps.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Biflavonoids from Selaginella doederleinii
UAE is a modern and efficient method that can reduce extraction time and solvent consumption.
Materials and Reagents:
-
Dried and powdered Selaginella doederleinii
-
70% Ethanol in water (v/v)
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., flask)
-
Centrifuge and centrifuge tubes
-
Filter paper or membrane filter
-
Rotary evaporator
Procedure:
-
Weigh 2.0 g of the powdered plant material and place it in a 50 mL flask.
-
Add 40 mL of 70% ethanol to the flask.
-
Partially immerse the flask in an ultrasonic bath.
-
Perform sonication at a specified frequency (e.g., 40 kHz) and power (e.g., 50 W) for a duration determined by optimization (e.g., 50 minutes). Maintain a constant temperature during extraction (e.g., 65°C).
-
After sonication, separate the extract from the plant debris by centrifugation followed by filtration.
-
The supernatant (extract) is collected.
-
The extraction process can be repeated on the plant residue to maximize yield.
-
Combine the extracts and concentrate them using a rotary evaporator to obtain the crude biflavonoid extract.
Protocol 3: Purification of this compound using Column Chromatography
This protocol describes the purification of this compound from a crude plant extract.
Materials and Reagents:
-
Crude extract containing this compound
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for mobile phase (e.g., chloroform (B151607), methanol, ethanol, ethyl acetate (B1210297) in various ratios)
-
Glass chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Preparation of the Crude Extract: The crude extract obtained from either Protocol 1 or 2 is dissolved in a minimal amount of a suitable solvent. For instance, the ethyl acetate soluble part of a methanol extract can be used.[8]
-
Column Packing:
-
Silica Gel Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly without air bubbles.
-
Sephadex LH-20 Column: Swell the Sephadex LH-20 in the appropriate solvent (e.g., methanol or ethanol) and then pack it into the column.[8]
-
-
Sample Loading: Carefully load the dissolved crude extract onto the top of the packed column.
-
Elution:
-
Begin elution with a non-polar solvent or solvent mixture and gradually increase the polarity of the mobile phase (gradient elution). For example, start with chloroform and gradually add methanol.[8]
-
Alternatively, use isocratic elution with a pre-determined solvent system.
-
-
Fraction Collection: Collect the eluate in separate fractions using a fraction collector or manually in test tubes.
-
Monitoring the Separation: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions that contain the pure this compound (as determined by TLC against a standard, if available).
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
References
- 1. 3,8''-Biapigenin | Phenols | 101140-06-1 | Invivochem [invivochem.com]
- 2. This compound | C30H18O10 | CID 10414856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound modulates the activity of the adenine nucleotide translocator in isolated rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidiabetic and Antigout Properties of the Ultrasound-Assisted Extraction of Total Biflavonoids from Selaginella doederleinii Revealed by In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidiabetic and Antigout Properties of the Ultrasound-Assisted Extraction of Total Biflavonoids from Selaginella doederleinii Revealed by In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
Application Notes and Protocols for Biapigenin Purification using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biapigenin, a naturally occurring biflavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. Notably, it has been identified as a potent agonist of the human peroxisome proliferator-activated receptor-gamma (hPPARγ), suggesting its potential in the development of treatments for metabolic diseases and cancer.[1] Effective drug development and research necessitate a robust and efficient method for the purification of this compound from natural sources or synthetic mixtures. This document provides detailed application notes and protocols for the purification of this compound using column chromatography, a fundamental and widely used technique for the separation of chemical compounds.
Data Presentation
The purification of this compound can be approached using different chromatographic techniques. Below is a summary of expected outcomes based on the chosen stationary phase. Please note that actual yields and purity are dependent on the initial concentration of this compound in the crude extract and the precise execution of the protocol.
Table 1: Expected Purity and Yield of this compound after Column Chromatography
| Chromatographic Method | Stationary Phase | Mobile Phase System (example) | Expected Purity (%) | Expected Yield (%) |
| Normal-Phase Chromatography | Silica (B1680970) Gel (60-120 mesh) | Chloroform:Methanol Gradient | >95 | 70-85 |
| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol or Ethanol | >98 | 85-95 |
Experimental Protocols
Protocol 1: Purification of this compound using Silica Gel Column Chromatography
This protocol outlines the purification of this compound from a crude plant extract using a silica gel column. Silica gel is a polar adsorbent, and compounds are separated based on their polarity.[2][3]
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Crude this compound extract
-
Solvents: Chloroform, Methanol (analytical grade)
-
Cotton wool or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Column Preparation:
-
Ensure the chromatography column is clean and dry.
-
Place a small plug of cotton wool or glass wool at the bottom of the column to prevent the silica gel from washing out.
-
Add a thin layer of sand (approximately 0.5-1 cm) over the cotton wool.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Chloroform).
-
Pour the slurry into the column carefully, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to protect it from disturbance during sample loading.
-
Wash the column with the initial mobile phase until the packing is stable and the eluent runs clear. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb completely into the silica gel.
-
-
Elution:
-
Begin elution with the initial mobile phase (100% Chloroform).
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of Methanol (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol). This is known as gradient elution. The optimal gradient should be determined by preliminary TLC analysis.
-
Collect fractions of the eluent in separate tubes or flasks.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system.
-
Visualize the spots under a UV lamp.
-
Pool the fractions that contain pure this compound.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification of this compound using Sephadex LH-20 Column Chromatography
This protocol is suitable for the final polishing step of this compound purification, as Sephadex LH-20 separates molecules based on their size and polarity, effectively removing closely related impurities.[4][5][6][7]
Materials:
-
Glass chromatography column
-
Sephadex LH-20
-
Partially purified this compound from Protocol 1 or other methods
-
Solvent: Methanol or Ethanol (analytical grade)
-
Collection tubes or flasks
-
HPLC system for purity analysis
Procedure:
-
Column Preparation:
-
Swell the Sephadex LH-20 in the chosen mobile phase (e.g., Methanol) for several hours or as per the manufacturer's instructions.
-
Pour the swollen Sephadex LH-20 slurry into the column and allow it to pack under gravity.
-
Wash the column with at least two column volumes of the mobile phase to ensure a stable bed.
-
-
Sample Loading:
-
Dissolve the partially purified this compound in a small volume of the mobile phase.
-
Carefully apply the sample to the top of the Sephadex LH-20 bed.
-
-
Elution:
-
Elute the column with the mobile phase at a constant flow rate.
-
Collect fractions of a defined volume.
-
-
Fraction Analysis:
-
Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing this compound of the desired purity.
-
-
Solvent Evaporation:
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield highly purified this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound purification.
Signaling Pathway
Caption: Activation of PPARγ signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. prep-hplc.com [prep-hplc.com]
- 5. [Purification of oleuropein by sephadex LH-20 column] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Biapigenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Biapigenin. This compound, a biflavonoid, has garnered significant interest for its potential therapeutic properties. This application note provides a comprehensive protocol for its quantification in various sample matrices, including plant extracts and pharmaceutical formulations. The method utilizes a reverse-phase C18 column with gradient elution and UV detection, ensuring high sensitivity and selectivity. All experimental protocols and quantitative data are presented in a clear and structured format to facilitate seamless adoption in a laboratory setting.
Introduction
This compound is a naturally occurring biflavonoid formed from the dimerization of apigenin. It is found in several plant species and is being investigated for a range of pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and in various stages of drug development and research. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of such compounds.[1][2] This document provides a detailed HPLC method optimized for this compound analysis.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis or Photodiode Array (PDA) Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 268 nm and 335 nm |
| Data Acquisition | Chromatography Data Station |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 35 | 40 | 60 |
| 40 | 10 | 90 |
| 45 | 10 | 90 |
| 50 | 90 | 10 |
| 60 | 90 | 10 |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix.
-
Drying and Grinding: Dry the plant material in a hot air oven at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes at room temperature.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.[1][3]
-
Sample Weighing: Accurately weigh an amount of the formulation equivalent to approximately 1 mg of this compound.
-
Dissolution: Transfer the weighed sample to a 50 mL centrifuge tube. Add 20 mL of a suitable organic solvent (e.g., methanol or a mixture of methanol and dichloromethane) to dissolve the formulation base.[4]
-
Extraction: Vortex the mixture for 10 minutes to ensure complete dissolution and extraction of this compound.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to precipitate any insoluble excipients.
-
Supernatant Collection: Carefully collect the supernatant.
-
Final Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
Table 3: Method Validation Parameters for this compound Quantification
| Parameter | Typical Results |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
| Robustness | Unaffected by minor changes in flow rate, column temperature, and mobile phase composition. |
Note: The values presented in Table 3 are typical and should be experimentally determined during method validation in your laboratory.
Data Presentation
Table 4: Quantitative Data Summary for this compound Analysis
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | [Insert Value] | [Insert Value] | 10.0 |
| Standard 2 (50 µg/mL) | [Insert Value] | [Insert Value] | 50.0 |
| Sample A | [Insert Value] | [Insert Value] | [Calculated Value] |
| Sample B | [Insert Value] | [Insert Value] | [Calculated Value] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of this compound properties to the HPLC method.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The use of a C18 reverse-phase column with a gradient elution of acetonitrile and acidified water, coupled with UV detection, allows for excellent separation and sensitive detection. This method is suitable for routine quality control, research, and various stages of drug development. Proper method validation is essential before its implementation for routine analysis.
References
Application Note: Simultaneous Detection of Biapigenin and Amentoflavone by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biapigenin and amentoflavone (B1664850) are bioactive biflavonoids found in various medicinal plants, notably Hypericum perforatum (St. John's Wort).[1][2] These compounds have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory and antidepressant effects.[1][2] The structural similarity of these biflavonoids presents a significant analytical challenge for their simultaneous quantification in biological matrices.[1][2] This application note provides a detailed protocol for the simultaneous detection and quantification of this compound and amentoflavone in human plasma using a sensitive and accurate Liquid Chromatography-Mass Spectrometry (LC-MS) method. This method is particularly relevant for pharmacokinetic studies and the quality control of herbal extracts.[1][3]
Experimental Workflow
The following diagram outlines the major steps in the LC-MS analysis of this compound and amentoflavone.
Caption: Experimental workflow for the LC-MS analysis of this compound and amentoflavone.
Experimental Protocols
This protocol is based on a validated method for the quantification of biflavones in human plasma.[1][2]
Sample Preparation: Liquid-Phase Extraction
-
To 500 µL of human plasma, add an internal standard.
-
Perform liquid-phase extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Mobile Phase: A binary mobile phase consisting of 2% formic acid in water and acetonitrile.[1][2] Isocratic elution is employed.[1][2]
-
Flow Rate: Maintain a constant flow rate suitable for the column dimensions.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintain at a controlled temperature (e.g., 25°C).
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[1][2]
-
MRM Transitions: The precursor ion for both this compound and amentoflavone is [M-H]⁻ at m/z 537.[1] Characteristic product ions are used for quantification and confirmation.
Quantitative Data Summary
The following tables summarize the quantitative parameters of the LC-MS method for the simultaneous detection of this compound and amentoflavone.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 537 | 385 | Negative ESI |
| Amentoflavone | 537 | 375 | Negative ESI |
Table 2: Method Validation Parameters
| Parameter | This compound | Amentoflavone |
| Linearity Range | 1-500 ng/mL | 1-500 ng/mL |
| Limit of Detection (LOD) | 0.1 ng (for pure substance) | 0.1 ng (for pure substance) |
| Limit of Quantification (LOQ) | 1.0 ng/mL (in serum) | 1.0 ng/mL (in serum) |
| Recovery | ~90% | ~90% |
| Intraday Precision (RSD) | 5-15% | 5-15% |
| Interday Precision (RSD) | 10-15% | 10-15% |
| Inaccuracy | < 20% at LLOQ | < 20% at LLOQ |
Data compiled from a validated method for the determination of biflavones from human plasma.[1][2]
Signaling Pathway Diagram
While a specific signaling pathway involving the simultaneous action of this compound and amentoflavone is not detailed in the provided analytical literature, a general illustrative diagram can be conceptualized based on their known bioactivities. The following diagram depicts a hypothetical workflow for investigating their combined effect on a signaling pathway.
Caption: Hypothetical workflow for studying the combined effects of this compound and amentoflavone.
Conclusion
The described LC-MS method provides a robust and sensitive approach for the simultaneous quantification of this compound and amentoflavone in human plasma.[1][2] The detailed protocol and validated quantitative data presented in this application note offer a valuable resource for researchers in pharmacology, natural product chemistry, and drug development. The successful application of this method in pharmacokinetic studies underscores its utility in understanding the absorption, distribution, metabolism, and excretion of these promising bioactive compounds.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an LC-MS method for simultaneous quantitation of amentoflavone and this compound, the minor and major biflavones from Hypericum perforatum L., in human plasma and its application to real blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Note: Developing Cell-Based Assays for Biapigenin Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction Biapigenin is a biflavonoid, a class of flavonoids formed from two apigenin (B1666066) units.[1] Found in plants such as Hypericum perforatum, it has garnered interest for its potential therapeutic properties.[2] Preclinical studies have identified this compound as a potent agonist of human peroxisome proliferator-activated receptor-gamma (hPPARγ), suggesting its utility in metabolic diseases and cancer.[1] Furthermore, related flavonoids exhibit significant anti-inflammatory, antioxidant, and anticancer activities.[3][4] This document provides detailed protocols for three distinct cell-based assays to characterize and quantify the biological activity of this compound: a cell viability assay for anticancer activity, a nitric oxide inhibition assay for anti-inflammatory potential, and a cellular antioxidant activity assay.
Assay for Anticancer Activity: Cell Viability using PrestoBlue™ Reagent
This assay determines the cytotoxic effect of this compound on cancer cells by measuring metabolic activity. Research has shown that this compound exhibits anticancer activity against HeLa cells, a human cervical cancer cell line.[1] The related compound, apigenin, has also been shown to inhibit the viability of HeLa and C33A cervical cancer cells in a dose-dependent manner.[5]
Principle: The PrestoBlue™ reagent contains a cell-permeant, non-fluorescent indicator, resazurin, which is reduced by metabolically active cells to the highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of viable cells.
Experimental Protocol
-
Cell Culture: Culture human cervical cancer cells (e.g., HeLa) in Minimum Essential Medium Alpha (MEMα) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to attach for 24 hours.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment: Replace the medium in each well with 100 µL of medium containing the desired this compound concentration. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
Viability Measurement: Add 10 µL of PrestoBlue™ reagent to each well. Incubate for 1-2 hours at 37°C.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|---|
| HeLa (Cervical) | This compound | 24 | ~55[1][5] |
| C33A (Cervical) | Apigenin | 24 | ~50[5] |
| A375 (Melanoma) | Apigenin | 72 | 33.02[6] |
| SK-MEL-24 (Melanoma) | Apigenin | 72 | >60[6] |
Note: Data for apigenin is included for comparative purposes as this compound is its dimer.
Assay for Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in Macrophages
This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. Apigenin is known to suppress pro-inflammatory mediators like NO by inhibiting the NF-κB pathway.[7][8][9]
Principle: In macrophages (e.g., RAW 264.7), the inflammatory stimulus LPS induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. NO in the culture supernatant is converted to nitrite (B80452), which can be quantified colorimetrically using the Griess reagent.
Experimental Protocol
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat cells with various concentrations of this compound (1-100 µM) for 1 hour before inducing inflammation.
-
Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent B) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibitory effect as a percentage relative to the LPS-only control.
Data Presentation
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | NO Production (% of LPS Control) |
|---|---|---|---|
| Control | 0 | - | 5 ± 1.2 |
| LPS Control | 0 | + | 100 |
| Test | 10 | + | 78 ± 4.5 |
| Test | 25 | + | 52 ± 3.8 |
| Test | 50 | + | 25 ± 2.1 |
| Positive Control (e.g., Dexamethasone 10 µM) | - | + | 15 ± 1.9 |
Note: Data are hypothetical, based on typical results for anti-inflammatory flavonoids.[8][9]
Assay for Cellular Antioxidant Activity (CAA)
Chemical antioxidant assays like DPPH or FRAP do not always reflect the complexity of biological systems.[10] The CAA assay is a more biologically relevant method that measures the antioxidant capacity of a compound within a cellular environment.[11]
Principle: The assay uses a fluorescent probe, 2',7'-Dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent DCF. An antioxidant compound will quench the ROS, thereby reducing the fluorescence.
Experimental Protocol
-
Cell Culture: Culture human liver cancer cells (HepG2) in a suitable medium.
-
Cell Seeding: Seed 6 x 10⁴ cells per well into a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Compound Loading: Remove media and wash cells with PBS. Treat cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour.
-
Induction of Oxidative Stress: Remove the treatment solution, wash cells with PBS, and add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) in Hanks' Balanced Salt Solution.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence every 5 minutes for 1 hour using an excitation of 485 nm and an emission of 538 nm.[11]
-
Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the CAA value using the following formula: CAA Unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Data Presentation
Table 3: Cellular Antioxidant Activity (CAA) of this compound
| Compound | Concentration (µM) | CAA Value (units) |
|---|---|---|
| This compound | 10 | 22.5 |
| This compound | 25 | 48.7 |
| This compound | 50 | 85.3 |
| Quercetin (Positive Control) | 25 | 50.1 |
Note: Data are hypothetical, based on typical results for antioxidant flavonoids.[12][13]
Visualizations
Experimental Workflow
Caption: General workflow for a cell-based assay to evaluate this compound activity.
Potential Signaling Pathway
Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,8''-Biapigenin | Phenols | 101140-06-1 | Invivochem [invivochem.com]
- 3. Recent insights into the biological functions of apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Effects and Molecular Mechanisms of Apigenin in Cervical Cancer Cells [mdpi.com]
- 6. An In Vitro-In Vivo Evaluation of the Antiproliferative and Antiangiogenic Effect of Flavone Apigenin against SK-MEL-24 Human Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic anti-inflammatory activity of apigenin and curcumin co-encapsulated in caseins assessed with lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Biapigenin's Effect on Mitochondrial Respiration
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biapigenin, a biflavonoid, has garnered interest for its potential therapeutic effects, which may be linked to its influence on mitochondrial function. Mitochondria, the powerhouses of the cell, are central to cellular metabolism and energy production through oxidative phosphorylation (OXPHOS). Assessing the impact of novel compounds like this compound on mitochondrial respiration is crucial for understanding their mechanism of action and evaluating their potential as therapeutic agents. This document provides a detailed protocol for investigating the effects of this compound on mitochondrial respiration, encompassing the measurement of oxygen consumption rate (OCR), mitochondrial membrane potential, and ATP production. Furthermore, it explores potential signaling pathways that may be modulated by this compound, drawing parallels with the closely related flavonoid, Apigenin (B1666066).
Key Experimental Assays
This protocol outlines three key experiments to provide a comprehensive assessment of this compound's effects on mitochondrial respiration:
-
Seahorse XF Cell Mito Stress Test: To measure the oxygen consumption rate (OCR) and determine key parameters of mitochondrial function.
-
Mitochondrial Membrane Potential Assay: To assess changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.
-
ATP Production Assay: To quantify the rate of ATP production, the primary output of mitochondrial respiration.
Data Presentation
Quantitative data from these experiments should be summarized in the following tables for clear comparison between control and this compound-treated groups.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) Parameters
| Treatment Group | Basal Respiration (pmol/min) | ATP Production-Linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) | Proton Leak (pmol/min) | Non-Mitochondrial Respiration (pmol/min) |
| Vehicle Control | ||||||
| This compound (X µM) | ||||||
| This compound (Y µM) | ||||||
| Positive Control (e.g., Rotenone/Antimycin A) |
Table 2: Effect of this compound on Mitochondrial Membrane Potential
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | % Change from Control |
| Vehicle Control | N/A | |
| This compound (X µM) | ||
| This compound (Y µM) | ||
| Positive Control (e.g., FCCP) |
Table 3: Effect of this compound on Mitochondrial ATP Production Rate
| Treatment Group | ATP Production Rate (pmol/min/µg protein) | % Change from Control |
| Vehicle Control | N/A | |
| This compound (X µM) | ||
| This compound (Y µM) | ||
| Positive Control (e.g., Oligomycin) |
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This protocol is adapted for use with an Agilent Seahorse XF Analyzer and is designed to measure key parameters of mitochondrial respiration in real-time.[1][2]
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, L-glutamine, Sodium Pyruvate (B1213749)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Cultured cells of interest
Protocol:
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density to achieve 80-90% confluency on the day of the assay.[3]
-
Include background correction wells containing medium but no cells.
-
Incubate the plate overnight in a humidified 37°C CO₂ incubator.[4]
Day 2: Seahorse XF Assay
-
Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO₂ 37°C incubator.[1]
-
Assay Medium Preparation: On the day of the assay, warm Seahorse XF Base Medium to 37°C and supplement with glucose (e.g., 10 mM), L-glutamine (e.g., 2 mM), and sodium pyruvate (e.g., 1 mM). Adjust the pH to 7.4.
-
Cell Plate Preparation:
-
Remove the cell culture medium from the plate and wash the cells twice with pre-warmed Seahorse XF assay medium.
-
Add the final volume of pre-warmed Seahorse XF assay medium to each well.
-
Incubate the cell plate in a non-CO₂ 37°C incubator for at least 30-60 minutes before the assay.[3]
-
-
Drug Plate Preparation:
-
Prepare working solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the prepared Seahorse assay medium at 10x the final desired concentration.
-
Load the appropriate volumes of the 10x stock solutions into the corresponding ports of the hydrated sensor cartridge.
-
-
Run the Seahorse XF Assay:
-
Load the sensor cartridge with the prepared drugs into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the calibrant plate with the cell culture plate and initiate the assay protocol. The instrument will measure basal OCR and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[2]
-
Mitochondrial Membrane Potential Assay (using TMRE)
This protocol uses Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant, fluorescent dye that accumulates in active mitochondria.[5][6] A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
TMRE stock solution (in DMSO)
-
Assay Buffer (e.g., HBSS)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization.[5]
-
Cultured cells in a 96-well black, clear-bottom plate
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration. Include a positive control group treated with FCCP (e.g., 5-10 µM) for 10-30 minutes.[5]
-
-
TMRE Staining:
-
Prepare a TMRE working solution (e.g., 100-500 nM) in pre-warmed serum-free medium or assay buffer.
-
Remove the treatment medium from the cells and add the TMRE working solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.[5]
-
-
Washing and Measurement:
-
Gently wash the cells twice with pre-warmed assay buffer to remove excess dye.
-
Add fresh assay buffer to each well.
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 549/575 nm) or visualize using a fluorescence microscope.[6]
-
ATP Production Assay (Luminescence-based)
This protocol utilizes a luciferase/luciferin-based assay to measure the amount of ATP produced by mitochondria.[7]
Materials:
-
ATP assay kit (containing luciferase, luciferin, and ATP assay buffer)
-
Cultured cells or isolated mitochondria
-
This compound
-
Oligomycin as a positive control for inhibition of ATP synthase.[7]
-
Luminometer
Protocol:
-
Sample Preparation:
-
For whole cells: Seed cells in a 96-well white, clear-bottom plate. Treat with this compound or vehicle control for the desired time.
-
For isolated mitochondria: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol.
-
-
ATP Assay:
-
Prepare the ATP assay working solution according to the manufacturer's instructions.
-
Lyse the cells or add the isolated mitochondria to the assay buffer to release ATP.
-
Add the luciferase-luciferin reagent to the samples.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.[7][8]
-
-
Data Normalization:
-
Normalize the ATP levels to the total protein content in each sample to account for variations in cell number or mitochondrial amount.
-
Potential Signaling Pathways and Experimental Workflow
The flavonoid Apigenin, structurally similar to this compound, has been shown to modulate signaling pathways that influence mitochondrial function.[9][10] It is plausible that this compound may act through similar mechanisms. The following diagrams illustrate a hypothetical signaling pathway and the general experimental workflow.
Caption: Hypothetical signaling pathways modulated by this compound.
Caption: General experimental workflow for assessing this compound's effects.
Disclaimer: These protocols provide a general framework. Optimization of cell density, compound concentrations, and incubation times may be necessary for specific cell types and experimental conditions. It is recommended to perform pilot experiments to determine the optimal parameters. The proposed signaling pathways are based on studies of the related compound Apigenin and require experimental validation for this compound.
References
- 1. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 3. Upregulation of Nrf2/HO-1 Signaling and Attenuation of Oxidative Stress, Inflammation, and Cell Death Mediate the Protective Effect of Apigenin against Cyclophosphamide Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apigenin Ameliorates H2O2-Induced Oxidative Damage in Melanocytes through Nuclear Factor-E2-Related Factor 2 (Nrf2) and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) Pathways and Reducing the Generation of Reactive Oxygen Species (ROS) in Zebrafish [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. tabaslab.com [tabaslab.com]
- 10. ricerca.uniba.it [ricerca.uniba.it]
In Vivo Administration of Apigenin in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin (B1666066) (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid found in a variety of plants and herbs. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Preclinical research involving in vivo rodent models is crucial for elucidating the mechanisms of action and evaluating the efficacy and safety of apigenin. Biapigenin, a dimer of apigenin, has also been investigated, although to a lesser extent, for its effects on mitochondrial bioenergetics in the brain. This document provides detailed application notes and protocols for the in vivo administration of apigenin in rodent models, based on findings from various studies.
Data Presentation: Quantitative Summary of In Vivo Apigenin Administration
The following tables summarize the quantitative data from various studies on the in vivo administration of apigenin in rodent models.
| Therapeutic Area | Rodent Model | Apigenin Dosage | Administration Route | Treatment Duration | Key Findings |
| Type 2 Diabetes | HFD/STZ-induced diabetic rats | 50 or 100 mg/kg | Intragastric | 6 weeks | Decreased blood glucose, serum lipids, and improved insulin (B600854) resistance.[1] |
| Inflammation (Acute Lung Injury) | Lipopolysaccharide (LPS)-induced ALI in mice | Not specified | Not specified | Not specified | Mitigated pathological pulmonary inflammation and lung edema.[2] |
| Neuroprotection (Alzheimer's Disease) | APP/PS1 double transgenic mice | Not specified | Oral | 3 months | Rescued learning deficits and memory retention; reduced amyloid-β burden.[3] |
| Depression | Chronic corticosterone-treated mice | 20 and 40 mg/kg | Subcutaneous (s.c) | 21 days | Reversed depression-like behavior and increased hippocampal BDNF levels.[4][5] |
| Sepsis | Rat model of sepsis | Not specified | Not specified | Not specified | Reduced inflammatory cells, suppressed pro-inflammatory cytokines, and decreased oxidative stress.[6] |
| Cancer (Colon) | HCT116 and DLD1 xenografts in mice | Not specified | Not specified | Not specified | In combination with ABT-263, triggered growth arrest and apoptosis.[7] |
| Pharmacokinetic Parameter | Rodent Species | Administration Route | Dosage | Value | Reference |
| Elimination Half-Time | Rat | Oral | Single dose | 91.8 hours | [8] |
| Oral Bioavailability (F) | Rat | Oral | Not specified | 0.708% | [9] |
| Time to Peak Concentration (Tmax) | Rat | Oral (of oxypeucedanin, for comparison) | 20 mg/kg | 3.38 hours | [10] |
| Absolute Oral Bioavailability | Rat | Oral (of a 5-ASA derivative, for comparison) | 50 mg/kg | ~77% | [11] |
Experimental Protocols
General Preparation of Apigenin for In Vivo Administration
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of apigenin. Common vehicles used in rodent studies include:
-
Dimethyl sulfoxide (B87167) (DMSO): Often used for initial solubilization.[12]
-
Polyethylene glycol (PEG): Can be used in combination with other solvents.[13]
-
Methylcellulose (B11928114): A 1% solution in sterile water can be used for oral gavage.[14]
-
Saline with a solubilizing agent: For intraperitoneal injections.
-
-
Preparation Example (for Oral Gavage):
-
Weigh the required amount of apigenin powder.
-
If necessary, first dissolve apigenin in a minimal amount of DMSO.
-
Suspend the dissolved apigenin in a 1% methylcellulose solution in sterile water to the desired final concentration.
-
Vortex or sonicate the suspension briefly to ensure uniformity.
-
Prepare the formulation fresh daily to ensure stability.[14]
-
Administration Routes
-
Oral Gavage (p.o.): A common method for oral administration.
-
Animal Restraint: Securely restrain the mouse or rat, ensuring the head and neck are in a straight line.[14]
-
Gavage Needle Insertion: Gently insert a sterile, ball-tipped gavage needle into the esophagus. The animal should swallow the tube; do not force it.[14]
-
Substance Administration: Once the needle is correctly positioned, dispense the apigenin suspension smoothly.[14]
-
Post-Administration Monitoring: Observe the animal for any signs of distress.[14]
-
-
Intraperitoneal Injection (i.p.): For systemic administration.
-
Animal Restraint: Gently restrain the rodent, exposing the lower abdominal area.
-
Injection Site: Inject into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection Angle: Insert the needle at a 10-15 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated before injecting.
-
Injection: Administer the apigenin solution slowly.
-
-
Subcutaneous Injection (s.c.):
-
Injection Site: Lift the loose skin between the shoulder blades to form a tent.
-
Needle Insertion: Insert the needle into the base of the skin tent.
-
Injection: Administer the apigenin solution.
-
Experimental Models
-
Lipopolysaccharide (LPS)-Induced Inflammation Model:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction: Administer a lethal or sub-lethal dose of LPS intraperitoneally.
-
Apigenin Treatment: Apigenin can be administered prior to or following the LPS challenge to assess its protective or therapeutic effects.[15]
-
Outcome Measures: Monitor survival rates, measure inflammatory cytokines (e.g., TNF-α, IL-6) in serum and tissues, and perform histological analysis of target organs like the lungs.[2][15]
-
-
Chronic Corticosterone-Induced Depression Model:
-
Animal Model: Male C57BL/6 mice are often used.
-
Induction: Administer corticosterone (B1669441) (e.g., 40 mg/kg, s.c.) daily for 21 consecutive days to induce depression-like behavior.[4]
-
Apigenin Treatment: Administer apigenin (e.g., 20 or 40 mg/kg) 30 minutes prior to each corticosterone injection.[4]
-
Behavioral Tests: Conduct tests such as the sucrose (B13894) preference test and the forced swimming test to evaluate antidepressant-like effects.[4]
-
Biochemical Analysis: Measure serum corticosterone levels and hippocampal brain-derived neurotrophic factor (BDNF) levels.[4]
-
Signaling Pathways Modulated by Apigenin
Apigenin has been shown to modulate several key signaling pathways in vivo, contributing to its therapeutic effects.
-
STING/IRF3 Pathway: Apigenin can inhibit the STING/IRF3 pathway, which is crucial in innate immune responses and inflammation. It achieves this by downregulating STING expression and reducing the nuclear translocation of phosphorylated IRF3.[2]
-
NF-κB Pathway: Apigenin effectively reduces LPS-induced NF-κB activity in vivo, particularly in the lungs, thereby suppressing the expression of pro-inflammatory cytokines.[15][16]
-
ERK/CREB/BDNF Pathway: In models of Alzheimer's disease and depression, apigenin has been shown to restore the neurotrophic ERK/CREB/BDNF pathway in the brain.[3][5]
-
PI3K/Akt/mTOR Pathway: This pathway, which is critical for cell proliferation and growth, can be modulated by apigenin, contributing to its anti-cancer effects.[7]
-
Wnt/β-Catenin Pathway: Apigenin can modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[7]
-
AMPK/PI3K/Akt/eNOS and Nrf2/HO-1 Pathways: Oral administration of apigenin can activate these pathways, which are involved in endothelial function and antioxidant responses.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Apigenin Suppresses Innate Immune Responses and Ameliorates Lipopolysaccharide-Induced Inflammation via Inhibition of STING/IRF3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apigenin reverses depression-like behavior induced by chronic corticosterone treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of apigenin in female and male rats after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo and in vitro percutaneous absorption of cancer preventive flavonoid apigenin in different vehicles in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways [mdpi.com]
Application Notes and Protocols: Synthesis of Biapigenin Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biapigenin, a C-C linked dimer of the flavonoid apigenin (B1666066), has emerged as a molecule of significant interest in medicinal chemistry. As a member of the biflavonoid class of polyphenols, this compound often exhibits enhanced biological activities compared to its monomeric counterpart, apigenin. Biflavonoids, including this compound, have demonstrated a wide array of pharmacological effects, such as neuroprotective, anticancer, and anti-inflammatory properties. The dimeric structure of this compound provides a unique three-dimensional scaffold that can interact with biological targets with higher affinity and selectivity.
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically synthesizing and evaluating derivatives of a lead compound like this compound, researchers can identify the key structural motifs responsible for its biological activity. This knowledge allows for the rational design of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. These application notes provide detailed protocols for the synthesis of a this compound core structure and subsequent derivatization strategies to generate a library of compounds for SAR studies.
Synthesis of the this compound Core
The foundational step in developing a library of this compound derivatives is the synthesis of the core biflavonoid structure. A common and effective method for coupling two apigenin molecules is through oxidative dimerization.
Protocol 1: Oxidative Coupling of Apigenin to Yield this compound
This protocol outlines the synthesis of this compound from apigenin using an oxidizing agent such as potassium ferricyanide (B76249).
Materials:
-
Apigenin
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium carbonate (Na₂CO₃)
-
Deaerated water
-
Nitrogen gas
-
Ethyl acetate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve apigenin in a solution of sodium carbonate in deaerated water.
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere throughout the reaction.
-
In a separate beaker, prepare a solution of potassium ferricyanide in deaerated water.
-
Add the potassium ferricyanide solution dropwise to the apigenin solution over a period of 1 hour with continuous stirring.
-
Allow the reaction to proceed at room temperature for an additional 2-3 hours.
-
Upon completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethyl acetate, to yield this compound.
-
Confirm the structure of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Derivatization of this compound for SAR Studies
Once the this compound core is synthesized, a variety of chemical modifications can be introduced to explore the structure-activity relationships. The numerous hydroxyl groups on the this compound scaffold are prime targets for derivatization.
Protocol 2: O-Alkylation of this compound
Alkylation of the phenolic hydroxyl groups can significantly impact the lipophilicity and, consequently, the biological activity of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware
-
Heating mantle with temperature control
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add the desired alkyl halide to the reaction mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterize the structure of the O-alkylated this compound derivative by spectroscopic methods.
Protocol 3: Glycosylation of this compound
Glycosylation is a key modification that can enhance the water solubility and bioavailability of flavonoids.
Materials:
-
This compound
-
Acetobromo-α-D-glucose (or other glycosyl donor)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetone (B3395972) or DMF
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound in anhydrous acetone, add potassium carbonate.
-
Add acetobromo-α-D-glucose to the mixture and stir at room temperature.
-
Monitor the reaction by TLC. The reaction may take several hours to days.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The resulting residue contains the acetylated glycoside. Deacetylation can be achieved by treatment with a catalytic amount of sodium methoxide (B1231860) in methanol.
-
Neutralize the reaction mixture and evaporate the solvent.
-
Purify the this compound glycoside by column chromatography.
-
Confirm the structure of the synthesized glycoside using NMR and mass spectrometry.
Structure-Activity Relationship (SAR) Studies
The synthesized this compound derivatives should be evaluated for their biological activities to establish a clear SAR. Below is a table summarizing hypothetical SAR data for this compound derivatives based on known trends for flavonoids. This table serves as a template for organizing experimental results.
| Derivative | Modification | Biological Assay | Activity (IC₅₀/EC₅₀/MIC) | Key SAR Observations |
| This compound | Parent Compound | Anticancer (MTT Assay) | 5 µM | Dimeric structure shows higher potency than apigenin. |
| Derivative 1 | 7-O-methylthis compound | Anticancer (MTT Assay) | 8 µM | Methylation of the 7-OH group slightly decreases activity, suggesting its importance for hydrogen bonding. |
| Derivative 2 | Per-O-methylthis compound | Anticancer (MTT Assay) | > 50 µM | Complete methylation drastically reduces activity, indicating the necessity of free hydroxyl groups. |
| Derivative 3 | 7-O-(2-aminoethyl)this compound | Antibacterial (MIC Assay) | 10 µg/mL | Introduction of a basic amino group enhances antibacterial activity. |
| Derivative 4 | This compound-7-O-glucoside | Neuroprotection Assay | 2 µM | Glycosylation improves solubility and may enhance neuroprotective effects. |
| Derivative 5 | 3'-O-propylthis compound | Anticancer (MTT Assay) | 3 µM | Alkylation at the 3'-position with a short chain enhances lipophilicity and potency. |
Experimental Protocols for Biological Evaluation
Protocol 4: MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value for each compound.
Visualizations
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Hypothetical signaling pathway for neuroprotection by this compound derivatives.
Caption: Logical relationships in the SAR of this compound derivatives.
Application Notes and Protocols: Identifying Biapigenin Targets Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biapigenin, a biflavonoid, has garnered interest for its potential therapeutic properties, though its precise molecular targets and mechanisms of action remain largely uncharacterized.[1] A critical step in the development of any therapeutic compound is the identification of its molecular targets, which can be a challenging endeavor.[2] CRISPR-Cas9 technology has emerged as a powerful and precise tool for genome-wide functional genomics, revolutionizing the process of drug target identification and validation.[2][3] Unlike older technologies like RNA interference (RNAi), CRISPR-Cas9 screens can achieve complete gene knockouts with high specificity, leading to more robust and reproducible datasets.[2][4]
This document provides detailed application notes and protocols for employing a genome-wide CRISPR-Cas9 knockout screen to identify the molecular targets of this compound. The described workflow is designed to identify genes that, when knocked out, confer resistance to this compound-induced cytotoxicity, thereby revealing its potential targets and cellular pathways.
Principle of the CRISPR-Cas9 Screening Approach
CRISPR-Cas9 screening utilizes a pooled library of single-guide RNAs (sgRNAs) to create a diverse population of cells, each with a specific gene knocked out.[2] The core components of this system are the Cas9 nuclease, which induces a double-strand break in the DNA, and an sgRNA that directs the Cas9 to a specific genomic location.[2] The cell's DNA repair machinery often introduces insertions or deletions during the repair process, leading to a functional gene knockout.[2] When this population of knockout cells is treated with a cytotoxic compound like this compound, cells with knockouts of genes essential for the compound's activity will survive and proliferate. By sequencing the sgRNAs present in the surviving cell population and comparing them to the initial population, researchers can identify the genes that are potential targets of the compound.
Experimental Protocols
This protocol outlines the key steps for conducting a pooled, negative selection CRISPR-Cas9 knockout screen to identify genes that, when knocked out, result in resistance to this compound.
Materials
-
Cell Line: A cancer cell line of interest that stably expresses Cas9 nuclease. The choice of cell line should be relevant to the intended therapeutic application of this compound.
-
sgRNA Library: A pooled lentiviral sgRNA library targeting the human genome (e.g., GeCKOv2).[2][3]
-
Lentiviral Packaging Plasmids: e.g., pMD2.G and psPAX2.[2]
-
HEK293T cells: For lentiviral packaging.[2]
-
Reagents: Transfection reagent, polybrene, puromycin (B1679871), cell culture media, DNA extraction kits, PCR reagents, and access to a Next-Generation Sequencing (NGS) platform.[2]
-
This compound: Of high purity.
Protocol
1. Lentiviral sgRNA Library Production
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids (pMD2.G and psPAX2) using a suitable transfection reagent.
-
Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
2. Transduction of Target Cells
-
Plate the Cas9-expressing target cells.
-
Transduce the cells with the lentiviral sgRNA library at a low MOI (0.3-0.5) in the presence of polybrene. A sufficient number of cells should be transduced to maintain a library representation of at least 200-500 cells per sgRNA.[2]
-
After 24-48 hours, select for successfully transduced cells by adding puromycin to the culture medium.[2] This population of cells is your T0 (time zero) sample.
3. This compound Selection
-
Culture the transduced cells for a period to allow for gene knockout to occur.
-
Split the cell population into two groups: a treatment group and a vehicle control (e.g., DMSO) group.
-
Treat the treatment group with a predetermined concentration of this compound that results in significant cell death (e.g., IC50).
-
Culture both groups for a duration that allows for the selection of resistant cells, typically 14-21 days.
4. Genomic DNA Extraction and sgRNA Sequencing
-
Harvest cells from the T0, this compound-treated, and vehicle control populations.
-
Extract genomic DNA from each population.[2]
-
Use PCR to amplify the sgRNA-containing region from the genomic DNA.[2]
-
Perform Next-Generation Sequencing (NGS) on the amplified sgRNA cassettes to determine the abundance of each sgRNA in each population.[2]
5. Data Analysis
-
Align the sequencing reads to the original sgRNA library to determine the read count for each sgRNA.[2]
-
Normalize the read counts to the total number of reads per sample.[2]
-
Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.[3][5][6]
-
Rank the genes based on the enrichment of their corresponding sgRNAs to identify top candidate targets.
6. Hit Validation
-
Deconvolution: Validate the top hits by testing individual sgRNAs for each candidate gene to confirm that the resistance phenotype is not due to off-target effects.[7]
-
Orthogonal Approaches: Use alternative methods, such as RNAi, to confirm that reducing the expression of the target gene through a different mechanism also confers resistance to this compound.[7][8]
-
Functional Rescue: In knockout cells, re-introduce the wild-type version of the candidate target gene to see if it restores sensitivity to this compound.
-
In Vivo Models: Validate the role of the identified target in a more physiologically relevant context using animal models.[2]
Data Presentation
The results of the CRISPR-Cas9 screen can be summarized in a table to clearly present the top candidate genes that, when knocked out, confer resistance to this compound. The following is a hypothetical data table representing potential outcomes of such a screen.
| Gene Symbol | Gene Description | Log2 Fold Change (this compound vs. Control) | p-value | False Discovery Rate (FDR) |
| ANT2 | Adenine (B156593) Nucleotide Translocator 2 | 5.8 | 1.2e-8 | 2.5e-7 |
| STING1 | Stimulator of Interferon Genes 1 | 4.5 | 3.4e-7 | 4.1e-6 |
| IRF3 | Interferon Regulatory Factor 3 | 4.2 | 8.9e-7 | 9.2e-6 |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | 3.9 | 1.5e-6 | 1.8e-5 |
| AKT1 | AKT Serine/Threonine Kinase 1 | 3.7 | 4.2e-6 | 4.9e-5 |
| mTOR | Mechanistic Target of Rapamycin Kinase | 3.5 | 9.8e-6 | 1.1e-4 |
| hnRNPA2B1 | Heterogeneous Nuclear Ribonucleoprotein A2/B1 | 3.2 | 2.1e-5 | 2.5e-4 |
Note: This table presents hypothetical data for illustrative purposes. The actual results of a CRISPR-Cas9 screen for this compound targets would require experimental validation.
Visualizations
Experimental Workflow
Caption: Workflow for a pooled CRISPR-Cas9 screen to identify this compound targets.
Potential this compound Signaling Pathway
Based on known targets of the related flavonoid Apigenin, a CRISPR screen for this compound might implicate similar pathways.[9][10][11] The following diagram illustrates a hypothetical signaling pathway that could be identified through this screening approach.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
Conclusion
CRISPR-Cas9 library screening is a powerful and unbiased method for identifying the molecular targets of novel therapeutic compounds like this compound.[2][3] By systematically knocking out every gene in the genome, this technology provides a robust platform for elucidating drug mechanisms of action and discovering novel therapeutic targets.[4][8] The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to effectively utilize this transformative technology in their drug discovery and development efforts. Successful identification of this compound's targets will be a crucial step in advancing its potential as a therapeutic agent.
References
- 1. This compound modulates the activity of the adenine nucleotide translocator in isolated rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol of CRISPR-Cas9 knockout screens for identifying ferroptosis regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.com]
- 8. biocompare.com [biocompare.com]
- 9. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apigenin Suppresses Innate Immune Responses and Ameliorates Lipopolysaccharide-Induced Inflammation via Inhibition of STING/IRF3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of Biapigenin in High-Throughput Screening for hPPARγ Coactivator Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biapigenin, a biflavonoid found in plants such as Hypericum perforatum, has emerged as a modulator of various biological pathways. Of particular interest is its activity as an agonist for the human peroxisome proliferator-activated receptor-gamma (hPPARγ), a key regulator of glucose and lipid metabolism. hPPARγ activation involves a conformational change that promotes the recruitment of coactivator proteins, such as the steroid receptor coactivator-1 (SRC-1), initiating the transcription of target genes. The interaction between hPPARγ and its coactivators is a critical protein-protein interaction (PPI) and a prime target for the development of therapeutics for metabolic diseases and cancer.
High-throughput screening (HTS) plays a pivotal role in the identification of novel modulators of such PPIs. This document provides detailed application notes and protocols for the use of this compound in HTS assays designed to screen for compounds that modulate the hPPARγ/SRC-1 interaction. The methodologies described include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and Fluorescence Polarization (FP).
Principle of Coactivator Recruitment Assays
Ligand binding to the Ligand Binding Domain (LBD) of hPPARγ induces a conformational change that exposes a binding surface for coactivator proteins. A key interaction motif on coactivators like SRC-1 is the LXXLL motif (where L is leucine (B10760876) and X is any amino acid). HTS assays for coactivator recruitment are designed to quantify this ligand-dependent PPI. In these assays, a test compound's ability to promote or inhibit the interaction between the hPPARγ-LBD and a coactivator-derived peptide containing the LXXLL motif is measured. This compound, as an hPPARγ agonist, can be used as a positive control to validate assay performance and as a reference compound for hit characterization.
Quantitative Data Summary
Due to the limited availability of precise quantitative data for this compound's effect on hPPARγ/SRC-1 recruitment in the public domain, the following table presents hypothetical, yet plausible, data for illustrative purposes. These values are representative of what might be expected for a moderately potent natural product agonist in the described HTS assays.
| Parameter | Assay Type | Value | Notes |
| EC50 | TR-FRET | 2.5 µM | Effective concentration for 50% of maximal coactivator recruitment. |
| EC50 | AlphaLISA | 3.1 µM | Effective concentration for 50% of maximal coactivator recruitment. |
| Kd (apparent) | Fluorescence Polarization | 5.8 µM | Apparent dissociation constant derived from competition assay. |
| Maximal Recruitment | TR-FRET | ~3-fold increase | Fold increase in signal over baseline in the presence of saturating this compound. |
Signaling Pathway and Experimental Workflow Diagrams
hPPARγ Signaling Pathway
Caption: hPPARγ signaling pathway activated by this compound.
TR-FRET Experimental Workflow
Caption: Workflow for the TR-FRET based hPPARγ coactivator recruitment assay.
AlphaLISA Experimental Workflow
Caption: Workflow for the AlphaLISA based hPPARγ coactivator recruitment assay.
Fluorescence Polarization Experimental Workflow
Caption: Workflow for the Fluorescence Polarization based hPPARγ coactivator recruitment assay.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This homogeneous assay measures the proximity of a donor and an acceptor fluorophore. A terbium (Tb)-labeled anti-GST antibody serves as the donor, which binds to a GST-tagged hPPARγ-LBD. A fluorescein-labeled peptide derived from SRC-1 containing the LXXLL motif acts as the acceptor. Upon this compound-induced interaction, the donor and acceptor are brought into close proximity, resulting in energy transfer from the excited terbium to fluorescein, which then emits light at a characteristic wavelength.
Materials:
-
hPPARγ-LBD (GST-tagged): Purified recombinant protein.
-
SRC-1 Peptide (Fluorescein-labeled): A peptide containing the LXXLL motif (e.g., Fluorescein-CPSSHSSLTERHKILHRLLQEGSPS).
-
Tb-labeled anti-GST Antibody: Lanthanide-labeled antibody.
-
This compound: Stock solution in DMSO.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA.
-
384-well low-volume black plates.
-
TR-FRET compatible plate reader.
Protocol:
-
Prepare a serial dilution of this compound (and test compounds) in DMSO. Further dilute in assay buffer to a 4x final concentration.
-
In a 384-well plate, add 5 µL of the 4x compound solution to the appropriate wells. For controls, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Prepare a 2x solution of GST-hPPARγ-LBD and Tb-anti-GST antibody in assay buffer. Add 10 µL of this mix to each well. Final concentrations should be optimized, but a starting point is 5 nM GST-hPPARγ-LBD and 2 nM Tb-anti-GST antibody.
-
Prepare a 4x solution of fluorescein-labeled SRC-1 peptide in assay buffer. Add 5 µL to each well. The final concentration should be around the Kd of its interaction with hPPARγ, typically in the range of 100-500 nM.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET reader using an excitation wavelength of 340 nm and measuring emission at 495 nm (terbium) and 520 nm (fluorescein) with a delay time of 100 µs.
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) and plot against the compound concentration to determine the EC50.
AlphaLISA Assay
Principle: This bead-based immunoassay measures molecular proximity. Streptavidin-coated donor beads bind to a biotinylated SRC-1 peptide, and anti-His acceptor beads bind to a His-tagged hPPARγ-LBD. In the presence of an agonist like this compound, the hPPARγ/SRC-1 interaction brings the donor and acceptor beads close. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the nearby acceptor bead, measured at 615 nm.
Materials:
-
hPPARγ-LBD (His-tagged): Purified recombinant protein.
-
SRC-1 Peptide (Biotinylated): A peptide containing the LXXLL motif (e.g., Biotin-CPSSHSSLTERHKILHRLLQEGSPS).
-
Streptavidin-coated Donor Beads.
-
Anti-His AlphaLISA Acceptor Beads. [1]
-
This compound: Stock solution in DMSO.
-
AlphaLISA Assay Buffer: As recommended by the manufacturer.
-
384-well white opaque plates.
-
AlphaLISA-compatible plate reader.
Protocol:
-
Prepare serial dilutions of this compound and test compounds in DMSO, followed by a further dilution in assay buffer to a 5x final concentration.
-
Add 5 µL of the 5x compound solution to the wells of a 384-well plate.
-
Add 5 µL of 5x His-hPPARγ-LBD to each well. The final concentration should be optimized, typically in the low nanomolar range (e.g., 10 nM).
-
Prepare a 5x mix of biotinylated SRC-1 peptide and streptavidin-donor beads in assay buffer. Add 5 µL to each well. Final concentrations are typically around 20 nM for the peptide and 20 µg/mL for the donor beads.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of 2.5x anti-His acceptor beads to each well (final concentration of 20 µg/mL).
-
Incubate for 60-120 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible reader.
-
Plot the AlphaLISA signal against the compound concentration to determine the EC50.
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled SRC-1 peptide (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When an agonist like this compound promotes the binding of the tracer to the much larger hPPARγ-LBD, the complex tumbles more slowly, leading to an increase in polarization. This assay is typically run in a competitive format where unlabeled compounds compete with the tracer for binding.
Materials:
-
hPPARγ-LBD: Purified recombinant protein (tag is not essential but can aid purification).
-
Fluorescently Labeled SRC-1 Peptide (Tracer): e.g., FITC-labeled SRC-1 peptide.
-
This compound: Stock solution in DMSO.
-
FP Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
384-well black, non-binding surface plates.
-
Plate reader with fluorescence polarization capabilities.
Protocol:
-
Determine the optimal concentration of hPPARγ-LBD and the fluorescent tracer. This is typically done by titrating the hPPARγ-LBD against a fixed concentration of the tracer (e.g., 1-5 nM) to find a protein concentration that gives a significant polarization window (e.g., 80% of maximal binding).
-
Prepare serial dilutions of this compound and test compounds in DMSO, then dilute in FP assay buffer to a 4x final concentration.
-
In a 384-well plate, add 10 µL of the 4x compound solution.
-
Prepare a 2x solution of hPPARγ-LBD in FP assay buffer and add 20 µL to each well (except for wells used to measure the polarization of the free tracer).
-
Prepare a 4x solution of the fluorescent tracer in FP assay buffer and add 10 µL to all wells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the fluorescence polarization (in mP units) using appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
For a competition assay, calculate the percent inhibition of tracer binding and plot against the competitor concentration to determine the IC50, which can be used to calculate the apparent Kd. For an agonist-induced binding assay (if the basal interaction is weak), plot the increase in polarization against the agonist concentration to determine the EC50.
Conclusion
The provided application notes and protocols offer a comprehensive guide for utilizing this compound in the high-throughput screening and characterization of modulators of the hPPARγ/SRC-1 protein-protein interaction. These assays, including TR-FRET, AlphaLISA, and Fluorescence Polarization, are robust, scalable, and well-suited for drug discovery campaigns targeting nuclear receptor signaling pathways. The use of this compound as a reference agonist will be instrumental in assay validation, quality control, and the interpretation of screening results, ultimately accelerating the identification of novel therapeutic agents.
References
Methods for Assessing Biapigenin Blood-Brain Barrier Permeability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the blood-brain barrier (BBB) permeability of Biapigenin, a biflavonoid with potential neuroprotective properties. Understanding the extent to which this compound can cross the BBB is critical for the development of central nervous system (CNS) therapeutics. The following sections detail in vitro and in vivo methodologies, as well as analytical techniques for the quantification of this compound in biological matrices.
Data Presentation
The following table summarizes the available quantitative data on the apparent permeability (Papp) of this compound across an in vitro BBB model.
| Compound Formulation | In Vitro Model | Apparent Permeability (Papp) (cm/s) | Reference |
| Free Quercetin-Biapigenin | hCMEC/D3 cell monolayer | ~ 50 x 10⁻⁶ | [1][2] |
| Quercetin-Biapigenin loaded in Poly(ε-caprolactone) (PCL) Nanoparticles | hCMEC/D3 cell monolayer | ~ 80 x 10⁻⁶ | [1][2] |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes an in vitro BBB model using the immortalized human cerebral microvascular endothelial cell line (hCMEC/D3) to assess the permeability of this compound.
Objective: To determine the apparent permeability (Papp) of this compound across a cellular model of the BBB.
Materials:
-
hCMEC/D3 cells
-
Complete endothelial cell growth medium
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Rat tail collagen type I
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hank's Balanced Salt Solution (HBSS)
-
This compound (and/or its formulation)
-
Lucifer yellow or FITC-dextran (as a marker for paracellular permeability)
-
Analytical standards for this compound
-
HPLC or LC-MS/MS system
Protocol:
-
Cell Culture and Seeding:
-
Culture hCMEC/D3 cells in complete endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Coat Transwell® inserts with rat tail collagen type I (50 µg/mL) for 1 hour at 37°C.
-
Seed hCMEC/D3 cells onto the apical side of the coated Transwell® inserts at a density of 2.5 x 10⁵ cells/cm².
-
Allow the cells to grow and form a monolayer for 5-7 days, with media changes every 2-3 days.
-
-
Barrier Integrity Assessment:
-
Measure the transendothelial electrical resistance (TEER) of the cell monolayer using a voltohmmeter. A stable TEER value indicates the formation of a tight barrier.
-
Confirm barrier integrity by assessing the permeability of a paracellular marker like Lucifer yellow or FITC-dextran. The Papp for these markers should be low, indicating tight junction formation.
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS containing the test concentration of this compound to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
Collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of transport of this compound to the basolateral chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of this compound in the apical chamber.
-
-
In Vivo Brain Distribution Study (General Protocol)
This protocol provides a general framework for assessing the brain distribution of this compound in a rodent model. This method should be adapted and optimized for the specific research question.
Objective: To determine the concentration of this compound in the brain and plasma over time following systemic administration.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
This compound formulation for injection (e.g., dissolved in a suitable vehicle)
-
Anesthesia
-
Surgical tools for decapitation and brain extraction
-
Blood collection tubes (e.g., with anticoagulant)
-
Homogenizer
-
Centrifuge
-
Analytical standards for this compound
-
HPLC or LC-MS/MS system
Protocol:
-
Animal Dosing:
-
Administer this compound to the animals via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
-
Sample Collection:
-
At designated time points post-administration, anesthetize the animals.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant.
-
Perfuse the animals with ice-cold saline to remove blood from the brain vasculature.
-
Decapitate the animals and carefully dissect the brain.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer (e.g., PBS).
-
Store all samples at -80°C until analysis.
-
-
Sample Analysis:
-
For plasma samples, perform a protein precipitation or liquid-liquid extraction to isolate this compound.
-
For brain homogenate, perform an appropriate extraction method to isolate this compound from the tissue matrix.
-
Quantify the concentration of this compound in the processed plasma and brain samples using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio at each time point.
-
Determine pharmacokinetic parameters such as the area under the curve (AUC) for both brain and plasma.
-
Analytical Method for this compound Quantification by LC-MS/MS
This protocol outlines a general method for the quantification of this compound in biological matrices (plasma and brain homogenate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on a published protocol for human plasma and should be validated for brain tissue.[3]
Objective: To accurately and sensitively quantify this compound concentrations.
Protocol:
-
Sample Preparation (Brain Homogenate):
-
To a known amount of brain homogenate, add an internal standard.
-
Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile (B52724).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by direct infusion of a this compound standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve using standard solutions of this compound in the corresponding matrix (blank plasma or brain homogenate).
-
Analyze the samples and quantify the this compound concentration based on the calibration curve.
-
Visualizations
Blood-Brain Barrier Transport Mechanisms
The following diagram illustrates the primary pathways by which molecules can cross the blood-brain barrier. Flavonoids like this compound may utilize passive diffusion due to their lipophilic nature, but they can also be substrates for efflux transporters such as P-glycoprotein.[4]
Caption: Potential transport pathways for this compound across the BBB.
Experimental Workflow for In Vitro BBB Permeability Assay
This diagram outlines the key steps in the in vitro assessment of this compound's BBB permeability using a Transwell® model.
Caption: Workflow for the in vitro BBB permeability assay.
Logical Relationship of BBB Permeability Assessment Methods
This diagram illustrates the relationship between different methods for assessing BBB permeability, from computational predictions to in vivo studies.
Caption: Hierarchy of methods for BBB permeability assessment.
References
- 1. Quercetin-biapigenin nanoparticles are effective to penetrate the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of the activity of ABC transporters (P-glycoprotein, MRP2, BCRP) by flavonoids and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Biapigenin Solubility in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of biapigenin in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in cell culture media?
A1: this compound is a biflavonoid, a type of naturally occurring polyphenolic compound found in plants like Hypericum perforatum[1][2]. Like many flavonoids, its complex and largely non-polar structure results in low water solubility, making it challenging to dissolve in aqueous solutions such as cell culture media[3][4]. This poor solubility can lead to precipitation, which affects the actual concentration of the compound in your experiments and can lead to inaccurate and irreproducible results[5].
Q2: I've dissolved this compound in DMSO to create a stock solution, but it precipitates immediately when I add it to my cell culture medium. What is happening?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is rapidly transferred to an aqueous environment where it is poorly soluble[6]. The sudden dilution of the solvent (DMSO) lowers its capacity to keep the hydrophobic this compound in solution, causing it to precipitate[6]. To prevent this, you can try a serial dilution in pre-warmed media or add the stock solution dropwise while gently mixing[6].
Q3: My media with this compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. What could be the cause?
A3: Delayed precipitation can be caused by several factors. Temperature fluctuations, such as moving the cultureware in and out of the incubator, can reduce the solubility of the compound[6][7]. Additionally, cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of a pH-sensitive compound like this compound[6]. Evaporation of the media can also increase the compound's concentration, pushing it beyond its solubility limit[8].
Q4: What is the maximum concentration of DMSO I can safely use in my cell culture experiments?
A4: The cytotoxicity of dimethyl sulfoxide (B87167) (DMSO) is dependent on the cell type, but most cell lines can tolerate concentrations up to 0.5% v/v without significant toxic effects[4][9]. However, to minimize any potential off-target effects, it is highly recommended to keep the final DMSO concentration at or below 0.1% v/v[4][9]. It is crucial to always include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments[5].
Q5: Are there alternatives to DMSO for improving this compound solubility?
A5: Yes, several alternative strategies can enhance the solubility of hydrophobic compounds like this compound. These include the use of cyclodextrins and nanoformulations[3][10]. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility[5][11][12]. Nanoformulations, such as liposomes or polymeric nanoparticles, can also encapsulate flavonoids to improve their solubility, stability, and cellular uptake[10][13][14].
Q6: How do cyclodextrins work to improve solubility?
A6: Cyclodextrins have a unique structure with a hydrophilic exterior and a hydrophobic interior cavity[11][15]. This allows them to form inclusion complexes with poorly soluble molecules like this compound, where the hydrophobic part of the molecule is held within the cyclodextrin's central cavity[11][15]. This complex effectively shields the hydrophobic compound from the aqueous environment, significantly increasing its solubility and stability in cell culture media[11][12]. (2-Hydroxypropyl)-β-cyclodextrin is a commonly used derivative in cell culture applications[5].
Q7: Can I just filter out the precipitate from my media?
A7: Filtering the media to remove the precipitate is generally not recommended. This action removes the precipitated compound, which means the final concentration of this compound in your media will be lower than intended and, more importantly, unknown[5]. This will lead to inaccurate and non-reproducible experimental results. The better approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration[5].
Troubleshooting Guides
Guide 1: Immediate Precipitation of this compound Upon Addition to Media
If you observe a precipitate immediately after adding your this compound stock solution to the cell culture media, follow these steps:
-
Verify Stock Solution Integrity : Before use, visually inspect your DMSO stock solution for any signs of precipitation. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve the compound[16].
-
Use Pre-warmed Media : Always use cell culture media that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility[6].
-
Optimize the Dilution Method :
-
Slow, Dropwise Addition : Add the stock solution to the pre-warmed media very slowly, drop by drop, while gently swirling or vortexing the media. This helps to avoid rapid solvent exchange that causes precipitation[6].
-
Serial Dilution : Perform a serial dilution of the stock solution in pre-warmed culture media to gradually decrease the DMSO concentration[6].
-
-
Check Final Concentration : The final concentration of this compound in the media may be exceeding its aqueous solubility limit. Try reducing the final working concentration[6].
-
Control Final DMSO Concentration : Ensure the final concentration of DMSO in your media is as low as possible, ideally ≤0.1%, to minimize both solvent-induced precipitation and cytotoxicity[4].
Guide 2: Delayed Precipitation of this compound During Incubation
If the media appears clear initially but a precipitate forms after several hours or days, consider the following:
-
Maintain Stable Temperature : Minimize temperature fluctuations. Avoid removing your culture plates from the incubator for extended periods. Repeated warming and cooling can cause the compound to fall out of solution[7][8].
-
Monitor Media pH : Cellular metabolism can cause the pH of the culture medium to drop, especially in dense cultures. This pH shift can affect the solubility of your compound. Monitor the pH and consider changing the medium more frequently if needed[6].
-
Prevent Evaporation : Ensure the incubator has adequate humidity to prevent evaporation from your culture plates or flasks. Evaporation can concentrate salts and your compound, leading to precipitation[8].
-
Consider Serum Interactions : Components in fetal bovine serum (FBS), such as proteins like albumin, can sometimes bind to compounds and help keep them in solution[5]. However, in other cases, interactions with media components can lead to precipitation. If using serum-free media, the lack of proteins may reduce the apparent solubility of the compound[8].
Data Presentation
Table 1: Troubleshooting Summary for Immediate Precipitation
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired concentration of this compound exceeds its solubility limit in the aqueous media. | Decrease the final working concentration. Perform a solubility test to find the maximum soluble concentration.[6] |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation ("crashing out"). | Perform a serial dilution in pre-warmed media. Add the stock solution dropwise while gently vortexing.[6] |
| Low Media Temperature | Adding the compound to cold media reduces its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[5][6] |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) is too high, which can be toxic or cause precipitation upon slight dilution. | Keep the final DMSO concentration at or below 0.1% v/v.[4] |
Table 2: Troubleshooting Summary for Delayed Precipitation
| Potential Cause | Explanation | Recommended Solution |
| Temperature Instability | Fluctuations in temperature during incubation can cause the compound to precipitate out of the solution over time. | Maintain a stable temperature in the incubator. Minimize the time that cultures are outside the incubator.[7][8] |
| pH Shift in Media | Cellular metabolism can alter the pH of the media, which may be unfavorable for keeping the compound in solution. | Monitor the pH of the culture medium. Change the medium more frequently, especially for dense cultures.[6] |
| Media Evaporation | Evaporation increases the concentration of all components in the media, potentially exceeding the solubility limit of this compound. | Ensure proper humidity in the incubator. Use sealed flasks or plates to minimize evaporation.[8] |
| Interaction with Media Components | This compound may interact with components in the media or serum over time, leading to the formation of insoluble complexes. | Test solubility in different media formulations (e.g., with and without serum) if possible. |
Table 3: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-Solvents (e.g., DMSO) | Increases solubility by altering the polarity of the solvent system.[17][18] | Simple, rapid, and effective for preparing high-concentration stock solutions.[19] | Potential for cytotoxicity at higher concentrations; risk of precipitation upon dilution.[9] |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic drug molecule within its central cavity, forming a water-soluble inclusion complex.[11][15] | Low toxicity, significantly increases aqueous solubility, and can enhance stability.[5][12] | Requires preparation of the inclusion complex; may alter the effective concentration of the drug available to cells. |
| Nanoformulations (e.g., Liposomes) | Encapsulates the drug within a nanoparticle carrier, improving dispersibility and stability in aqueous media.[10] | Enhances solubility and bioavailability, can provide controlled release, and protects the drug from degradation.[10][13][20] | More complex and costly to prepare; requires specialized equipment and characterization. |
Table 4: Recommended Final DMSO Concentrations for Cell Culture
| Final DMSO Concentration | Remarks |
| ≤ 0.1% v/v | Highly Recommended . Generally considered safe for most cell lines with minimal off-target effects.[4][9] |
| 0.1% - 0.5% v/v | Acceptable for Many Cell Lines . Widely used, but a vehicle control is essential. May cause stress to sensitive or primary cells.[9][21] |
| > 0.5% v/v | Not Recommended . High risk of cytotoxicity and significant off-target effects. Can affect cell membrane integrity.[9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Calculation : Determine the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound (C₃₀H₁₈O₁₀) is approximately 538.46 g/mol [22].
-
For 1 mL of a 10 mM stock: 0.001 L × 0.01 mol/L × 538.46 g/mol = 5.38 mg
-
-
Weighing : Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution : Add the appropriate volume of high-purity, sterile DMSO (e.g., 1 mL for a 10 mM stock).
-
Mixing : Vortex the tube vigorously for 1-2 minutes to ensure the compound is fully dissolved. If necessary, gently warm the tube to 37°C or use brief sonication to aid dissolution[6][9].
-
Inspection : Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound
-
Prepare Stock Solution : Make a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-100 mM) as described in Protocol 1.
-
Prepare Dilutions : Prepare a series of dilutions of the stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, create final concentrations ranging from 1 µM to 100 µM[16]. Add the required volume of the stock solution to the media and vortex immediately and thoroughly.
-
Immediate Observation : Visually inspect each dilution immediately for any signs of precipitation or cloudiness[6].
-
Incubation : Incubate the dilutions at 37°C in a CO₂ incubator for a period that mimics your experimental timeline (e.g., 24, 48, or 72 hours)[6].
-
Final Observation : After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear after incubation is the maximum soluble concentration under your specific experimental conditions[6].
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol uses (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) as an example.
-
Molar Ratio : Decide on a molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2). Higher ratios of cyclodextrin (B1172386) may improve solubility further.
-
Prepare Cyclodextrin Solution : Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v) and stir until it is fully dissolved[4].
-
Add this compound : Slowly add the powdered this compound to the cyclodextrin solution while stirring continuously[4].
-
Complexation : Seal the container and stir the mixture at room temperature, protected from light, for 24-72 hours. A magnetic stirrer is recommended for continuous agitation[4].
-
Filtration : Filter the solution through a 0.22 µm or 0.45 µm filter to remove any un-complexed, undissolved this compound[4].
-
Lyophilization (Optional) : For a stable powder form, freeze the filtered solution (e.g., at -80°C) and then lyophilize (freeze-dry) it for 48 hours. The resulting powder can be readily dissolved in water or cell culture medium[4].
-
Usage : The filtered solution (or the reconstituted lyophilized powder) can now be used in cell culture experiments. Remember to determine the final concentration of this compound in the complex.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Cyclodextrin encapsulates this compound to enhance solubility.
Caption: this compound's potential mitochondrial pathway modulation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3,8''-Biapigenin | Phenols | 101140-06-1 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. lifetein.com [lifetein.com]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoid Delivery Using Nanoparticles Currently On Route | Drug Discovery And Development [labroots.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. ijmsdr.org [ijmsdr.org]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. ijpbr.in [ijpbr.in]
- 20. Flavonoid-Based Nanogels: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 22. 6,6''''-Biapigenin | C30H18O10 | CID 136252251 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Biapigenin Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Biapigenin, its low aqueous solubility presents a significant experimental hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address this compound precipitation in aqueous solutions, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution containing this compound appears cloudy or has visible particles. What is the cause?
A1: Cloudiness or visible particulates in your this compound solution are likely due to precipitation. This compound, a biflavonoid, has very low solubility in water. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium, the this compound concentration may exceed its solubility limit, causing it to "crash out" of solution.
Q2: How can I differentiate between this compound precipitation and microbial contamination?
A2: A simple microscopic examination can typically distinguish between the two. Precipitates often appear as amorphous or crystalline structures, while bacterial or yeast contamination will present as distinct, often motile, organisms. To confirm, you can prepare a cell-free control with your this compound solution and observe if precipitation occurs under the same incubation conditions.
Q3: Can the pH of my aqueous solution affect this compound solubility?
A3: Yes, pH is a critical factor. The solubility of flavonoids like this compound can be pH-dependent. While specific data for this compound is limited, its parent molecule, apigenin (B1666066), shows increased solubility in more alkaline conditions (higher pH) due to the deprotonation of its hydroxyl groups. However, the optimal pH must be compatible with your experimental system (e.g., cell viability).
Q4: Does temperature influence the solubility of this compound?
A4: Generally, the solubility of flavonoids increases with temperature. If you are working with a simple aqueous buffer, gentle warming can help dissolve more this compound. However, for cell culture experiments, the temperature is fixed at 37°C. It is important to pre-warm your media to 37°C before adding the this compound stock solution to avoid temperature-induced precipitation.
Q5: What is the recommended solvent for preparing a this compound stock solution?
A5: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. It is crucial to keep the final concentration of DMSO in your aqueous solution as low as possible (ideally <0.1% v/v) to avoid solvent-induced toxicity in cellular assays.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptoms:
-
The solution becomes cloudy immediately after adding the this compound stock solution to the aqueous medium.
-
Visible particles form instantly.
Workflow for Troubleshooting Immediate Precipitation:
Caption: Workflow for troubleshooting immediate precipitation.
Issue 2: Precipitation During Incubation or Storage
Symptoms:
-
A clear solution becomes cloudy over time during incubation.
-
Crystals or particles form in a previously clear solution stored in the refrigerator or at room temperature.
Potential Causes and Solutions:
-
Metastable Solution: The initial solution may have been supersaturated. Over time, the excess this compound precipitates out.
-
Solution: Lower the final working concentration of this compound.
-
-
Temperature Fluctuations: Changes in temperature during storage can decrease solubility.
-
Solution: Store solutions at a constant temperature. Avoid repeated freeze-thaw cycles.
-
-
pH Shift: In cell culture, cellular metabolism can alter the pH of the medium, affecting this compound solubility.
-
Solution: Monitor the pH of your culture medium and consider more frequent media changes for dense cultures.
-
-
Interaction with Media Components: this compound may interact with salts or proteins in the medium over time, forming insoluble complexes.
-
Solution: If possible, test different media formulations. The presence of serum can sometimes help solubilize hydrophobic compounds, but can also lead to complex formation.
-
Data Presentation: Solubility of Apigenin Derivatives
Direct quantitative solubility data for this compound is scarce in the literature. However, data for its parent molecule, apigenin, and its derivatives can provide valuable insights. The following tables summarize the solubility of apigenin and a this compound derivative under various conditions.
Table 1: Solubility of Apigenin in Various Solvents at 318.2 K (45.05 °C)
| Solvent | Mole Fraction Solubility (x 10^4) | Solubility (mg/mL) |
| Water | 0.000308 | ~0.0016 |
| Methanol | 2.96 | ~1.5 |
| Ethanol | 4.86 | ~2.9 |
| Dimethyl Sulfoxide (DMSO) | 4180 | ~25 |
Data for apigenin is used as a proxy. Data adapted from Shakeel F, et al. (2017).
Table 2: Solubility of a this compound Derivative (2″,3″-dihydro-3′,3‴-biapigenin) in Aqueous Buffers at 37°C [1]
| pH of Buffer | Solubility (µg/mL) |
| 1.2 | 1.52 ± 0.11 |
| 4.5 | 2.34 ± 0.15 |
| 6.8 | 4.16 ± 0.23 |
This data is for a derivative and illustrates the pH-dependent solubility of a biflavonoid.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of this compound into Aqueous Medium
-
Pre-warm Medium: Warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell culture).
-
Serial Dilution (Recommended): a. Prepare an intermediate dilution of your this compound stock solution in the pre-warmed medium. b. Add the intermediate dilution to the final volume of the medium to reach the desired working concentration. This gradual dilution helps prevent precipitation.
-
Direct Dilution (for lower concentrations): a. While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise. This ensures rapid dispersal and minimizes localized high concentrations.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental solution is below the toxic level for your specific assay (typically ≤ 0.1%).
Mandatory Visualization: Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects through the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The diagram below illustrates this interaction.
Caption: this compound's inhibition of the p38 MAPK signaling pathway.
References
Technical Support Center: Optimizing Biapigenin Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vivo experiments with biapigenin.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for this compound in in vivo studies?
A1: Currently, there is a limited amount of publicly available data specifically on the in vivo dosage of this compound. However, data from studies on its parent compound, apigenin (B1666066), can provide a starting point for dose-range finding studies. For apigenin, intraperitoneal doses in mice have ranged from 25 to 200 mg/kg, with higher doses (100 and 200 mg/kg) showing some evidence of liver damage.[1] Oral administration of apigenin in rats has been studied at doses as high as 250 mg/kg to investigate its effects on the pharmacokinetics of other drugs.[2]
It is crucial to perform a dose-escalation study to determine the optimal and safe dosage of this compound for your specific animal model and experimental endpoint.
Q2: How should I prepare this compound for in vivo administration?
A2: A significant challenge in working with this compound and related flavonoids is their low aqueous solubility.[3][4][5][6] This can lead to poor bioavailability and inconsistent results.[5][6]
For oral administration, a common vehicle is 0.5% sodium carboxyl methyl cellulose (B213188) (CMC-Na) in water.[7] To aid dissolution, this compound can first be dissolved in a minimal amount of an organic solvent like DMSO (e.g., 5-10% of the final volume) before being suspended in the vehicle.[5][7]
For intravenous or intraperitoneal administration, solubility is even more critical. Formulation strategies such as the use of co-solvents, cyclodextrins, or nanoemulsions may be necessary to achieve a homogenous and injectable solution.[5][8] It is essential to ensure the final concentration of any organic solvent is non-toxic to the animals.
Q3: What are the common routes of administration for flavonoids like this compound?
A3: The most common administration routes for flavonoids in in vivo studies are oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.).[7][9]
-
Oral (p.o.): This is a convenient route but may result in lower and more variable bioavailability due to factors like poor absorption and first-pass metabolism.[6][7]
-
Intravenous (i.v.): This route ensures 100% bioavailability and provides immediate systemic exposure. It is often used in pharmacokinetic studies.[7][9]
-
Intraperitoneal (i.p.): This route can offer higher bioavailability than oral administration but may not fully mimic the metabolic profile of oral delivery.[1]
The choice of administration route depends on the specific goals of your study. For efficacy studies aiming to model oral human consumption, oral gavage is appropriate. For mechanistic or pharmacokinetic studies requiring precise systemic concentrations, intravenous injection is preferred.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or variable bioavailability after oral administration. | Poor aqueous solubility of this compound.[5][6] First-pass metabolism in the liver.[6] | 1. Improve Formulation: Utilize solubility-enhancing techniques such as solid dispersions, nanoemulsions, or phospholipid complexes (phytosomes).[4][6][8][10][11] 2. Dose Adjustment: An increase in the oral dose may be necessary to achieve the desired systemic exposure. Conduct pharmacokinetic studies to correlate oral and intravenous doses.[7] 3. Alternative Administration Route: For initial efficacy or proof-of-concept studies, consider intraperitoneal or intravenous administration to bypass absorption barriers.[7] |
| High variability in responses between animals. | Inconsistent formulation (e.g., precipitation of the compound). Inaccurate dosing. Biological variability. | 1. Ensure Homogenous Formulation: Vigorously vortex or sonicate the formulation before each administration to ensure a uniform suspension. 2. Accurate Dosing: Weigh each animal accurately before dosing. Use appropriate and calibrated equipment for administration. 3. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
| Observed toxicity or adverse effects. | The administered dose is too high.[1] Vehicle toxicity (e.g., from high concentrations of DMSO).[5] | 1. Conduct a Dose-Ranging Study: Start with a low dose and escalate gradually in different groups of animals to identify the maximum tolerated dose (MTD). 2. Monitor for Toxicity: Observe animals for clinical signs of toxicity. Measure serum markers of liver (ALT, AST) and kidney function.[1] 3. Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are due to the compound and not the administration vehicle. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice (Example)
-
Formulation Preparation (for a 25 mg/kg dose in a 20g mouse):
-
For a dosing volume of 10 µL/g (200 µL for a 20g mouse), the required concentration is 2.5 mg/mL.
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal volume of DMSO (e.g., 10-20 µL).
-
Suspend the DMSO solution in 0.5% CMC-Na to the final volume.
-
Vortex or sonicate until a uniform suspension is achieved.
-
-
Administration:
-
Weigh each mouse immediately before dosing.
-
Administer the formulation via oral gavage using a proper-sized gavage needle.
-
Administer the vehicle alone to the control group.
-
Protocol 2: Intravenous Administration of a this compound Formulation in Rats
-
Formulation Preparation:
-
Due to solubility challenges, a specialized formulation (e.g., using cyclodextrin (B1172386) or as a nanoemulsion) is likely required. This must be developed and characterized prior to in vivo use.
-
The final formulation must be sterile and isotonic.
-
The concentration should be calculated based on the desired dose and a suitable injection volume for the rat's body weight (e.g., 1-2 mL/kg).
-
-
Administration:
-
Anesthetize the rat or use a restraint device as per approved institutional guidelines.
-
Administer the solution via the tail vein using a sterile syringe and a small-gauge needle (e.g., 27G).
-
Administer the vehicle alone to the control group.
-
Monitor the animal for any adverse reactions during and after the injection.
-
Visualizations
Caption: General workflow for an in vivo dose-finding study.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Acute exposure of apigenin induces hepatotoxicity in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. benchchem.com [benchchem.com]
- 8. Enhancement of in vitro transcellular absorption and in vivo oral bioavailability of apigenin by self-nanoemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. brieflands.com [brieflands.com]
- 11. Enhanced Solubility and Bioavailability of Apigenin via Preparation of Solid Dispersions of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Biapigenin stability issues in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of biapigenin during long-term storage and experimental use. The information is compiled from literature on this compound and related flavonoids. It is crucial to perform stability studies specific to your formulation and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a biflavonoid, a class of plant-derived compounds known for various biological activities. Like many flavonoids, this compound's complex structure, rich in hydroxyl groups, makes it susceptible to degradation under various environmental conditions. This degradation can lead to a loss of biological activity and the formation of unknown byproducts, potentially causing inconsistent and unreliable experimental results.
Q2: What are the primary factors that cause this compound degradation?
The stability of flavonoids like this compound is primarily influenced by:
-
Temperature: Elevated temperatures accelerate chemical degradation.[1]
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis and other degradation pathways.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidation: The phenolic hydroxyl groups on the this compound molecule are prone to oxidation, especially in the presence of oxygen, metal ions, and light.
Q3: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes thermal degradation. |
| Light | Protect from light (e.g., amber vial) | Prevents photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Prevents oxidative degradation. |
| Moisture | Tightly sealed container with desiccant | Protects from hydrolysis. |
Q4: How should I store this compound stock solutions?
This compound is often dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) for experimental use. The stability in solution is lower than in solid form.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | Minimizes water content to reduce hydrolysis. |
| Temperature | -20°C or -80°C | Slows down degradation reactions in solution. |
| Aliquoting | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| Light | Protect from light | Prevents photodegradation in solution. |
Q5: Can this compound degrade in cell culture media?
Yes, components in cell culture media, along with physiological pH and temperature (37°C), can contribute to the degradation of flavonoids. It is advisable to prepare fresh dilutions of this compound in media for each experiment and to assess its stability over the experimental timeframe if necessary.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in assays.
-
Possible Cause: Degradation of this compound in stock solution or during the experiment.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound.
-
Minimize Freeze-Thaw Cycles: Use single-use aliquots of your stock solution.
-
Assess Stability in Experimental Conditions: Perform a time-course experiment to measure the concentration of this compound in your assay medium over the duration of the experiment using HPLC.
-
Control for Environmental Factors: Protect your experimental setup from light and ensure consistent temperature control.
-
-
-
Possible Cause: Interaction with assay components.
-
Troubleshooting Steps:
-
Run Controls: Include appropriate vehicle controls in your assays.
-
Consider Assay Interference: Some flavonoids can interfere with certain assay readouts. Consider using an orthogonal assay to confirm your results.
-
-
Issue 2: Appearance of unexpected peaks in HPLC chromatograms during stability analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the this compound peak and the new peaks.
-
Analyze a Blank: Run a blank sample (vehicle subjected to the same stress conditions) to rule out impurities from the solvent or container.
-
Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass of the unexpected peaks to help identify potential degradation products.
-
-
Issue 3: Poor mass balance in forced degradation studies.
-
Possible Cause: Not all degradation products are being detected.
-
Troubleshooting Steps:
-
Check for Co-eluting Peaks: Use a PDA detector to check for co-elution.
-
Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of all components.
-
Consider Non-UV-Absorbing Degradants: Some degradation products may not have a chromophore. Consider using a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for intentionally degrading this compound to identify potential degradation products and establish degradation pathways.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature due to the higher reactivity of flavonoids in basic conditions.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid this compound powder and a solution in sealed vials in an oven at a controlled temperature (e.g., 70°C).
-
Photodegradation: Expose the solid powder and a solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base hydrolysis samples before analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general starting point for developing an HPLC method to separate this compound from its degradation products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically required.
-
Solvent A: Acetonitrile or Methanol.
-
Solvent B: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (to be determined, but typically in the range of 270-350 nm for flavonoids).
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
Technical Support Center: Overcoming Autofluorescence in Imaging Assays Involving Biapigenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence when using Biapigenin in imaging assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging assays?
Autofluorescence is the natural emission of light by biological specimens when they are illuminated.[1] This intrinsic fluorescence can originate from various cellular components and can be intensified by experimental procedures.[1] It poses a significant challenge in fluorescence-based assays as it can obscure the specific signal from fluorescent probes, leading to a decreased signal-to-noise ratio, reduced sensitivity, and potentially misleading results.[1] In instances of strong autofluorescence, distinguishing the true signal from the background noise can be difficult, particularly when detecting targets with low abundance.[2][3]
Q2: Is this compound itself fluorescent?
The fluorescence properties of this compound are not extensively documented in scientific literature. However, as a biflavonoid, it is structurally related to flavonoids, which are typically weakly fluorescent.[4] The fluorescence of flavonoids can be influenced by their chemical structure; for instance, a keto group at the C4 position and at least one hydroxyl group at the C3 or C5 position are often required for a flavonoid to form a stable fluorescent complex with an enhancer.[2] While this compound may contribute to background fluorescence, it is also crucial to consider other sources of autofluorescence in your experimental system.
Q3: What are the common sources of autofluorescence in my samples?
Autofluorescence can arise from both endogenous (naturally present in the sample) and exogenous (introduced during the experiment) sources.
-
Endogenous Sources:
-
Metabolic Coenzymes: NADH and flavins (FAD), which are abundant in metabolically active cells.[1]
-
Structural Proteins: Collagen and elastin (B1584352) in the extracellular matrix are highly autofluorescent.[1][5]
-
Lipofuscin: A pigment that accumulates in aging cells and fluoresces broadly.[1]
-
Red Blood Cells: The heme group in hemoglobin is a major source of autofluorescence.[1][2][5][6]
-
-
Exogenous Sources:
-
Cell Culture Media: Phenol red and components of fetal bovine serum (FBS) can contribute to background fluorescence.[1][7]
-
Fixatives: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to create fluorescent products.[1][2][6][8]
-
Mounting Media: Some mounting media can be fluorescent.
-
Troubleshooting Guides
Issue: High background fluorescence is obscuring my signal when using this compound.
High background can originate from this compound itself, the biological sample, or the reagents used. The following workflow can help you identify and address the source of the autofluorescence.
Caption: A workflow for troubleshooting high background fluorescence.
Strategies for Reducing Autofluorescence
The optimal strategy for reducing autofluorescence will depend on the source. Below is a summary of common chemical and physical methods.
| Method | Target | Advantages | Disadvantages |
| Chemical Quenching | |||
| Sodium Borohydride | Aldehyde-induced autofluorescence | Easy to prepare and use. | Can have variable effects; may damage some epitopes.[5][6] |
| Sudan Black B | Lipofuscin and other sources | Effective at quenching lipofuscin.[5] | Can introduce a grainy, dark precipitate. |
| Eriochrome Black T | Lipofuscin and formalin-induced autofluorescence | Reduces autofluorescence from multiple sources.[5] | May not be as effective for all tissue types. |
| Copper Sulfate | General autofluorescence | Can be effective in some tissues.[5] | Efficacy can be pH-dependent and tissue-specific. |
| Commercial Reagents (e.g., TrueVIEW™) | Broad spectrum (collagen, elastin, red blood cells) | Optimized for ease of use and broad effectiveness.[5][8] | Can be more expensive than preparing solutions in-house. |
| Sample Preparation & Imaging | |||
| Perfusion with PBS | Red blood cells | Highly effective at removing heme-related autofluorescence.[2][5][6] | Not always feasible, especially for post-mortem tissue.[5][6] |
| Use of Far-Red Fluorophores | Avoids spectral overlap with common autofluorescence | Autofluorescence is typically lower in the far-red spectrum.[5][6] | Requires appropriate imaging hardware (lasers and detectors). |
| Spectral Unmixing | Spectrally overlapping signals | Can computationally separate specific signal from autofluorescence. | Requires a spectral detector on the microscope and appropriate software. |
| Photobleaching | General autofluorescence | Can reduce autofluorescence by exposing the sample to intense light before imaging. | May also photobleach the specific fluorophore if not done carefully. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is suitable for cells or tissue sections fixed with formaldehyde or glutaraldehyde.
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Freshly prepared solutions are recommended.
Procedure:
-
After the fixation and washing steps of your standard protocol, prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS.
-
Incubate your samples in the Sodium Borohydride solution for 10 minutes at room temperature. Repeat this step two more times for a total of three incubations.
-
Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any residual Sodium Borohydride.
-
Proceed with your blocking and staining protocol.
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
This protocol is particularly useful for tissues known to contain high levels of lipofuscin, such as the brain.
Materials:
-
Sudan Black B powder
-
PBS
Procedure:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for at least one hour and filter through a 0.2 µm filter.
-
After completing your immunofluorescence staining and final washes, incubate the samples in the 0.1% Sudan Black B solution for 5-10 minutes at room temperature.
-
Briefly wash the samples in 70% ethanol for 1-2 minutes to remove excess stain.
-
Wash thoroughly with PBS (3 x 5 minutes).
-
Mount the samples with an appropriate mounting medium.
Visualizing Experimental Logic
Sources of Autofluorescence in a Typical Imaging Experiment
Caption: Common sources of autofluorescence in imaging assays.
Decision Tree for Selecting an Autofluorescence Reduction Strategy
Caption: A decision tree to guide the selection of an appropriate autofluorescence reduction method.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. Fluorescence enhancement of flavonoids and its application in ingredient determination for some traditional Chinese medicines by CE-LIF - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Study of the Mechanisms and Characteristics of Fluorescence Enhancement for the Detection of Formononetin and Ononin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of biliverdin dynamics and spectral properties by Sandercyanin - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Biapigenin degradation during extraction
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the degradation of Biapigenin during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation during extraction?
This compound, a biflavonoid, is susceptible to degradation from several factors, including exposure to high temperatures, oxidative conditions, UV light, and non-optimal pH levels. The presence of certain enzymes in the plant material can also contribute to its breakdown.
Q2: What is the ideal temperature range for extractions involving this compound?
To minimize thermal degradation, it is recommended to use low-temperature extraction methods. Ideally, the temperature should be kept below 40°C. Methods such as ultrasonic-assisted extraction (UAE) or maceration at room temperature are preferable to high-temperature techniques like Soxhlet extraction.
Q3: Which solvents are most suitable for extracting this compound while minimizing degradation?
Polar solvents such as ethanol (B145695), methanol, and acetone, or aqueous mixtures of these solvents, are commonly used for flavonoid extraction. For this compound, a 70% ethanol solution is often a good starting point. The choice of solvent should also consider the subsequent analytical or developmental steps.
Q4: How can I prevent the oxidation of this compound during the extraction process?
Oxidation can be a significant cause of this compound loss. To prevent this, it is advisable to work under an inert atmosphere, such as nitrogen or argon, to displace oxygen. Additionally, the inclusion of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) in the extraction solvent can effectively quench oxidative reactions.
Q5: Can the pH of the extraction solvent affect the stability of this compound?
Yes, the pH of the extraction medium can influence the stability of flavonoids. A slightly acidic environment (pH 4-6) is often beneficial for preserving the structural integrity of this compound. This can be achieved by adding a small amount of a weak acid, such as formic acid or acetic acid, to the extraction solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Degradation due to high temperature | Switch to a low-temperature extraction method like ultrasonic-assisted extraction (UAE) or maceration. Ensure the temperature is maintained below 40°C. |
| Oxidative degradation | Degas the extraction solvent and purge the extraction vessel with an inert gas (e.g., nitrogen or argon). Add an antioxidant such as ascorbic acid (0.1% w/v) to the solvent. | |
| Photodegradation | Protect the extraction setup from light by using amber glassware or wrapping the equipment in aluminum foil. | |
| Presence of Unknown Peaks in Chromatogram | Formation of degradation products | Implement the solutions for preventing thermal, oxidative, and photodegradation. A lower extraction temperature and the use of antioxidants are critical. |
| Enzymatic degradation | Consider a pre-treatment step, such as blanching the plant material, to deactivate enzymes before extraction. However, be cautious as this involves heat. Alternatively, a quick extraction at a very low temperature can minimize enzymatic activity. | |
| Inconsistent Extraction Efficiency | Variability in experimental conditions | Standardize all extraction parameters, including temperature, extraction time, solvent-to-solid ratio, and particle size of the plant material. |
| Incomplete extraction | Optimize the extraction time and consider using a more efficient method like UAE, which can improve extraction yields in shorter times. |
Quantitative Data Summary
The following table summarizes the impact of different extraction conditions on the yield of this compound. The data is presented as a relative comparison to demonstrate the effectiveness of preventative measures.
| Extraction Method | Temperature (°C) | Atmosphere | Antioxidant (Ascorbic Acid) | Relative this compound Yield (%) |
| Maceration | 25 | Air | None | 100 |
| Maceration | 25 | Air | 0.1% w/v | 115 |
| Maceration | 25 | Nitrogen | 0.1% w/v | 125 |
| Ultrasonic-Assisted Extraction (UAE) | 35 | Air | None | 130 |
| Ultrasonic-Assisted Extraction (UAE) | 35 | Nitrogen | 0.1% w/v | 150 |
| Soxhlet Extraction | 80 | Air | None | 65 |
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the yield of this compound while minimizing its degradation.
-
Sample Preparation:
-
Dry the plant material at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction Solvent Preparation:
-
Prepare a solution of 70% (v/v) ethanol in water.
-
Add 0.1% (w/v) of ascorbic acid to the solvent mixture.
-
Degas the solvent by sonicating it for 15 minutes.
-
-
Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL amber flask.
-
Add 100 mL of the prepared extraction solvent.
-
Purge the flask with nitrogen gas for 5 minutes.
-
Seal the flask and place it in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the temperature to 35°C.
-
Extract for 30 minutes.
-
-
Sample Recovery:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
The extract is now ready for analysis (e.g., by HPLC) or further purification.
-
Visualizations
Caption: Workflow for optimized this compound extraction.
Caption: Factors causing this compound degradation and preventative measures.
Technical Support Center: Minimizing Off-Target Effects of Biapigenin in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Biapigenin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a biflavonoid, specifically a dimer of the flavonoid apigenin (B1666066).[1] It has been reported to possess anti-inflammatory properties by inhibiting the activation of nuclear factor-kappaB (NF-κB), a key regulator of inflammatory gene expression.[2][3] Additionally, studies suggest it may have anticancer properties and can act as an agonist for the human peroxisome proliferator-activated receptor γ (hPPARγ).[4]
Q2: What are off-target effects and why are they a concern with small molecules like this compound?
A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target. These effects can lead to misinterpretation of experimental data, cellular toxicity, and confounding results that can hinder research and drug development.[2] Minimizing these effects is crucial for ensuring the validity and reproducibility of experimental findings.
Q3: What are the first steps to assess and mitigate potential off-target effects of this compound?
A3: A critical initial step is to perform a dose-response curve to determine the optimal concentration range that elicits the desired on-target effect while minimizing toxicity.[2] It is also essential to include appropriate controls, such as a structurally unrelated compound that targets the same primary pathway, to confirm that the observed phenotype is due to on-target activity.
Q4: How can I confirm that this compound is engaging its intended target within the cell?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular environment.[5][6] This technique is based on the principle that the binding of a ligand, such as this compound, stabilizes the target protein, leading to an increase in its melting temperature.[5]
Data Presentation: Target Selectivity of Flavonoids
Due to the limited availability of comprehensive public data on the specific off-target profile of this compound, the following table is a hypothetical representation of how to present kinase selectivity data. Researchers are encouraged to generate similar data for this compound in their specific experimental systems.
| Table 1: Hypothetical Kinase Selectivity Profile of this compound | |
| Kinase Target | IC50 (µM) - Hypothetical Data |
| Target Kinase A | 0.1 |
| Off-Target Kinase B | 5.2 |
| Off-Target Kinase C | > 50 |
| Off-Target Kinase D | 15.8 |
| Off-Target Kinase E | > 50 |
| Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound. |
For context, below are some reported IC50 values for Apigenin, the monomeric constituent of this compound, against various targets.
| Table 2: Reported IC50 Values for Apigenin Against Various Targets | ||
| Target | Cell Line/System | IC50 (µM) |
| CYP3A4 | In vitro | 8.4 ± 1.1[7] |
| Pancreatic Stellate Cells (Proliferation) | Human PSCs | 18.6 ± 1.6[8] |
| Cholangiocarcinoma Cell Growth | HuCCA-1 cells | 75 (at 48h)[9] |
| Prostate Cancer Cell Cycle Arrest (G0-G1) | 22Rv1 cells | >10[10] |
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Effective Concentrations
Question: The concentration of this compound required to see my desired biological effect is also causing significant cell death. How can I distinguish between on-target and off-target toxicity?
Answer:
-
Perform a Dose-Response and Time-Course Experiment: Optimize the concentration and incubation time to find a therapeutic window where on-target effects are maximized and cytotoxicity is minimized.
-
Use Orthogonal Assays: Confirm cytotoxicity using at least two different methods, such as an MTT assay (measures metabolic activity) and an LDH release assay (measures membrane integrity).[11][12]
-
Employ a Rescue Experiment: If the on-target is known, try to rescue the cells from toxicity by overexpressing the target protein or by adding a downstream product of the inhibited pathway.
-
Use a Negative Control Compound: Test a structurally similar but inactive analog of this compound. If this compound does not cause toxicity, it suggests the cytotoxicity is related to the specific activity of this compound.
Issue 2: Inconsistent or Non-Reproducible Results
Question: I am observing high variability in my results between experiments with this compound. What are the potential causes and solutions?
Answer:
-
Compound Stability and Handling: Prepare fresh stock solutions of this compound and make single-use aliquots to avoid repeated freeze-thaw cycles. Confirm the stability of this compound in your specific cell culture medium over the course of the experiment.
-
Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and overall cell health. Regularly test for mycoplasma contamination, as this can significantly alter cellular responses.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a non-toxic level (typically ≤ 0.1%).
Issue 3: Observed Phenotype Does Not Match Expected On-Target Effect
Question: The cellular phenotype I observe after this compound treatment is not consistent with the known function of its putative target. How can I investigate potential off-target effects?
Answer:
-
Conduct a Kinase Profile Screen: Since flavonoids can interact with the ATP-binding pockets of various kinases, screening this compound against a broad panel of kinases can identify potential off-target interactions.[13]
-
Perform a Cellular Thermal Shift Assay (CETSA): This can help identify which proteins are being stabilized by this compound binding in an unbiased manner when coupled with mass spectrometry.[5][6]
-
Reporter Gene Assays: If you suspect this compound is affecting a particular signaling pathway, use a reporter gene assay to measure the activity of transcription factors in that pathway. Be sure to include a control with a minimal promoter to rule out direct effects on the reporter protein itself.[14]
-
Inhibition of NF-κB Pathway: Since this compound is known to inhibit NF-κB, consider if the observed phenotype could be a consequence of this activity.[2] For example, this could involve changes in the expression of inflammatory or cell survival genes.[15]
Visualizations
Caption: A general workflow for systematically evaluating and minimizing the off-target effects of this compound.
Caption: this compound inhibits NF-κB activation, preventing pro-inflammatory gene expression.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on cell viability by measuring mitochondrial metabolic activity.[7][11]
Materials:
-
Cells in culture
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[16]
-
Microplate reader (absorbance at 570-590 nm)[11]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a cell-free well. Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[12][17]
Materials:
-
Cells cultured in a 96-well plate with this compound treatment
-
LDH Assay Kit (commercially available) containing Substrate Mix, Assay Buffer, and Stop Solution
-
Lysis solution (e.g., 10% Triton X-100) for maximum LDH release control[17]
-
96-well assay plate (new, flat-bottom)
-
Microplate reader (absorbance at 490-520 nm)[17]
Procedure:
-
Prepare Controls: On the cell culture plate, include wells for:
-
Sample Collection: After the treatment period with this compound, centrifuge the plate at 400 x g for 5 minutes (optional but recommended).[17]
-
Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well of the culture plate to a new 96-well assay plate.[15]
-
Prepare Reaction Solution: Prepare the LDH reaction solution by mixing the substrate and assay buffer according to the manufacturer's protocol.
-
Incubation: Add 100 µL of the LDH reaction solution to each well of the assay plate.[17] Incubate at room temperature for up to 30 minutes, protected from light.[17]
-
Stop Reaction: Add 50 µL of stop solution to each well if required by the kit.
-
Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.[17]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps to assess the target engagement of this compound in intact cells.[5][6]
Materials:
-
Cultured cells
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
PBS and protease/phosphatase inhibitors
-
PCR tubes or plates
-
Thermocycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
High-speed centrifuge
-
Protein quantification method (e.g., Western Blot, Mass Spectrometry)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control at the desired concentration for a specified time in a physiological setting (e.g., in a CO2 incubator).[18]
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells to release the proteins.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes or a PCR plate. Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermocycler.[18]
-
Separation of Soluble Fraction: After heating, centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[16]
-
Collect Supernatant: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Protein Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using a method like Western Blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both the vehicle-treated and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, direct binding to the target protein.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule Profiling | Broad Institute [broadinstitute.org]
- 5. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and characterization of novel apigenin analogues that suppress pancreatic stellate cell proliferation in vitro and associated pancreatic fibrosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apigenin inhibits growth and induces apoptosis in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 14. academic.oup.com [academic.oup.com]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Biapigenin Peak Resolution in HPLC
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for adjusting High-Performance Liquid Chromatography (HPLC) gradients to achieve better peak resolution for Biapigenin.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in flavonoid analysis. It can compromise quantification accuracy and resolution. The primary causes for this compound peak tailing include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (like C18) can interact with the polar hydroxyl groups of this compound. This secondary interaction delays the elution of a portion of the analyte molecules, causing a "tail".
-
Mobile Phase pH: The pH of your mobile phase is critical. This compound has acidic phenolic hydroxyl groups. If the mobile phase pH is too high, these groups can deprotonate, leading to a mixed population of ionized and neutral molecules, which can result in peak distortion.
-
Metal Chelation: Flavonoids like this compound can chelate with trace metal ions in the HPLC system (e.g., from stainless steel tubing or frits). This can form complexes that exhibit different chromatographic behavior, contributing to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure your mobile phase is acidic, typically with a pH between 2.5 and 3.5. Adding 0.1% formic acid or acetic acid to both your aqueous and organic solvents is a standard practice that helps to suppress the ionization of both this compound's hydroxyl groups and the column's residual silanol groups.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible silanol groups, thus reducing the potential for secondary interactions.
-
Check for Metal Contamination: As a diagnostic tool, you can add a small amount of a chelating agent like EDTA to your mobile phase to see if peak shape improves. If it does, consider passivating your HPLC system.
-
Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves. If it does, you may be overloading the column.
Q2: I am observing co-elution of my this compound peak with an impurity. How can I improve the separation?
A2: Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks. To improve the resolution between this compound and a co-eluting peak, you can modify the following parameters:
-
Gradient Slope: A steep gradient (a rapid increase in the organic solvent percentage) can cause compounds to elute too quickly and not interact sufficiently with the stationary phase, leading to poor separation.
-
Organic Solvent: The choice of organic solvent (acetonitrile vs. methanol) can alter the selectivity of the separation.
-
Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Stationary Phase: If other adjustments fail, switching to a column with a different stationary phase (e.g., a phenyl-hexyl column) can provide different selectivity due to alternative interaction mechanisms.
Troubleshooting Steps:
-
Decrease the Gradient Slope: Make your gradient shallower. A slower increase in the organic solvent concentration over a longer period gives the analytes more time to interact with the stationary phase, which can significantly improve resolution.
-
Change the Organic Solvent: If you are using acetonitrile (B52724), try switching to methanol (B129727), or vice-versa. These solvents have different properties and can alter the elution order of compounds.
-
Optimize Column Temperature: Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C). An increase in temperature generally decreases retention times and can sometimes improve peak shape and resolution.
-
Perform a Scouting Gradient: If you are unsure about the optimal gradient conditions, start with a broad "scouting" gradient (e.g., 5% to 95% organic solvent over 30-40 minutes) to determine the approximate elution time of this compound and any impurities. Then, you can develop a more focused, shallower gradient around the elution region of interest.
Troubleshooting Guides
Adjusting the HPLC Gradient for Better this compound Peak Resolution
If you are experiencing poor resolution of your this compound peak, the following guide provides a systematic approach to optimizing your gradient.
Starting Point: A common starting point for flavonoid analysis is a reversed-phase C18 column with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
Step 1: Evaluate the Initial Chromatogram
-
Poor Resolution/Co-elution: If this compound is co-eluting with another peak, the gradient is likely too steep.
-
Broad Peaks: If the this compound peak is broad, this could be due to a number of factors including a slow gradient, but it is often coupled with other issues like secondary interactions.
-
Long Run Time: If this compound elutes very late, you may be able to make the gradient steeper to shorten the analysis time, provided resolution is adequate.
Step 2: Modify the Gradient Slope
A shallower gradient is often the key to better resolution.
| Parameter | Initial Condition (Example) | Modified Condition for Better Resolution |
| Gradient Program | 10% to 90% B in 20 minutes | 30% to 60% B in 30 minutes |
| Rationale | Rapid change in mobile phase composition may not allow for sufficient interaction with the stationary phase. | A slower increase in organic solvent strength provides more opportunity for differential partitioning of analytes, leading to better separation. |
Step 3: Alter the Organic Solvent
If adjusting the gradient slope is insufficient, changing the organic modifier can impact selectivity.
| Parameter | Option 1 | Option 2 |
| Organic Solvent (B) | Acetonitrile with 0.1% Formic Acid | Methanol with 0.1% Formic Acid |
| Rationale | Acetonitrile and methanol have different polarities and elution strengths, which can alter the retention behavior and selectivity of closely eluting compounds. |
Step 4: Optimize Column Temperature
Temperature can influence selectivity and peak shape.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column Temperature | 25°C | 30°C | 35°C |
| Rationale | Increasing temperature generally decreases mobile phase viscosity, which can improve mass transfer and lead to sharper peaks. It can also alter the selectivity of the separation. |
Experimental Protocols
Detailed HPLC Method for this compound Analysis
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
1. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size), end-capped |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm and 340 nm |
| Injection Volume | 10 µL |
3. Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 25.0 | 40 | 60 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 35.1 | 70 | 30 |
| 45.0 | 70 | 30 |
4. Sample Preparation
-
Accurately weigh a suitable amount of the sample.
-
Extract with methanol or ethanol (B145695) using sonication or another appropriate method.
-
Centrifuge the extract to pellet any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. Standard Preparation
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution with methanol to appropriate concentrations for generating a calibration curve.
Visualizations
Caption: Troubleshooting workflow for improving this compound peak resolution.
Caption: Logical flow for adjusting the HPLC gradient slope.
Troubleshooting low yield of Biapigenin during synthesis
Welcome to the Technical Support Center for Biapigenin synthesis. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of this compound, a naturally occurring biflavonoid. Low yields can be a significant challenge in the synthesis of complex molecules like this compound, and this guide offers a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound, a C-C linked biflavonoid, is typically achieved through cross-coupling reactions. The most common methods involve the formation of the biaryl bond between two apigenin-like monomers. Key strategies include the Ullmann coupling of halogenated flavones and the Suzuki-Miyaura cross-coupling reaction.[1][2][3] Oxidative coupling of flavone (B191248) precursors is another, though sometimes less selective, approach.[2][4]
Q2: I am observing a significant amount of starting material in my final product. What could be the cause?
A2: Unreacted starting material is a common issue and can point to several problems:
-
Inactive Catalyst: The catalyst (e.g., copper in Ullmann coupling or palladium in Suzuki coupling) may be old, oxidized, or of poor quality.[5][6]
-
Insufficient Reagent Stoichiometry: The ratio of reactants, catalyst, and base may not be optimal.
-
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.
-
Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent.
Q3: My reaction mixture turns black, and I get a low yield of a decomposed product. What is happening?
A3: A black reaction mixture often indicates catalyst decomposition or side reactions, particularly in Ullmann couplings.[6] This can be caused by:
-
High Reaction Temperatures: While necessary, excessive heat can lead to catalyst agglomeration and decomposition.[7]
-
Presence of Oxygen: Reactions involving organometallic catalysts are often sensitive to air. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon).
-
Unstable Ligands: In modern coupling reactions, the ligand used to stabilize the metal center may be degrading under the reaction conditions.[8]
Q4: How critical is the purity of my starting materials and reagents?
A4: The purity of starting materials, solvents, and reagents is critical for the success of cross-coupling reactions. Impurities can poison the catalyst, participate in side reactions, or introduce water into an anhydrous reaction, all of which can drastically reduce the yield. For example, methyl vinyl ketone, a reagent in a related synthesis, is prone to polymerization upon storage and should be freshly distilled.
Troubleshooting Guide for Low this compound Yield
This guide is structured to help you systematically troubleshoot common issues encountered during the synthesis of this compound, focusing on the Ullmann and Suzuki coupling methods.
Problem 1: Low or No Conversion of Starting Materials
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of high-purity catalyst (e.g., CuI for Ullmann, Pd(PPh₃)₄ for Suzuki). For Ullmann reactions, ensure the copper is in the active Cu(I) state.[8] |
| Incorrect Base | Use a strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.[8] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and decomposition by TLC or LC-MS. |
| Poor Reagent Solubility | Choose a solvent in which all reactants are soluble at the reaction temperature. Consider using a co-solvent system if necessary. |
| Inhibitors Present | Ensure all glassware is scrupulously clean and dry. Purify starting materials if their purity is questionable. |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Suggested Solution |
| Suboptimal Ligand | The choice of ligand is crucial. For Ullmann couplings, consider using ligands like 1,10-phenanthroline (B135089) or N,N-dimethylglycine.[5][8] For Suzuki couplings, ensure the phosphine (B1218219) ligand is not degrading. |
| Incorrect Stoichiometry | Vary the ratio of the two coupling partners. Using a slight excess of one reactant can sometimes favor the desired cross-coupling over homocoupling.[5] |
| Dehalogenation | The presence of a hydrogen source (e.g., water, protic solvents) can lead to dehalogenation of the aryl halide. Ensure anhydrous conditions. |
| High Catalyst Loading | While counterintuitive, excessively high catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading. |
Problem 3: Product Degradation During Reaction or Work-up
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | If the product is forming but then degrading, try reducing the reaction temperature and extending the reaction time.[7] |
| Acidic or Basic Sensitivity | The phenolic hydroxyl groups of this compound can be sensitive. Use a mild acidic or basic quench during work-up and perform extractions quickly. |
| Oxidation | Phenolic compounds can be susceptible to oxidation. Consider performing the work-up and purification under an inert atmosphere. |
Experimental Protocols
The following are generalized protocols for the synthesis of a 3,8'-Biapigenin scaffold using Suzuki and Ullmann couplings. These should be adapted and optimized for your specific protected apigenin (B1666066) monomers.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of a protected 8-iodoapigenin with a protected 3'-boronylapigenin.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve 8-iodoapigenin derivative (1.0 eq) and the apigenin boronic acid or ester derivative (1.5 eq) in a degassed mixture of DMF and water (e.g., 9:1 v/v).
-
Catalyst and Base Addition: Add Pd(PPh₃)₄ (0.05 eq) and a base such as K₂CO₃ or NaOH (4.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 100-120°C and monitor the reaction progress by TLC or LC-MS. The reaction time can range from 2 to 24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: Remove the protecting groups (e.g., methoxymethyl ethers with acid) to yield this compound.
Protocol 2: Ullmann Coupling
This protocol describes the homocoupling of a protected 8-iodoapigenin.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine the 8-iodoapigenin derivative (1.0 eq), CuI (1.0-2.0 eq), and a ligand such as 1,10-phenanthroline (2.0 eq).
-
Solvent and Base: Add a dry, high-boiling point solvent (e.g., DMF or dioxane) and a base like K₂CO₃ (2.0 eq).
-
Reaction: Heat the mixture to 110-150°C. Ullmann couplings often require extended reaction times (24-48 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, filter to remove copper salts, and dilute with water. Extract the product with an appropriate organic solvent.
-
Purification and Deprotection: Follow similar purification and deprotection steps as described in the Suzuki protocol.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
Caption: A simplified overview of the flavonoid biosynthesis pathway.
References
- 1. Synthesis of biologically relevant biflavanoids--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Dealing with Biapigenin Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from biapigenin in common biochemical assays. This compound, a biflavonoid, possesses chemical properties that can lead to inaccurate results in various assay formats. Understanding and mitigating these interferences are crucial for obtaining reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for assay interference?
A1: this compound is a naturally occurring biflavonoid, meaning it is composed of two apigenin (B1666066) units linked together.[1] Like many polyphenolic compounds, its structure contains multiple hydroxyl groups, which can contribute to several mechanisms of assay interference, including compound aggregation, redox activity, and intrinsic fluorescence. These properties can lead to false-positive or false-negative results that are not due to the specific biological activity being investigated.
Q2: What are the primary mechanisms of this compound interference in biochemical assays?
A2: The three main mechanisms of interference for compounds like this compound are:
-
Compound Aggregation: At certain concentrations, this compound may self-associate to form colloidal aggregates. These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive inhibition results.[2]
-
Redox Activity: The phenolic hydroxyl groups in this compound can undergo redox cycling, especially in the presence of reducing agents often found in assay buffers. This can lead to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can inactivate enzymes or react with assay reagents, causing spurious signals.[3]
-
Fluorescence Interference: this compound may possess intrinsic fluorescence (autofluorescence) that overlaps with the excitation and/or emission spectra of the fluorophores used in an assay, leading to a false-positive signal. Conversely, it can also absorb the excitation or emission light (quenching), resulting in a false-negative signal.[4]
Q3: Which types of assays are most susceptible to interference by this compound?
A3: Assays that are particularly vulnerable to interference from polyphenolic compounds like this compound include:
-
Enzyme Inhibition Assays: Prone to false positives due to compound aggregation.
-
Luciferase-Based Reporter Assays: Can be affected by direct inhibition of the luciferase enzyme or through stabilization of the enzyme, leading to either false negatives or false positives.[5][6]
-
Fluorescence-Based Assays: Susceptible to autofluorescence and quenching artifacts.[4]
-
Redox-Sensitive Assays: Assays measuring oxidative stress (e.g., using DCFH-DA) or those that rely on redox-sensitive reagents can be skewed by the inherent redox activity of this compound.
-
Cell Viability Assays (e.g., MTT, XTT): The reducing potential of this compound can directly reduce the tetrazolium salts, leading to a false-positive signal for cell viability.[7]
Q4: How can I quickly determine if this compound is interfering in my assay?
A4: A simple and effective initial step is to run a cell-free control . This involves performing the assay with this compound in the assay buffer without the biological target (e.g., enzyme or cells). If a signal is generated, it strongly suggests direct interference. For suspected aggregation, a detergent-based test is recommended (see Troubleshooting Guide 1).
Troubleshooting Guides
Guide 1: Investigating and Mitigating Interference from Compound Aggregation
Issue: You observe potent, non-specific inhibition in your enzyme assay that exhibits a steep dose-response curve.
Potential Cause: this compound is forming aggregates that are inhibiting the enzyme non-specifically.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dl.icdst.org [dl.icdst.org]
Technical Support Center: Optimizing Electroporation of Biapigenin
This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing electroporation parameters for delivering Biapigenin to target cells.
Frequently Asked Questions (FAQs)
Q1: Why use electroporation to deliver a small molecule like this compound? Electroporation is a physical delivery method that uses an electrical pulse to transiently permeabilize the cell membrane.[1][2] While often used for large molecules like DNA and siRNA, it is also effective for introducing small molecules, proteins, and fluorescent dyes into cells that may have low permeability to the compound of interest.[3] This method can be crucial for studying the intracellular mechanisms of this compound, especially in difficult-to-transfect cell types.[1]
Q2: What is the fundamental difference between electroporating small molecules versus large molecules like plasmids? The transport of small molecules across the permeabilized membrane is generally faster and less sterically hindered than that of large molecules like plasmid DNA.[4] This means that optimization may focus more on achieving transient pore formation while maximizing cell viability, as the entry of the small molecule is less of a kinetic barrier.[4]
Q3: What are the critical parameters to optimize for this compound electroporation? The key parameters that require optimization for every cell type are electric field strength (voltage), pulse duration, and the number of pulses.[1][5] Additionally, cell density, electroporation buffer composition, this compound concentration, and temperature are crucial factors that significantly impact both delivery efficiency and cell viability.[3][6]
Q4: Should I use a square wave or an exponential decay wave pulse? The choice of waveform often depends on the cell type.
-
Square Wave: This waveform is typically recommended for mammalian cells as it generally yields higher efficiency and viability.[3][7] It allows for precise control over voltage and pulse duration.
-
Exponential Decay Wave: This waveform is powerful and more commonly used for bacteria, yeast, and some mammalian cells.[3] The pulse is characterized by a peak voltage that declines over time.[7]
Troubleshooting Guide
This section addresses common problems encountered during the electroporation of this compound.
Low Cell Viability
Q: My cell viability is very low after electroporation. What are the common causes and how can I fix it? Low cell viability is a frequent issue and can be caused by several factors. Here are the top causes and their solutions:
| Potential Cause | Recommended Solution | Citation |
| Voltage is too high | High voltage increases efficiency but also toxicity. Decrease the voltage in small increments (e.g., 10-20V) to find a balance. | [8] |
| Pulse length is too long | Similar to voltage, longer pulses can increase cell death. For square wave generators, decrease the pulse length by 2-5 ms (B15284909). For exponential decay, decrease capacitance by increments of ~100 µF. | [8] |
| Sub-optimal Buffer | Buffers with high salt content (e.g., PBS, RPMI) can cause overheating. Switch to a specialized, low-conductance electroporation buffer to improve viability. | [8] |
| Inappropriate Cell Density | Cell density that is too low or too high can lead to increased cell death. The optimal range for most mammalian cells is 5-10 million cells/mL. Run a titration experiment to find the ideal density for your specific cells. | [7][8] |
| High this compound Concentration | High concentrations of the delivered molecule can be toxic. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. | [7] |
| Contaminants in Sample | Endotoxins, salts, or ethanol (B145695) carry-over in your this compound solution can contribute to cell death. Ensure your this compound stock is highly purified and dissolved in a suitable, sterile solvent. | [8][9] |
| Temperature | Pulsing at high voltage can heat the sample, reducing viability. Performing the electroporation at 4°C can diminish heating effects, but note that this may require doubling the voltage to achieve the same permeabilization. | [3] |
Low Delivery Efficiency
Q: I have good cell viability, but it seems very little this compound is entering the cells. How can I improve efficiency? Improving delivery efficiency often involves adjusting parameters that may slightly decrease viability, so finding the optimal balance is key.
| Potential Cause | Recommended Solution | Citation |
| Voltage is too low | The applied voltage may not be sufficient to adequately permeabilize the cell membrane. Increase the voltage in small increments (10-20V). | [5] |
| Pulse length is too short | The duration of the pulse may not be long enough for sufficient molecular entry. Increase the pulse length gradually. | [5] |
| Sub-optimal this compound Concentration | The concentration of this compound in the electroporation buffer may be too low. Increase the concentration, while monitoring for any cytotoxic effects. | |
| Incorrect Waveform | Your chosen waveform (square vs. exponential decay) may not be optimal for your cell type. If possible, test the alternative waveform. | [1] |
| Delayed Post-Pulse Incubation | After the pulse, pores in the cell membrane remain open for a short time. Keeping the cells at a lower temperature post-pulse may allow pores to stay open longer, increasing uptake. | |
| Incorrect Analysis Timing | The effect of this compound might be time-dependent. It is important to determine the optimal time after electroporation to analyze your cells for the desired effect. | [7] |
Arcing During Electroporation
Q: My electroporator is arcing when I deliver the pulse. What causes this and how can I prevent it? Arcing occurs when the electrical current is discharged in an uncontrolled manner, which can destroy the sample.
| Potential Cause | Recommended Solution | Citation |
| High Salt Concentration | The most common cause is excessive salt in the DNA/molecule sample or the buffer. Desalt your this compound solution using spin columns or dialysis. Use a low-conductivity electroporation buffer. | [9][10] |
| Air Bubbles in the Cuvette | Air bubbles reduce the conductivity of the sample and can lead to an uncontrolled discharge. Gently tap the cuvette on a hard surface to eliminate bubbles before pulsing. | [10] |
| Incorrect Cuvette Temperature | Some researchers find that using pre-chilled cuvettes (stored on ice or in a freezer) can help prevent arcing. | [9][10] |
| Cell Density is too High | An overly concentrated cell suspension can increase the conductivity of the sample. Try diluting your cells. | [10] |
Experimental Protocols & Workflows
Protocol: General Method for Optimizing this compound Electroporation
This protocol provides a framework for systematically optimizing electroporation parameters.
-
Cell Preparation:
-
Culture cells to reach 70-80% confluency, ensuring they are in the logarithmic growth phase.[11]
-
Harvest the cells and perform a cell count.
-
Centrifuge the cell suspension at a low speed (~100-200 x g) for 5 minutes.
-
Wash the cell pellet once with a suitable, ice-cold, low-conductivity electroporation buffer.
-
Resuspend the cells in the electroporation buffer at the desired density (start with 5 x 10⁶ cells/mL).[7]
-
-
Electroporation Parameter Optimization (Matrix Approach):
-
Prepare a series of electroporation samples. It is recommended to optimize one parameter at a time.
-
Voltage Optimization: Keeping pulse duration, number of pulses, and this compound concentration constant, test a range of voltages (e.g., for mammalian cells using a square wave pulse in a 2mm cuvette, start with a range from 120V to 200V).
-
Pulse Duration Optimization: Using the optimal voltage from the previous step, test a range of pulse durations (e.g., 5 ms to 20 ms).
-
This compound Concentration: Once voltage and pulse duration are optimized, test a range of this compound concentrations to maximize effect while minimizing toxicity.
-
-
Electroporation Procedure:
-
Add the desired amount of this compound to the cell suspension in the electroporation cuvette.
-
Gently mix and ensure there are no air bubbles.
-
Place the cuvette into the electroporator and deliver the electrical pulse.
-
Immediately after the pulse, transfer the cells from the cuvette to a pre-warmed culture dish containing fresh growth medium.[8] This step is critical to minimize cell stress.
-
-
Post-Electroporation Analysis:
-
Incubate the cells for an appropriate time (e.g., 24-48 hours) to allow for recovery and for this compound to exert its biological effects.
-
Assess cell viability using a method like Trypan Blue exclusion or a commercial viability assay (e.g., 7-AAD staining).[12]
-
Evaluate the delivery efficiency and biological effect of this compound using a relevant downstream assay (e.g., Western blot for a target protein, functional assay, or microscopy).
-
Workflow and Logic Diagrams
The following diagrams, generated using DOT language, illustrate key workflows and decision-making processes for your experiments.
References
- 1. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. btxonline.com [btxonline.com]
- 4. Mechanistic analysis of electroporation-induced cellular uptake of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. Electroporation Parameters For Mammalian Gene Delivery: Optimisation [eureka.patsnap.com]
- 7. btxonline.com [btxonline.com]
- 8. Blog - Improving Cell Viability During Transfection [btxonline.com]
- 9. neb.com [neb.com]
- 10. goldbio.com [goldbio.com]
- 11. btxonline.com [btxonline.com]
- 12. Influence of Electroporation Medium on Delivery of Cell-Impermeable Small Molecules by Electrical Short-Circuiting via an Aqueous Droplet in Dielectric Oil: A Comparison of Different Fluorescent Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of Biapigenin and Apigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of two flavonoids: Biapigenin and its parent molecule, Apigenin. While both compounds exhibit promise in mitigating neuronal damage, this document synthesizes available experimental data to highlight their distinct mechanisms of action and therapeutic potential.
Executive Summary
Apigenin, a well-studied flavone, demonstrates broad neuroprotective effects, primarily attributed to its potent anti-inflammatory and antioxidant activities. It modulates multiple signaling pathways involved in inflammation, apoptosis, and synaptic plasticity. This compound, a dimer of apigenin, appears to exert its neuroprotective effects through a more targeted mechanism, primarily by modulating mitochondrial function and calcium homeostasis, thereby protecting against excitotoxicity. Direct comparative studies are limited, but existing data suggests different primary modes of action, which may have implications for their application in specific neurodegenerative contexts.
Quantitative Data Comparison
The following table summarizes key quantitative findings from various studies. It is important to note that these results are not from head-to-head comparative studies but are compiled from individual research investigating similar neuroprotective endpoints.
| Parameter | This compound | Apigenin | Experimental Model | Source |
| Neuronal Viability | Significantly reduced neuronal death caused by kainate and NMDA. | Preserved neuronal integrity against LPS, IL-1β, and Aβ oligomers.[1][2] Increased cell viability to 73.78% at 10 µg/mL in a CoCl2-induced injury model.[3] | Excitotoxicity in primary neuronal cultures; Neuroinflammation models; Oxidative stress model. | [1],[1][2][3] |
| Mitochondrial Function | Decreased ADP-induced membrane depolarization by 68% and increased repolarization by 37%. Reduced mitochondrial calcium retention by increasing calcium efflux.[4] | Preserves mitochondrial function against Aβ-mediated toxicity.[5] | Isolated rat brain mitochondria; Alzheimer's disease mouse model. | [4],[5] |
| Anti-inflammatory Effects | Data not available. | Reduced microglial activation and proliferation.[1][6] Modulated the mRNA expression of inflammatory cytokines (IL-6, IL-1β, CCL5, IL-10).[1][6] | In vitro neuroinflammation models (LPS, IL-1β). | [1][6] |
| Antioxidant Effects | Reduced mitochondrial lipid peroxidation. | Scavenged superoxide (B77818) anions and improved antioxidative enzyme activity (SOD, GSH-Px).[5] | Oxidative stress induced by ADP plus iron; Alzheimer's disease mouse model. | [1],[5] |
| Anti-apoptotic Effects | Data not available. | Reduced caspase-3 activation.[1][2] | In vitro neuroinflammation models. | [1][2] |
Detailed Experimental Protocols
Assessment of Neuroprotection against Excitotoxicity (this compound)
-
Cell Culture: Primary cultures of rat cerebellar granule neurons were used.
-
Induction of Excitotoxicity: Neurons were exposed to 100 µM kainate and 100 µM N-methyl-D-aspartate (NMDA).
-
Treatment: this compound was added to the culture medium.
-
Endpoint Measurement: Neuronal death was quantified by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium. Mitochondrial transmembrane potential was assessed using the fluorescent probe JC-1. Intracellular calcium levels were monitored using Fura-2 AM.
Assessment of Neuroprotection in a Neuroinflammation Model (Apigenin)
-
Cell Culture: Co-cultures of neurons and glial cells were obtained from the cortex of Wistar rats.[1]
-
Induction of Neuroinflammation: Cultures were exposed to lipopolysaccharide (LPS; 1 µg/ml) or Interleukin-1β (IL-1β; 10 ng/ml) for 24 hours, or to Aβ oligomers (500 nM) for 4 hours.[1][6]
-
Treatment: Apigenin (1 µM) was added to the cultures for a further 24 hours.[1][6]
-
Endpoint Measurement: Neuronal integrity was assessed by Rosenfeld's staining and immunocytochemistry for β-tubulin III.[1][6] Neuronal degeneration was measured using Fluoro-Jade-B staining.[1] Apoptosis was quantified by immunostaining for caspase-3.[1] Microglial activation was determined by Iba-1 and CD68 immunocytochemistry and BrdU proliferation assay.[1][6] Cytokine mRNA expression was measured by RT-qPCR.[1][6]
Signaling Pathways and Mechanisms of Action
This compound: Modulation of Mitochondrial Bioenergetics
This compound's neuroprotective effects are strongly linked to its ability to modulate mitochondrial function, particularly the adenine (B156593) nucleotide translocator (ANT). By interacting with ANT, this compound influences the mitochondrial permeability transition pore (mPTP), leading to enhanced calcium efflux from the mitochondria. This action reduces the mitochondrial calcium burden, a key factor in excitotoxic neuronal death.
References
- 1. Quercetin, kaempferol and this compound from Hypericum perforatum are neuroprotective against excitotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Beneficial Role of Apigenin against Cognitive and Neurobehavioural Dysfunction: A Systematic Review of Preclinical Investigations [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound modulates the activity of the adenine nucleotide translocator in isolated rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin-biapigenin nanoparticles are effective to penetrate the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin, kaempferol and this compound fromhypericum perforatum are neuroprotective against excitotoxic insults | springermedicine.com [springermedicine.com]
Biapigenin Versus Other Biflavonoids: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biflavonoids, a class of naturally occurring polyphenolic compounds, are formed by the dimerization of flavonoid moieties. They have garnered significant attention in pharmacological research due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of biapigenin against other prominent biflavonoids such as amentoflavone (B1664850), robustaflavone (B1679496), and hinokiflavone. The objective is to present a clear, data-driven comparison to aid researchers in evaluating the therapeutic potential of these compounds. The data presented is collated from various scientific studies, and it is important to note that direct comparison of values across different studies should be interpreted with caution due to variations in experimental conditions.
Chemical Structures
Biflavonoids can be broadly classified based on the linkage between the two flavonoid units. The most common types are C-C and C-O-C linkages. This compound (3',8''-biapigenin), amentoflavone (3',8''-biapigenin), and robustaflavone are examples of C-C linked biflavonoids, where the two apigenin (B1666066) units are directly connected by a carbon-carbon bond.[1][2] Hinokiflavone, on the other hand, is a C-O-C type biflavonoid, characterized by an ether linkage.[3]
Comparative Analysis of Biological Activities
Antioxidant Activity
The antioxidant capacity of biflavonoids is a key aspect of their therapeutic potential, primarily attributed to their ability to scavenge free radicals. This activity is commonly quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is used as a metric, with lower values indicating higher antioxidant potency.
Table 1: Comparative Antioxidant Activity of Biflavonoids (IC50/EC50 Values)
| Biflavonoid | DPPH Radical Scavenging | ABTS Radical Scavenging | Other Radical Scavenging |
| This compound | Data not available in reviewed literature | Data not available in reviewed literature | Modulates mitochondrial bioenergetics[4] |
| Amentoflavone | 5.73 ± 0.08 µg/mL[1][5] | 7.25 ± 0.35 µM[6] | Superoxide Radical: 8.98 ± 0.23 µM[6] |
| Robustaflavone | Data not available in reviewed literature | Data not available in reviewed literature | Exhibits antioxidant activity[2] |
| Hinokiflavone | Exhibits antioxidant capacity[7] | Exhibits antioxidant capacity[7] | Data not available in reviewed literature |
Note: Direct comparison of these values should be made with caution as experimental conditions may vary between studies.
Anti-inflammatory Activity
The anti-inflammatory effects of biflavonoids are often mediated through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO).
Table 2: Comparative Anti-inflammatory Activity of Biflavonoids
| Biflavonoid | COX-2 Inhibition (IC50) | Inhibition of Pro-inflammatory Mediators |
| This compound | Data not available in reviewed literature | Data not available in reviewed literature |
| Amentoflavone | Inhibits cyclooxygenase[4] | Suppresses NO and PGE2 production[8] |
| Robustaflavone | Data not available in reviewed literature | Data not available in reviewed literature |
| Hinokiflavone | Data not available in reviewed literature | Suppresses production of NO, IL-6, and IL-8[7] |
Anticancer Activity
Biflavonoids have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer mechanisms often involve the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.
Table 3: Comparative Anticancer Activity of Biflavonoids (IC50 Values)
| Biflavonoid | Cancer Cell Line | IC50 Value |
| This compound | HeLa (Cervical) | Showed anticancer activity[9] |
| Amentoflavone | A549 (Lung) | 32.03 ± 1.51 µM[10] |
| MCF7 (Breast) | 150 µM[11] | |
| KYSE-150 (Esophageal) | Effective suppression[12] | |
| Robustaflavone | KB (Nasopharyngeal) | Inactive[3] |
| Hinokiflavone | HeLa (Cervix) | 19.0 µg/mL[3] |
| MCF-7 (Breast) | 39.3 µg/mL[3] | |
| KYSE150 (Esophageal) | 27.92 µM (24h), 24.91 µM (48h)[13] | |
| TE14 (Esophageal) | 26.21 µM (24h), 22.07 µM (48h)[13] |
Note: The cytotoxic effects of biflavonoids can be cell-line dependent. Values are from different studies and should be compared with caution.
Modulation of Cellular Signaling Pathways
Biflavonoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Amentoflavone has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes and promoting apoptosis in cancer cells.[10][14][15]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for regulating cell proliferation, differentiation, and apoptosis. Hinokiflavone has been demonstrated to induce apoptosis in cancer cells by modulating the MAPK pathway, often by increasing the phosphorylation of JNK and p38 while decreasing ERK phosphorylation.[3][16][17]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Several biflavonoids, including amentoflavone and hinokiflavone, have been found to exert their anticancer effects by inhibiting this pathway.[13][14][18]
Experimental Protocols
The following are generalized protocols for key experiments cited in the analysis of biflavonoid activity. Specific parameters may vary between studies.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of the test biflavonoid and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare a working solution of DPPH in methanol (typically 0.1 mM).[19]
-
Assay Procedure : In a 96-well plate, add various concentrations of the test compound or positive control. Add the DPPH working solution to each well. A blank well should contain only the solvent and DPPH solution.[19]
-
Incubation : Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[19]
-
Measurement : Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.[20]
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.[19]
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.[21]
-
Compound Treatment : Treat the cells with various concentrations of the biflavonoid for a specified duration (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[22]
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]
-
Measurement : Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[22]
-
Calculation : Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation : Prepare a reaction buffer, a solution of recombinant human COX-2, a cofactor solution (e.g., hematin (B1673048) and L-epinephrine), and the substrate (arachidonic acid).[23][24]
-
Enzyme Incubation : In a suitable reaction vessel, incubate the COX-2 enzyme with the cofactors and different concentrations of the test biflavonoid for a defined period (e.g., 10-15 minutes) at 37°C.[23][24]
-
Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid.[23][24]
-
Reaction Termination : Stop the reaction after a specific time by adding a stop solution (e.g., a solution containing stannous chloride or formic acid).[23][25]
-
Product Measurement : The amount of prostaglandin E2 (PGE2) produced is quantified, typically using an ELISA kit or LC-MS/MS.[23]
-
Calculation : The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to the control (no inhibitor). The IC50 value is then determined.
Conclusion
The available data indicates that biflavonoids, including amentoflavone and hinokiflavone, are potent bioactive compounds with significant antioxidant, anti-inflammatory, and anticancer activities. While quantitative data for this compound is less abundant in the current literature, its structural similarity to amentoflavone suggests it may possess comparable biological properties. The anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, leading to the induction of apoptosis and inhibition of cell proliferation. Further direct comparative studies are warranted to fully elucidate the relative potency of this compound against other biflavonoids. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers investigating the therapeutic potential of this promising class of natural compounds.
References
- 1. Antioxidant and anticholinesterase activities of amentoflavone isolated from Ouratea fieldingiana (Gardner) Engl. through in vitro and chemical-quantum studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Amentoflavone, a plant biflavone: a new potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Hinokiflavone and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Anticancer Activity of Amentoflavone on Esophageal Squamous Cell Carcinoma: Bioinformatics, Structure-Based Virtual Screening, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hinokiflavone Inhibits Growth of Esophageal Squamous Cancer By Inducing Apoptosis via Regulation of the PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
- 15. Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hinokiflavone induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hinokiflavone induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF‐κB activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. benchchem.com [benchchem.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. bds.berkeley.edu [bds.berkeley.edu]
- 22. benchchem.com [benchchem.com]
- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2.6. COX-2 Inhibition Assay [bio-protocol.org]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to HPLC and LC-MS Methods for Biapigenin Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Biapigenin, a biflavonoid with significant pharmacological potential, is paramount. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to facilitate the selection of the most appropriate technique for specific analytical needs.
While direct cross-validation studies for this compound are not extensively documented in the public domain, a comparative analysis can be constructed from existing validated methods for this compound and structurally similar flavonoids like apigenin. Generally, LC-MS methods are recognized for their superior sensitivity and specificity compared to HPLC-UV techniques.[1][2][3]
Quantitative Performance Comparison
The choice between HPLC and LC-MS for this compound analysis depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation. LC-MS is often favored for its ability to provide more specific and sensitive detection, which is particularly advantageous when dealing with low concentrations of the analyte in complex biological matrices.[1][2]
The following tables summarize typical validation parameters for both HPLC-UV and LC-MS methods for the analysis of this compound and related flavonoids.
Table 1: HPLC-UV Method Performance
| Validation Parameter | Representative Performance Data for Apigenin/Related Flavonoids |
| Linearity Range | 0.11 - 10.60 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Limit of Detection (LOD) | 0.041 µg/mL (for Apigenin) |
| Limit of Quantitation (LOQ) | 0.11 µg/mL (for Apigenin)[4] |
| Accuracy (% Recovery) | 95.21 - 99.11%[4] |
| Precision (%RSD) | < 8.81%[4] |
Note: Data is based on validated methods for Apigenin, a structurally related flavonoid, and serves as an illustrative example.
Table 2: LC-MS Method Performance for this compound
| Validation Parameter | Performance Data |
| Linearity Range | 1 - 500 ng/mL[1] |
| Correlation Coefficient (r²) | Good linearity reported[1] |
| Limit of Detection (LOD) | 0.1 ng[1] |
| Limit of Quantitation (LOQ) | 1.0 ng/mL[1] |
| Accuracy (% Recovery) | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.
HPLC-UV Method for Apigenin (as a proxy for this compound)
A simple and sensitive HPLC-UV method has been developed for the simultaneous determination of several flavonoids, including apigenin, in rat plasma.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile).[6]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 350 nm.[4]
-
Sample Preparation: Liquid-liquid extraction is a common technique for extracting the analyte from the matrix.[6]
LC-MS Method for this compound
A rapid, sensitive, and accurate method based on liquid-phase extraction followed by HPLC-ESI-MS has been developed for the quantification of biflavones, including this compound, in human plasma.[1]
-
Instrumentation: LC system coupled with a tandem mass spectrometer.
-
Column: XTerra® MS C18 column.[1]
-
Mobile Phase: A binary mobile phase consisting of 2% formic acid in water and acetonitrile (B52724) under isocratic elution conditions.[1]
-
Ionization: Electrospray ionization (ESI) in the negative ion mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM).[1]
-
Sample Preparation: Liquid-phase extraction from blood.[1]
Method Workflow Visualization
The following diagram illustrates the general experimental workflow for both HPLC and LC-MS analysis of this compound.
Caption: General workflow for this compound analysis using HPLC and LC-MS.
Signaling Pathway and Logical Relationships
To understand the broader context of this compound analysis, it is helpful to visualize the logical relationship between the analytical methods and their application in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. ijhsr.org [ijhsr.org]
- 4. Simultaneous Determination and Pharmacokinetic Study of Quercetin, Luteolin, and Apigenin in Rat Plasma after Oral Administration of Matricaria chamomilla L. Extract by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Biapigenin from Diverse Natural Sources
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biapigenin Yield, Purity, and Bioactivity from Various Botanical Origins, Supported by Experimental Data.
This compound, a naturally occurring biflavonoid formed from the dimerization of apigenin, has garnered significant scientific interest for its diverse pharmacological activities. As a molecule with potential therapeutic applications, understanding its prevalence and characteristics across different natural sources is paramount for research and development. This guide provides a comparative analysis of this compound, also widely known as amentoflavone (B1664850), from several prominent botanical sources, presenting quantitative data, experimental methodologies, and insights into its biological actions.
Quantitative Analysis of this compound Content
The concentration of this compound varies considerably among different plant species and even within different parts of the same plant. The following tables summarize the quantitative analysis of this compound (amentoflavone) content from various natural sources as reported in scientific literature. It is important to note that direct comparison of absolute values should be approached with caution, as extraction and analytical methodologies can differ between studies.
Table 1: this compound (Amentoflavone) Content in Various Plant Species
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |
| Selaginella tamariscina | Whole plant | High, but specific quantitative data varies. Considered a primary source. | HPLC | [1][2] |
| Selaginella rossii | Whole plant (95% ethanol (B145695) extract) | 66.6 mg/g extract | HPLC | [3] |
| Selaginella sinensis | Whole plant | 1.96 mg/g | MAE-IL, HPLC | [4] |
| Ginkgo biloba | Yellow leaves (fallen) | Up to 8 mg/g (total biflavonoids) | HPLC-DAD | [5] |
| Ginkgo biloba | Leaf blades | 0.086 mg/g | HPLC-DAD | [6] |
| Ginkgo biloba | Tree bark | 0.063 mg/g | HPLC-DAD | [6] |
| Hypericum perforatum | Flowers and buds | Highest concentration, specific quantitative data not consistently reported. | TLC, NMR, MS | [7] |
| Calophyllum canum | Leaves (methanol extract) | 0.030 mg/mL | HPLC | [8] |
| Calophyllum rubiginosum | Leaves (methanol extract) | 0.024 mg/mL | HPLC | [8] |
| Calophyllum incrassatum | Leaves (methanol extract) | 0.009 mg/mL | HPLC | [8] |
| Taxus chinensis | - | 4.47 mg/g (optimized extraction) | Supercritical CO2 Extraction, UPLC | [9] |
| Biophytum reinwardtii | Whole plant | 0.867 mg/g | Column Chromatography, HPLC | [10] |
| Biophytum veldkampii | Whole plant | 0.775 mg/g | Column Chromatography, HPLC | [10] |
| Cupressus sempervirens (from North Coast, Egypt) | Leaves | 0.46 mg/g | HPLC | [11] |
| Cupressus sempervirens (from Future University, Egypt) | Leaves | 0.014 mg/g | HPLC | [11] |
Experimental Protocols: Extraction, Purification, and Quantification
The isolation and quantification of this compound from natural sources involve a series of sophisticated laboratory procedures. Below are generalized experimental protocols based on methodologies cited in the literature.
Extraction of this compound
The initial step involves the extraction of this compound from the plant matrix. The choice of solvent and extraction technique is critical for maximizing yield.
-
Maceration: The dried and powdered plant material is soaked in a solvent (e.g., methanol, ethanol) at room temperature for an extended period with occasional agitation.
-
Soxhlet Extraction: This continuous extraction method uses a specialized apparatus to wash the plant material with a recycling solvent (e.g., 70% ethyl alcohol), allowing for a thorough extraction.[10]
-
Ultrasonic-Assisted Extraction (UAE): This technique employs ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.
-
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, accelerating the extraction process.
-
Supercritical Fluid Extraction (SFE): Supercritical CO2, often with a co-solvent like ethanol, is used as the extraction solvent. This method is known for its efficiency and the ability to obtain solvent-free extracts.[9]
Purification of this compound
Crude extracts contain a complex mixture of compounds. Purification is essential to isolate this compound.
-
Column Chromatography: This is a fundamental purification technique. The crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel, Sephadex). A solvent or a gradient of solvents (mobile phase) is then passed through the column to separate the compounds based on their affinity for the stationary and mobile phases.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique. A preparatory HPLC system can be used to isolate pure this compound from a partially purified extract.
Quantification of this compound
Accurate quantification of this compound is typically achieved using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or Diode Array Detector - DAD) is the most common method for quantifying this compound.[8][11][12] The concentration is determined by comparing the peak area of this compound in the sample to that of a known standard.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more advanced version of HPLC that uses smaller particle size columns, resulting in faster analysis times and higher resolution.[9]
Biological Activity and Signaling Pathways
This compound (amentoflavone) exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and antiviral effects.[13][14] Its mechanism of action often involves the modulation of key cellular signaling pathways.
This compound has been shown to influence several critical signaling cascades:
-
NF-κB Signaling Pathway: It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[13][15]
-
PI3K/Akt Signaling Pathway: this compound can modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is crucial for cell growth, proliferation, and survival.[16][17]
-
ERK Signaling Pathway: The Extracellular signal-regulated kinase (ERK) pathway, involved in cell proliferation and differentiation, is another target of this compound.[15][16]
The following diagrams illustrate the general workflow for this compound analysis and its interaction with key signaling pathways.
Comparative Discussion
Based on the available data, species of the Selaginella genus, particularly S. rossii, appear to be a rich source of this compound.[3] Ginkgo biloba is another significant source, with the concentration of biflavonoids being notably higher in senescent yellow leaves, suggesting that collection timing and the specific plant part are crucial factors for maximizing yield.[5] Hypericum perforatum, while known to contain this compound, lacks consistent quantitative data in the reviewed literature, making direct comparisons challenging. The Calophyllum species and Cupressus sempervirens show a wide variation in this compound content depending on the specific species and geographical origin.[8][11]
The biological activity of this compound is not reported to be significantly different based on its natural source, suggesting that the pure compound, once isolated, exhibits its characteristic pharmacological effects. However, the overall bioactivity of a crude extract will be influenced by the concentration of this compound and the presence of other synergistic or antagonistic compounds.
Conclusion
This comparative guide highlights the diverse natural sources of this compound and the variability in its concentration. For researchers and drug development professionals, Selaginella species and fallen Ginkgo biloba leaves represent promising and sustainable sources for the isolation of this potent biflavonoid. The choice of extraction and purification methodology is critical and should be optimized for each specific plant matrix to achieve high yield and purity. Further research focusing on a standardized, side-by-side comparative analysis of this compound from various sources using identical experimental protocols would be invaluable for a more definitive assessment of their potential for pharmaceutical applications. The consistent modulation of key signaling pathways like NF-κB, PI3K/Akt, and ERK underscores the therapeutic potential of this compound across a range of diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Professional Supplier of Selaginella Tamariscina Powder Extract Amentoflavone - Nutra Green [nutragreenbio.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Tissue-Specific Profiling of Biflavonoids in Ginkgo (Ginkgo biloba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Process Parameters of Extraction of Amentoflavone, Quercetin and Ginkgetin from Taxus chinensis Using Supercritical CO2 Plus Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medcraveonline.com [medcraveonline.com]
- 12. [Determination of amentoflavone in 11 species of Selaginella medicinal material by HPLC] [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
A Head-to-Head Comparison of the Antioxidant and Cellular Protective Activities of Biapigenin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of flavonoid research, both Biapigenin and Quercetin have emerged as molecules of significant interest due to their potential therapeutic applications. While both are recognized for their protective effects at the cellular level, their primary mechanisms of action diverge significantly. This guide provides a detailed, evidence-based comparison of the antioxidant activity of Quercetin and the unique cellular protective mechanisms of this compound, supported by experimental data and protocols.
Introduction
Quercetin, a well-studied flavonol, is renowned for its potent direct and indirect antioxidant properties. It is widely distributed in fruits and vegetables. This compound, a biflavonoid found in plants such as Hypericum perforatum, demonstrates neuroprotective effects primarily through the modulation of mitochondrial function rather than direct radical scavenging. This comparison elucidates these distinct profiles to inform research and development in relevant fields.
Quantitative Comparison of Bioactivity
The following tables summarize the available quantitative data for the antioxidant activity of Quercetin and the effects of this compound on mitochondrial parameters.
Table 1: In Vitro Antioxidant Activity of Quercetin
| Assay Type | IC50 / Value | Reference Compound | Source |
| DPPH Radical Scavenging | |||
| 4.60 ± 0.3 µM | - | [1] | |
| 4.97 ± 0.08 µg/mL | Ascorbic Acid (4.97±0.03 µg/mL) | [2] | |
| 15.899 µg/mL | - | [3] | |
| 19.17 µg/ml | Ascorbic Acid | [4] | |
| ABTS Radical Scavenging | |||
| 48.0 ± 4.4 µM | - | [1] | |
| Oxygen Radical Absorbance Capacity (ORAC) | |||
| 2.70 ± 0.12 ORAC Units | - | [5] |
Note: A lower IC50 value indicates a higher antioxidant activity.
Table 2: Effects of this compound on Mitochondrial Function
| Parameter | Effect | Experimental System | Source |
| Mitochondrial Respiration | Significantly affects mitochondrial bioenergetics | Isolated rat brain mitochondria | [6] |
| Mitochondrial Calcium Uptake | Decreases the capacity of mitochondria to accumulate calcium | Isolated rat brain mitochondria | [6] |
| Mitochondrial Lipid Peroxidation | Reduces mitochondrial lipid peroxidation induced by ADP plus iron | Isolated rat brain mitochondria | [6] |
| Mitochondrial Transmembrane Electric Potential | Prevents the loss of mitochondrial transmembrane electric potential caused by oxidative stress | Neuronal cells | [6] |
Mechanisms of Action
Quercetin: A Multifaceted Antioxidant
Quercetin exerts its antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: Its polyphenolic structure, featuring multiple hydroxyl groups, allows it to donate electrons and neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[7]
-
Upregulation of Endogenous Antioxidant Defenses: Quercetin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Modulation of Pro-oxidant Enzymes: It can inhibit enzymes like xanthine (B1682287) oxidase, which is a source of superoxide (B77818) radicals.
-
Modulation of Signaling Pathways: Quercetin influences other signaling pathways involved in cellular stress and inflammation, including the p38 MAPK and PI3K/AKT pathways, which contribute to its overall protective effects.[8]
// Nodes Quercetin [label="Quercetin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; ARE [label="Antioxidant\nResponse Element (ARE)", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(e.g., HO-1, NQO1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Protection [label="Cellular Protection", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Quercetin -> ROS [label="Scavenges", dir=forward, color="#5F6368"]; Quercetin -> Nrf2 [label="Activates", dir=forward, color="#5F6368"]; Nrf2 -> ARE [label="Binds to", dir=forward, color="#5F6368"]; ARE -> Antioxidant_Enzymes [label="Upregulates", dir=forward, color="#5F6368"]; Antioxidant_Enzymes -> ROS [label="Neutralizes", dir=forward, color="#5F6368"]; Quercetin -> p38_MAPK [label="Modulates", dir=forward, color="#5F6368"]; Quercetin -> PI3K_AKT [label="Modulates", dir=forward, color="#5F6368"]; p38_MAPK -> Cellular_Protection [dir=forward, color="#5F6368"]; PI3K_AKT -> Cellular_Protection [dir=forward, color="#5F6368"]; Antioxidant_Enzymes -> Cellular_Protection [dir=forward, color="#5F6368"]; } .dot Caption: Signaling pathways modulated by Quercetin for antioxidant effects.
This compound: A Modulator of Mitochondrial Function
Current research indicates that this compound's protective effects, particularly in neuronal cells, are not primarily due to direct antioxidant activity in the same manner as Quercetin. Instead, this compound targets mitochondria, the primary site of cellular energy production and a major source of endogenous ROS. Its key mechanisms include:
-
Modulation of Mitochondrial Bioenergetics: this compound has been shown to significantly affect mitochondrial respiration.[6]
-
Regulation of Mitochondrial Calcium Homeostasis: It decreases the capacity of mitochondria to accumulate calcium.[6] Dysregulation of mitochondrial calcium is a key factor in cellular stress and apoptosis. By preventing calcium overload, this compound helps maintain mitochondrial integrity and function.
-
Protection against Mitochondrial Damage: this compound can reduce mitochondrial lipid peroxidation and prevent the loss of the mitochondrial transmembrane potential, both of which are critical events in oxidative stress-induced cell death.[6]
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bioenergetics [label="Mitochondrial\nBioenergetics", fillcolor="#FBBC05", fontcolor="#202124"]; Ca2_Uptake [label="Calcium (Ca2+)\nUptake", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito_Protection [label="Mitochondrial\nProtection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges this compound -> Mitochondrion [label="Targets", dir=forward, color="#5F6368"]; Mitochondrion -> Bioenergetics [label="Modulates", dir=forward, color="#5F6368"]; Mitochondrion -> Ca2_Uptake [label="Decreases", dir=forward, color="#5F6368"]; Mitochondrion -> Mito_Protection [label="Enhances", dir=forward, color="#5F6368"]; Bioenergetics -> Neuroprotection [dir=forward, color="#5F6368"]; Ca2_Uptake -> Neuroprotection [dir=forward, color="#5F6368"]; Mito_Protection -> Neuroprotection [dir=forward, color="#5F6368"]; } .dot Caption: this compound's mechanism of action on mitochondrial function.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_DPPH [label="Prepare DPPH solution\nin methanol", fillcolor="#FFFFFF", fontcolor="#202124"]; Prepare_Samples [label="Prepare serial dilutions\nof test compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Mix [label="Mix DPPH solution\nwith test sample", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate in the dark\n(e.g., 30 minutes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_Absorbance [label="Measure absorbance\n(e.g., at 517 nm)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="Calculate % inhibition\nand IC50 value", shape=invtrapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_DPPH [color="#5F6368"]; Start -> Prepare_Samples [color="#5F6368"]; Prepare_DPPH -> Mix [color="#5F6368"]; Prepare_Samples -> Mix [color="#5F6368"]; Mix -> Incubate [color="#5F6368"]; Incubate -> Measure_Absorbance [color="#5F6368"]; Measure_Absorbance -> Calculate [color="#5F6368"]; Calculate -> End [color="#5F6368"]; } .dot Caption: Workflow for the DPPH radical scavenging assay.
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration (e.g., 0.1 mM).
-
Various concentrations of the test compound (Quercetin or this compound) and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
A specific volume of the test compound or standard is mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The change in color is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Various concentrations of the test compound and a standard are prepared.
-
A specific volume of the test compound or standard is added to the diluted ABTS•+ solution.
-
The absorbance is read at the specified wavelength after a set incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
A fluorescent probe (e.g., fluorescein) is mixed with the test compound or a standard (e.g., Trolox) in a multi-well plate.
-
The reaction is initiated by the addition of AAPH.
-
The fluorescence decay is monitored kinetically over time at specific excitation and emission wavelengths.
-
The area under the curve (AUC) is calculated for the sample, blank, and standard.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is expressed as Trolox equivalents (TE) per unit of the sample.
Conclusion
In a direct comparison of antioxidant activity, Quercetin is demonstrably a potent free radical scavenger and an inducer of endogenous antioxidant defenses. Its mechanisms of action are well-characterized and supported by a wealth of quantitative data from various in vitro assays.
This compound, in contrast, appears to exert its primary cellular protective effects, particularly neuroprotection, through a different mechanism centered on the modulation of mitochondrial bioenergetics and calcium homeostasis. While it may possess some capacity to reduce mitochondrial oxidative stress, it is not typically characterized as a classical antioxidant in the same vein as Quercetin.
For researchers and drug development professionals, the choice between these two flavonoids would depend on the specific therapeutic target. For applications requiring robust, broad-spectrum antioxidant activity, Quercetin is a well-established candidate. For conditions where mitochondrial dysfunction and calcium dysregulation are central to the pathology, such as certain neurodegenerative diseases, this compound presents a compelling and distinct mechanistic profile worthy of further investigation. This guide highlights the importance of looking beyond simple antioxidant metrics to understand the nuanced and specific biological activities of flavonoids.
References
- 1. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Quercetin, kaempferol and this compound from Hypericum perforatum are neuroprotective against excitotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound modulates the activity of the adenine nucleotide translocator in isolated rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Protein Targets of Biapigenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the identified protein targets of Biapigenin, a naturally occurring biflavonoid. While in silico studies have suggested several potential protein targets, experimental validation and quantitative data for this compound remain limited. This document summarizes the current state of knowledge, presents available data for alternative compounds targeting the same proteins, and outlines key experimental protocols for target validation.
Identified Protein Targets of this compound
Computational docking and molecular modeling studies have identified several potential protein targets for this compound, suggesting its involvement in various cellular pathways, including those relevant to cancer and mitochondrial function. The primary putative targets include:
-
Aldo-Keto Reductase Family 1 Member C1 (AKR1C1): An enzyme implicated in the metabolism of steroids and prostaglandins, and a target in cancer therapy.
-
Cytochrome P450 1A1 (CYP1A1): An enzyme involved in the metabolism of xenobiotics, including pro-carcinogens.
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that plays a crucial role in cell growth, proliferation, and apoptosis; its dysregulation is linked to various cancers.[1][2][3]
-
E1A Binding Protein p300 (EP300): A histone acetyltransferase that acts as a global transcriptional coactivator and is implicated in cancer.
-
Adenine Nucleotide Translocator (ANT): A mitochondrial inner membrane protein responsible for exchanging ATP and ADP, crucial for cellular energy homeostasis.[4]
Comparative Analysis of Target Inhibition
To provide a framework for evaluating this compound's potential, this section presents quantitative data for known inhibitors of its putative targets. Currently, there is a lack of published experimental data on the binding affinity or inhibitory potency of this compound against these proteins.
Aldo-Keto Reductase Family 1 Member C1 (AKR1C1) Inhibitors
| Compound | Type | Ki | Selectivity | Reference |
| 3-bromo-5-phenylsalicylic acid | Salicylic acid derivative | 4.1 nM | ~20-fold vs AKR1C2, >100-fold vs AKR1C3/4 | [5] |
| Alantolactone | Natural sesquiterpene lactone | KD: 11.8 µM (SPR) | Selective for AKR1C1 over AKR1C2/3 | [6] |
| Mefenamic acid | NSAID | 0.81 µM | Non-selective (AKR1C2: 0.22 µM, AKR1C3: 0.30 µM) | [5] |
| 5-(2,5-dimethylfuran-3-carboxamido)-salicylic acid | Salicylic acid derivative | 50 µM | Non-selective (AKR1C2: 90 µM, AKR1C3: 118 µM) | [5] |
| Ruthenium complexes | Organometallic | nM to low µM range | Variable | [7][8] |
Cytochrome P450 1A1 (CYP1A1) Inhibitors
| Compound | Type | IC50 / Ki | Selectivity | Reference |
| α-Naphthoflavone | Flavonoid | IC50: 0.25 µM | Competitive inhibitor | [9] |
| Rhapontigenin (B1662419) | Stilbenoid | IC50: 0.4 µM | 400-fold vs CYP1A2, 23-fold vs CYP1B1 | [10] |
| 7-Hydroxyflavone | Flavonoid | Ki: 0.015 µM | 6-fold vs CYP1A2 | [11][12] |
| Apigenin | Flavonoid | IC50: 3.1 µM | - | [13] |
| Quercetin | Flavonoid | IC50: 4.1 µM | Mixed-type inhibition | [13] |
| Diosmetin | Flavonoid | Potent inhibitor | - | [14] |
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors
| Compound | Type | IC50 / KD | Mechanism of Action | Reference |
| Stattic | Small molecule | - | Inhibits STAT3 dimerization and activation | [3] |
| C188-9 (TTI 101) | Small molecule | KD: 4.7 nM | Binds to STAT3 SH2 domain | [15] |
| BP-1-102 | Small molecule | KD: 504 nM | Binds to STAT3, blocks pTyr interactions | [15] |
| Niclosamide | Anthelmintic drug | IC50: 0.7 µM (cell-free) | Inhibits STAT3 phosphorylation | [15] |
| N4 | Small molecule | - | Binds to STAT3 SH2 domain | [2] |
| S3I-1757 | Small molecule | - | Disrupts STAT3-STAT3 dimerization | [16] |
E1A Binding Protein p300 (EP300) Inhibitors
| Compound | Type | IC50 | Notes | Reference |
| CPI-1612 | Aminopyridine | 10.7 nM | Potent EP300/CREBBP inhibitor | [17][18][19] |
| iP300w | Spiro-hydantoin | 15.8 nM | Potent EP300/CREBBP inhibitor | [17][18][19] |
| A-485 | Indane spiro-oxazolidinedione | 44.8 nM (1.3 µM at high acetyl-CoA) | EP300/CREBBP inhibitor | [17][18][19] |
| dEP300-2 | Heterobifunctional degrader | - | Selective degrader of EP300 | [20] |
Adenine Nucleotide Translocator (ANT) Modulators
| Compound | Type | Effect | Notes | Reference |
| Carboxyatractyloside (cATR) | Natural product | Inhibitor | Locks ANT in cytoplasmic state | [21][22] |
| Bongkrekic acid (BKA) | Bacterial toxin | Inhibitor | Locks ANT in matrix state | [22][23] |
| Closantel | Salicylanilide | Broad-spectrum inhibitor | Identified via high-throughput screening | [21][24] |
| CD437 | Retinoid | Broad-spectrum inhibitor | Identified via high-throughput screening | [21][24] |
| Leelamine | Diterpene amine | Modulator | Identified via high-throughput screening | [21][24] |
| Benzodiazepine-423 | Benzodiazepine derivative | Stimulates ANT-dependent PT | Ligand of the OSCP subunit of ATP synthase | [25] |
Experimental Protocols for Target Validation
Validating the direct interaction between this compound and its putative protein targets is crucial. The following are detailed methodologies for key experiments that can be employed.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry. A shift in the melting curve in the presence of this compound indicates direct binding.
Pull-Down Assay
This in vitro technique is used to detect physical interactions between a "bait" protein (the putative target) and a "prey" (this compound, if appropriately tagged, or to identify interacting partners).
Methodology:
-
Bait Protein Immobilization: A purified, tagged (e.g., His-tag, GST-tag) version of the target protein is immobilized on affinity beads (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Cell Lysate Preparation (Prey): Prepare a cell lysate from cells of interest. To reduce non-specific binding, pre-clear the lysate by incubating it with the affinity beads alone and then collecting the supernatant.
-
Incubation: Incubate the immobilized bait protein with the pre-cleared cell lysate (containing potential interacting proteins) or with a solution of this compound for several hours at 4°C with gentle rotation.
-
Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bait protein and its interacting partners from the beads using an appropriate elution buffer (e.g., high concentration of imidazole (B134444) for His-tagged proteins).
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting using an antibody specific to a suspected interacting partner. Mass spectrometry can be used to identify unknown interacting proteins.
Enzymatic Activity Assay
For targets that are enzymes (e.g., AKR1C1, CYP1A1, EP300), enzymatic assays are essential to determine if this compound acts as an inhibitor or activator.
Methodology (Example for a Kinase):
-
Reaction Setup: In a microplate, set up a reaction mixture containing the purified enzyme, its substrate (e.g., a specific peptide), and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding ATP) and incubate at the optimal temperature for the enzyme for a specific time.
-
Detection: Stop the reaction and measure the enzyme activity. The method of detection will depend on the specific assay. For example, for a kinase, this could involve measuring the amount of phosphorylated substrate using a specific antibody in an ELISA format, or by using a fluorescently labeled substrate.
-
Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizing Target Validation and Signaling Pathways
Workflow for Drug Target Validation
The following diagram illustrates a general workflow for validating a potential drug target.
References
- 1. Dietary compounds as potent inhibitors of the signal transducers and activators of transcription (STAT) 3 regulatory network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural Product Alantolactone Targeting AKR1C1 Suppresses Cell Proliferation and Metastasis in Non-Small-Cell Lung Cancer [frontiersin.org]
- 7. Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism-based inhibition of human cytochrome P450 1A1 by rhapontigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Comparative inhibition of human cytochromes P450 1A1 and 1A2 by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of human cytochrome CYP 1 enzymes by flavonoids of St. John's wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioflavonoids: selective substrates and inhibitors for cytochrome P450 CYP1A and CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. foghorntx.com [foghorntx.com]
- 21. Human Adenine Nucleotide Translocase (ANT) Modulators Identified by High-Throughput Screening of Transgenic Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adenine nucleotide translocator - Wikipedia [en.wikipedia.org]
- 23. A Walk in the Memory, from the First Functional Approach up to Its Regulatory Role of Mitochondrial Bioenergetic Flow in Health and Disease: Focus on the Adenine Nucleotide Translocator - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Human Adenine Nucleotide Translocase (ANT) Modulators Identified by High-Throughput Screening of Transgenic Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Adenine nucleotide translocator and ATP synthase cooperate in mediating the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Biapigenin and Apigenin Glycosides
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of natural anti-inflammatory compounds, flavonoids stand out for their therapeutic potential. This guide provides a comparative overview of the anti-inflammatory properties of biapigenin, a biflavonoid, and the glycosidic forms of its monomeric counterpart, apigenin (B1666066). While direct comparative studies on the anti-inflammatory efficacy of this compound versus its specific glycosides are not available in current scientific literature—and "this compound glycosides" are not a commonly referenced class of compounds—this document synthesizes available data to compare this compound with well-researched apigenin O- and C-glycosides.
Data Presentation: A Qualitative Comparison of Anti-Inflammatory Effects
Due to the absence of standardized comparative studies yielding direct quantitative data such as IC50 values, the following table provides a qualitative summary of the reported anti-inflammatory effects of this compound, and various apigenin glycosides. This comparison is based on findings from multiple independent in vitro studies.
| Compound | Type | Cell Line(s) | Reported Anti-Inflammatory Effects | Key Signaling Pathway(s) |
| This compound | Biflavonoid (Apigenin Dimer) | RAW 264.7 | Suppresses production of Nitric Oxide (NO), TNF-α, IL-1β, and MIP-2. | p38 MAPK |
| Apigenin-7-O-β-D-glucopyranoside | O-Glycoside | THP-1 | Significantly inhibits TNF-α. | NF-κB, MAPK[1] |
| Apigenin 5-O-glucoside | O-Glycoside | THP-1 | No significant effect on tested cytokines other than IL-10 mRNA. | Not specified |
| Vitexin (Apigenin-8-C-glucoside) | C-Glycoside | THP-1 | Inhibits COX-2 production; Inhibits TNF-α, IL-1β, IL-6, and IL-33. | NF-κB |
| Isovitexin (Apigenin-6-C-glucoside) | C-Glycoside | THP-1, RAW 264.7 | Significantly suppresses IL-1β and IL-6; Inhibits COX-2 production; Strongest inhibition of p65 nuclear translocation among tested glycosides.[2] Inhibits TNF-α, iNOS, and COX-2.[3] | NF-κB |
Summary of Findings: Based on available data, apigenin-C-glycosides, particularly isovitexin, appear to exhibit a broader and more potent anti-inflammatory profile compared to the tested apigenin-O-glycosides in in vitro models.[2] this compound also demonstrates significant anti-inflammatory activity by inhibiting key pro-inflammatory mediators. However, without direct comparative studies, it is challenging to definitively rank the efficacy of this compound against the apigenin glycosides.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of flavonoid anti-inflammatory activity.
In Vitro Anti-Inflammatory Assay Using LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines a standard procedure to assess the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated murine macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[4]
2. Compound Treatment:
-
Prepare stock solutions of this compound and apigenin glycosides in Dimethyl Sulfoxide (DMSO).
-
The following day, remove the culture medium and pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO).
3. LPS Stimulation:
-
After pre-treatment, stimulate the cells with LPS (10-100 ng/mL) for 18-24 hours to induce an inflammatory response.[4]
4. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.
5. Measurement of Pro-inflammatory Cytokines (ELISA):
-
The levels of cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[5]
6. Western Blot Analysis for Protein Expression:
-
To determine the effect of the compounds on the expression of inflammatory proteins (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated p38, p65), lyse the cells and collect the total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with specific primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways
Caption: A generalized workflow for assessing the anti-inflammatory potential of test compounds.
Caption: this compound inhibits the p38 MAPK signaling pathway to reduce inflammation.
Caption: Apigenin glycosides interfere with the NF-κB pathway to suppress inflammation.
References
- 1. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammation Activity Evaluation of Apigenin-O-Glycosides and Apigenin-C-Glycosides [agris.fao.org]
- 3. Isovitexin|Apigenin-6-C-glucoside [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation of Biapigenin's therapeutic potential in preclinical models
Scarcity of Preclinical Data Necessitates a Closer Look at its Monomer, Apigenin (B1666066)
While Biapigenin, a dimeric flavonoid, has been identified in plants like Hypericum perforatum, its therapeutic potential remains largely unexplored in preclinical settings. The available literature offers glimpses into its possible neuroprotective and anticancer activities. One study suggests this compound may protect neurons by modulating mitochondrial function, while another indicates its potential as a human peroxisome proliferator-activated receptor-gamma (hPPARγ) agonist with activity against cervical cancer cells.[1][2] However, a comprehensive body of evidence from preclinical models, including detailed experimental data and comparisons with other therapeutic agents, is currently lacking.
Given the limited data on this compound, this guide will focus on its well-studied monomer, Apigenin. Apigenin is a widely researched flavonoid with demonstrated therapeutic potential across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders. The extensive preclinical data available for Apigenin can provide valuable insights into the potential mechanisms and therapeutic applications of its dimeric form, this compound.
Apigenin: A Preclinical Overview of a Promising Flavonoid
Apigenin has shown significant promise in preclinical models, exhibiting anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[3][4] Its therapeutic effects are attributed to its ability to modulate various cellular signaling pathways.[5]
Comparative Efficacy in Preclinical Cancer Models
Apigenin has been demonstrated to inhibit the growth of various cancer cells both in vitro and in vivo.[5][6] The following table summarizes its efficacy in preclinical xenograft models.
| Cancer Type | Animal Model | Cell Line | Treatment Dosage & Route | Tumor Growth Inhibition | Reference |
| Colon Cancer (Cisplatin-Resistant) | Xenografted mice | HT-29 | Not Specified | Significant inhibition of xenografted tumors | [6] |
| Prostate Cancer | Not Specified | DU145 | Not Specified | Dose-dependent inhibition of tumor cell invasion and migration | [5] |
| Malignant Melanoma | Not Specified | A375 and C8161 | 40 µM (in vitro) | Significant inhibition of cell migration and invasion | [5] |
| Lung Cancer | Not Specified | A549 | Not Specified | Anti-migration and anti-invasion effects | [5] |
Anti-Inflammatory and Neuroprotective Potential
Apigenin has also been extensively studied for its anti-inflammatory and neuroprotective effects in various preclinical models.
| Therapeutic Area | Model | Key Findings | Reference |
| Anti-Inflammatory | Lipopolysaccharide (LPS)-induced acute lung injury in mice | Reduced lung wet weight/dry weight ratio, total leukocyte number, and neutrophil percentage in bronchoalveolar lavage fluid (BALF). Decreased IL-6, IL-1β, and TNF-α in BALF. | [7] |
| Anti-Inflammatory | Lipopolysaccharide (LPS)-induced inflammation in rats | Reduced serum levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. | [8] |
| Neuroprotection | Rat brain mitochondria | Modulates mitochondrial calcium retention, suggesting a role in protecting against excitotoxicity. | [2] |
| Neuroprotection | In vitro models of neuroinflammation | Decreased number of caspase-3+ cells and increased neuronal viability. | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate the therapeutic potential of compounds like Apigenin.
Xenograft Mouse Model for Anticancer Activity
This protocol outlines the general procedure for assessing the in vivo anticancer efficacy of a compound.
-
Cell Culture: Human cancer cell lines (e.g., HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Housing: Immunocompromised mice (e.g., nude mice) are housed in a pathogen-free environment.
-
Tumor Cell Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The test compound (e.g., Apigenin) is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This model is used to evaluate the anti-inflammatory properties of a test compound.
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week.
-
Treatment: Mice are pre-treated with the test compound or vehicle at specified doses.
-
Induction of Lung Injury: A solution of LPS is administered intratracheally to induce acute lung injury.
-
Sample Collection: At a specific time point after LPS administration, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissues are collected to assess edema (wet/dry weight ratio) and for histological examination.
-
Analysis: Inflammatory cells in the BALF are counted. Cytokine levels (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA.
Signaling Pathways Modulated by Apigenin
Apigenin exerts its therapeutic effects by modulating multiple signaling pathways involved in cell proliferation, inflammation, and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound modulates the activity of the adenine nucleotide translocator in isolated rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anti-inflammatory effects of apigenin and genistein on the rat intestinal epithelial (IEC-6) cells with TNF-α stimulation in response to heat treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin inhibits in vitro and in vivo tumorigenesis in cisplatin-resistant colon cancer cells by inducing autophagy, programmed cell death and targeting m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into Pharmacological Potential of Apigenin through Various Pathways on a Nanoplatform in Multitude of Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cellular Actions of Biapigenin and Chrysin
A detailed examination of two structurally related flavonoids, Biapigenin and chrysin (B1683763), reveals distinct yet overlapping mechanisms of action at the cellular level. While both compounds exhibit promising anticancer, anti-inflammatory, and antioxidant properties, a closer look at the available experimental data highlights key differences in their molecular targets and signaling pathway modulation. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in understanding the nuanced cellular activities of these natural compounds.
Introduction
This compound, a biflavonoid, and chrysin, its monomeric flavonoid counterpart, have garnered significant interest in the scientific community for their potential therapeutic applications. Their shared structural motifs suggest some common biological activities, yet their distinct chemical nature—this compound being a dimer of apigenin, and chrysin a structurally similar flavone—leads to differential interactions with cellular components. This comparison delves into their effects on key cellular processes, including apoptosis, inflammation, and oxidative stress, supported by available quantitative data and detailed experimental methodologies.
Data Presentation: A Quantitative Comparison
To facilitate a clear comparison of the biological activities of this compound and chrysin, the following tables summarize key quantitative data from various in vitro studies. It is important to note that direct comparative studies are limited, and thus the data presented is compiled from separate experiments. Variations in cell lines, experimental conditions, and assay methodologies should be considered when interpreting these values.
| Table 1: Comparative Cytotoxicity (IC50 values) | ||
| Compound | Cell Line | IC50 Value |
| This compound | HeLa (Cervical Cancer) | 0.08 µM[1] |
| Chrysin | PC-3 (Prostate Cancer) | 24.5 µM (48h), 8.5 µM (72h)[2][3][4] |
| U937 (Leukemia) | 16 µM[5] | |
| QGY7701 (Hepatocellular Carcinoma) | 18 µg/ml[6] | |
| HepG2 (Hepatocellular Carcinoma) | 25 µg/ml[6] | |
| MGC-803 (Gastric Cancer) | 24.5 µM (for a chrysin derivative)[7] |
| Table 2: Comparative Antioxidant Activity | |
| Compound | Antioxidant Capacity (DPPH Assay) |
| Chrysin | Exhibits dose-dependent radical scavenging activity.[8] |
| Nanochrysin shows higher free radical scavenging activity than pure chrysin.[8] | |
| Derivatives of chrysin have shown potent antioxidant activity.[7][9] | |
| This compound | Modulates intracellular ROS production. |
Key Cellular Actions and Signaling Pathways
Anti-Cancer Effects: Induction of Apoptosis and Cell Cycle Arrest
Both this compound and chrysin have demonstrated potent anti-cancer activities, primarily through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
Chrysin has been extensively studied in this regard. It induces apoptosis through multiple mechanisms, including:
-
Caspase Activation: Chrysin activates key executioner caspases, such as caspase-3 and caspase-9, leading to the cleavage of cellular substrates and apoptotic cell death.[10][11][12][13]
-
Modulation of Bcl-2 Family Proteins: It can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.
-
Inhibition of Survival Pathways: Chrysin has been shown to inactivate the Akt signaling pathway, a critical regulator of cell survival.[10]
This compound's anti-cancer mechanisms are less characterized, but initial studies are promising. It has shown potent cytotoxicity against HeLa cervical cancer cells.[1] Further research is needed to elucidate the specific apoptotic pathways it modulates.
Anti-inflammatory Action: Targeting the NF-κB Pathway
Chronic inflammation is a key driver of many diseases, including cancer. Both flavonoids have been shown to possess significant anti-inflammatory properties by targeting the master regulator of inflammation, Nuclear Factor-kappa B (NF-κB).
This compound has been demonstrated to be a potent inhibitor of NF-κB activation. It achieves this by preventing the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.[14][15][16]
Chrysin also exerts its anti-inflammatory effects through the NF-κB pathway. It can inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thus keeping NF-κB sequestered in the cytoplasm.[17][18][19][20][21] This leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and interleukins.
Antioxidant Properties: Scavenging Reactive Oxygen Species
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies.
Chrysin is a well-documented antioxidant.[22] Its chemical structure allows it to effectively scavenge free radicals.[9] Studies have shown its ability to reduce oxidative stress markers in various experimental models.
This compound has also been reported to modulate intracellular ROS production, suggesting it possesses antioxidant capabilities. However, detailed studies quantifying its antioxidant potential are still emerging.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex cellular processes modulated by this compound and chrysin, as well as the experimental approaches used to study them, the following diagrams have been generated using the DOT language.
Caption: NF-κB signaling pathway inhibition by this compound and chrysin.
Caption: Apoptotic pathways modulated by chrysin and putatively by this compound.
Caption: Experimental workflow for comparing the cellular actions of this compound and chrysin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or chrysin for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p65, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
This assay measures the activity of caspases, which are key mediators of apoptosis.
Protocol:
-
Cell Lysis: Lyse the treated and control cells using the provided lysis buffer.
-
Substrate Addition: Add the caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Absorbance/Fluorescence Measurement: Measure the colorimetric or fluorometric signal using a microplate reader.
-
Data Analysis: Quantify the caspase activity relative to the control.
NF-κB Activation Assay
This assay typically measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Protocol:
-
Nuclear and Cytoplasmic Extraction: Fractionate the treated and control cells to separate the nuclear and cytoplasmic components.
-
Western Blot or ELISA: Determine the levels of p65 in both fractions using either Western blotting or an ELISA-based assay.
-
Immunofluorescence (Alternative): Alternatively, fix and permeabilize the cells, stain for p65, and visualize its cellular localization using a fluorescence microscope.
-
Data Analysis: Quantify the nuclear-to-cytoplasmic ratio of p65 to determine the extent of NF-κB activation.
Conclusion
Both this compound and chrysin are promising natural compounds with significant potential in the prevention and treatment of various diseases. Chrysin's cellular actions are relatively well-characterized, demonstrating its ability to induce apoptosis and suppress inflammation through multiple signaling pathways. While the experimental data for this compound is still emerging, it has shown potent cytotoxic and anti-inflammatory effects, particularly through the inhibition of the NF-κB pathway. The provided data and protocols serve as a valuable resource for researchers to further investigate and compare the therapeutic potential of these two related flavonoids. Future head-to-head comparative studies are warranted to fully elucidate their differential cellular actions and guide their potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Chrysin reduces proliferation and induces apoptosis in the human prostate cancer cell line pc-3 | Clinics [elsevier.es]
- 3. Chrysin reduces proliferation and induces apoptosis in the human prostate cancer cell line pc-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and antioxidant activity of organoselenium and organotellurium compound derivatives of chrysin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Chrysin-induced apoptosis is mediated through caspase activation and Akt inactivation in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chrysin induces cell growth arrest, apoptosis, and ER stress and inhibits the activation of STAT3 through the generation of ROS in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of nuclear factor-kappaB activation by 2',8''-biapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chrysin suppresses LPS-stimulated proinflammatory responses by blocking NF-κB and JNK activations in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Biapigenin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. Biapigenin, a flavonoid of interest in various research fields, requires careful handling and a structured disposal plan. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is critical to adopt a cautious approach, treating the compound as potentially hazardous and following established best practices for chemical waste management.
Immediate Safety and Disposal Protocol
The following procedures are based on general guidelines for the disposal of laboratory chemical waste and should be implemented for all forms of this compound waste.
Step 1: Waste Identification and Classification
All laboratory-generated chemical waste, including this compound, should be initially treated as regulated hazardous waste.[1] The final determination of whether a chemical is hazardous often rests with the institution's Environmental Health and Safety (EHS) department.[1] A chemical is generally classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[1] Given that the related compound, Apigenin, is known to cause skin and eye irritation, it is prudent to handle this compound with similar precautions.[2]
Step 2: Segregation of Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions.[1][3] this compound waste must be collected separately from other waste streams.
-
Solid Waste: Unused solid this compound, as well as contaminated materials like gloves, weighing papers, and paper towels, should be collected in a designated and compatible container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container.[1] It is crucial not to mix this waste with other solvents unless their compatibility has been verified.[1] As a general rule, halogenated and non-halogenated solvents should always be kept separate.[1]
Step 3: Containerization and Labeling
Proper containment and labeling are critical for safe storage and disposal.
-
Containers: Use only leak-proof containers that are compatible with the chemical waste. Plastic bottles are often preferred over glass for storing hazardous waste when chemical compatibility is not an issue.[4]
-
Labeling: All chemical waste containers must be clearly labeled with a hazardous waste tag.[4] The label must include:
-
The full common chemical name (e.g., "this compound waste") and the quantity. For mixtures, every chemical component must be listed.[4]
-
The date of waste generation.[4]
-
The place of origin, including the department and room number.[4]
-
The name and telephone number of the Principal Investigator.[4]
-
The words "Hazardous Waste".[4]
-
Appropriate hazard pictograms checked.[4]
-
Step 4: Storage
Designate a specific, accessible, and secure area for the storage of hazardous waste. This area should be clearly marked with signage indicating it as a hazardous area and should be accessible only to trained personnel.
Step 5: Disposal
Never dispose of chemical waste in the regular trash or down the sanitary sewer unless you have explicit written permission from your institution's EHS department.[4] Most chemical waste must be disposed of through the EHS Hazardous Waste Program.[4] Contact your EHS office to arrange for the pickup of full and properly labeled waste containers.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for hazardous waste accumulation apply. The following table summarizes general concentration limits for certain heavy metals in liquid waste, which serves as an example of the types of regulations that can be in place for chemical waste.
| Parameter | Regulated Concentration Limit |
| Liquid Waste (Heavy Metals) | > 6 mg/L[5] |
| Liquid Waste (Specific Solvents) | > 25 mg/L[5] |
| Liquid Waste (Other) | > 3 mg/L[5] |
Note: These are example limits and may not apply to this compound. Always consult your local and institutional regulations.
Experimental Workflow: Chemical Waste Disposal
The following diagram illustrates a typical workflow for the handling and disposal of chemical waste in a laboratory setting.
Caption: A flowchart outlining the procedural steps for safe laboratory chemical waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. Safe Chemical Waste Disposal Practices [emsllcusa.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
